Product packaging for 3-Iodo-N-methyl-benzenamine(Cat. No.:CAS No. 61829-42-3)

3-Iodo-N-methyl-benzenamine

Cat. No.: B1600550
CAS No.: 61829-42-3
M. Wt: 233.05 g/mol
InChI Key: KWXWYCMFWSWUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Iodo-N-methyl-benzenamine (CAS 61829-42-3) is an organic compound with the molecular formula C₇H₈IN and a molecular weight of 233.05 g/mol . This chemical is supplied with a high purity level of ≥97% and is primarily classified as a building block and intermediate in chemical synthesis . It is instrumental in the research and development of fine chemicals and active pharmaceutical ingredients (APIs) . Similar iodinated aniline derivatives are documented for use in creating more complex structures, such as heterocyclic compounds and functionalized ligands, which are valuable in medicinal chemistry and materials science . Researchers value this compound for the reactivity of the iodine atom, which enables various cross-coupling reactions, facilitating the construction of complex molecules. Proper handling procedures are essential. This product is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, in contact with skin, or inhaled and causes skin and eye irritation . It should be stored at 4°C and protected from light to maintain stability . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8IN B1600550 3-Iodo-N-methyl-benzenamine CAS No. 61829-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXWYCMFWSWUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454338
Record name Benzenamine, 3-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61829-42-3
Record name Benzenamine, 3-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: 3-Iodo-N-methyl-benzenamine Chemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-N-methyl-benzenamine is a strategically important synthetic intermediate, valued for its dual functionality. The presence of a nucleophilic N-methylamino group and a versatile aryl-iodide moiety on the same benzene scaffold makes it a privileged building block in modern medicinal chemistry and materials science. The iodine atom, positioned meta to the activating amino group, serves as a highly effective handle for a suite of transition-metal-catalyzed cross-coupling reactions, enabling the precise and efficient construction of complex molecular architectures. This guide provides a comprehensive examination of its core chemical properties, established synthetic protocols, characteristic reactivity patterns, and key applications, grounded in field-proven insights for the practicing scientist.

Core Physicochemical and Structural Data

A foundational understanding of a compound's physical properties is critical for its appropriate handling, storage, and application in synthetic workflows. The key identifiers and properties for this compound are summarized below.

PropertyDataReference
IUPAC Name (3-Iodophenyl)methylamine[1]
Synonyms 3-Iodo-N-methylaniline[1]
CAS Number 61829-42-3[1]
Molecular Formula C₇H₈IN[1]
Molecular Weight 233.05 g/mol [1]
Appearance Light yellow to brown liquid[1][2]
Boiling Point 276.8±23.0 °C (Predicted)[1]
Density 1.779±0.06 g/cm³ (Predicted)[1]
pKa 4.09±0.25 (Predicted)[1]

Table 1: Key Physicochemical Properties

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution on N-methylaniline. The choice of iodinating agent is crucial; N-Iodosuccinimide (NIS) is preferred due to its moderate reactivity, ease of handling, and high yields. The causality behind this choice lies in avoiding over-iodination or oxidation, which can occur with more aggressive reagents.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol describes a self-validating system for the reliable synthesis and purification of the target compound.

Materials:

  • N-methylaniline (≥98%)

  • N-Iodosuccinimide (NIS) (≥98%)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (230-400 mesh)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylaniline (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add N-Iodosuccinimide (1.05 eq) portion-wise over 20 minutes. Rationale: Portion-wise addition at low temperature controls the exotherm and minimizes the formation of di-iodinated byproducts.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:EtOAc).

  • Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce any excess iodine/NIS. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Dilute with water and extract the product into ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove succinimide) and brine (to reduce water content).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. The product typically elutes as a light yellow oil.

G cluster_prep Reaction Phase cluster_workup Workup & Purification A 1. Dissolve N-methylaniline in anhydrous MeCN B 2. Cool to 0 °C A->B C 3. Add NIS (1.05 eq) portion-wise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Quench with aq. Na₂S₂O₃ D->E F 6. Extract with EtOAc E->F G 7. Wash with aq. NaHCO₃ & Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Flash Column Chromatography H->I J Pure Product I->J

Caption: A validated workflow for the synthesis and purification of this compound.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is overwhelmingly dictated by the carbon-iodine bond. The large atomic radius and high polarizability of iodine make the C-I bond the weakest among aryl halides, rendering it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This reactivity is the cornerstone of its application in cross-coupling chemistry.

Key Transformations:
  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with an organoboron reagent (e.g., boronic acid or ester) is a robust method for forming C(sp²)-C(sp²) bonds. This is a go-to strategy for synthesizing biaryl cores common in many drug scaffolds.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a primary or secondary amine. It allows for the elaboration of the N-methylaniline core into more complex tri-substituted aniline derivatives.

  • Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a C(sp²)-C(sp) bond. This is invaluable for introducing linear, rigid linkers into a molecular structure, a common tactic in materials science and for creating specific pharmacophore geometries.

  • Heck Coupling: The palladium-catalyzed coupling with an alkene provides a direct route to substituted styrenes, which are versatile intermediates for further functionalization.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions main This compound C-I Bond suzuki suzuki main->suzuki Pd(0), Base buchwald buchwald main->buchwald Pd(0), Base sonogashira sonogashira main->sonogashira Pd(0), Cu(I), Base heck heck main->heck Pd(0), Base

Caption: Major reactivity pathways for this compound via cross-coupling.

Applications in Drug Discovery and Development

The structural motif of this compound is a precursor to numerous classes of bioactive molecules. Its value lies in providing a reliable entry point for constructing libraries of analogues for structure-activity relationship (SAR) studies.

  • Scaffold for Kinase Inhibitors: The aniline core is a common feature in ATP-competitive kinase inhibitors. The iodo-position allows for the introduction of larger, often heterocyclic, groups that can occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.[3]

  • Intermediate for IDO1 Inhibitors: Indoleamine 2,3-dioxygenase-1 (IDO1) is a significant target in cancer immunotherapy. The development of novel IDO1 inhibitors has utilized bromo- and iodo-phenyl fragments as key building blocks for exploring the enzyme's active site.[4]

  • Precursor for PROTACs and Molecular Glues: In the field of targeted protein degradation, aryl halides are essential for linking warheads (protein-of-interest binders) to E3 ligase recruiters. This compound can serve as a fragment for developing novel cereblon (CRBN) binders or for linking to existing ones.[5]

Safety, Handling, and Storage

As a reactive organic chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

  • Personal Protective Equipment (PPE): Always handle within a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the amine functionality.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][6] For long-term stability, storage at 2-8°C is recommended.[1]

References

  • Title: Thermophysical Properties of 3-Iodo-4-methylbenzenamine Source: Chemcasts URL:[Link]
  • Title: 3-iodo-N-methyl-N-(2-methylphenyl)benzamide | C15H14INO Source: PubChem URL:[Link]
  • Title: Benzenamine, 3-iodo- Source: NIST WebBook URL:[Link]
  • Title: Benzenamine, 3-iodo- Source: NIST WebBook URL:[Link]
  • Title: Preparation of N-iodocompounds Source: Google Patents URL
  • Title: Benzenamine, 3-iodo- Source: NIST WebBook URL:[Link]
  • Title: The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Source: ACS Public
  • Title: NCERT Solutions for Class 12 Chemistry Chapter 10 Source: BYJU'S URL:[Link]
  • Title: Nomenclature of Organic Compounds Source: Unacademy URL:[Link]
  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design Source: PubMed URL:[Link]
  • Title: Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor Source: PubMed URL:[Link]

Sources

3-Iodo-N-methyl-benzenamine CAS number and registry information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodo-N-methyl-benzenamine for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 61829-42-3), a key chemical intermediate for the pharmaceutical and fine chemical industries. The document details its core registry information, physicochemical properties, a validated synthetic pathway, and robust analytical methodologies for quality control. Designed for researchers, synthetic chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices and provides actionable protocols. The utility of this versatile building block in constructing complex molecular architectures is also discussed, grounded in established chemical principles.

Core Registry and Physicochemical Profile

This compound, also known as 3-Iodo-N-methylaniline, is a substituted aniline derivative. The presence of an iodine atom on the aromatic ring and a methyl group on the amine nitrogen makes it a valuable and versatile precursor in organic synthesis, particularly in the development of novel pharmaceutical agents.

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 61829-42-3[1][2][3]
Molecular Formula C₇H₈IN[4][3][5]
Molecular Weight 233.05 g/mol [4][3]
Synonyms Benzenamine, 3-iodo-N-methyl-; 3-Iodo-N-methylaniline[4][3]
Appearance Liquid[6]
Purity Typically ≥95% - 97%[1][3]
SMILES CNC1=CC=CC(I)=C1[3]
InChI Key Not readily available in search results.
Storage Conditions 2-8°C, under inert atmosphere, protected from light[5]

Computational Data:

DescriptorValueSource(s)
Topological Polar Surface Area (TPSA) 12.03 Ų[3]
LogP (Octanol/Water Partition Coeff.) 2.33[3]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 1[3]

Synthesis and Purification Workflow

The synthesis of this compound can be efficiently achieved from a common starting material, 3-iodoaniline. The primary transformation is the selective mono-methylation of the primary amine.

Synthetic Strategy: Reductive Amination

Reductive amination is a robust and widely used method for forming amine bonds. In this context, 3-iodoaniline can be reacted with an electrophilic one-carbon source (formaldehyde) to form an intermediate imine or aminal, which is then reduced in situ to the desired N-methyl product. This method is often preferred due to its high selectivity for mono-methylation under controlled conditions and the use of mild reducing agents.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • 3-Iodoaniline (CAS: 626-01-7)

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-iodoaniline (1.0 eq). Dissolve it in an appropriate solvent like Dichloromethane (DCM).

  • Imine Formation: Add aqueous formaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine is typically rapid.

  • Reduction: In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.5 eq), in DCM. Add this slurry portion-wise to the reaction mixture. Causality Note: Using a mild reducing agent like NaBH(OAc)₃ is crucial as it is selective for the iminium ion and tolerant of the acidic co-product (acetic acid), preventing over-reduction or side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield this compound as a pure liquid.

Workflow Visualization

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 3-Iodoaniline in DCM B Add Formaldehyde (1.1 eq) A->B Stir 30-60 min C Add NaBH(OAc)₃ (1.5 eq) B->C D Monitor by TLC/LC-MS C->D Stir 2-4h E Quench with NaHCO₃ D->E F Extract with DCM E->F G Wash with Brine F->G H Dry (MgSO₄) & Concentrate G->H I Silica Gel Chromatography H->I J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of this compound, a multi-technique analytical approach is required. This ensures that the material is suitable for its intended downstream applications, where impurity profiles can significantly impact reaction outcomes and final product quality.

Recommended Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for assessing purity and confirming the molecular weight of volatile and semi-volatile compounds.[7][8] The mass spectrum provides the molecular ion peak, confirming the compound's mass, while the gas chromatogram indicates its purity by showing the relative abundance of any contaminants.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for determining the purity of organic compounds. A well-developed method can separate the target compound from starting materials, by-products, and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons confirm the precise arrangement of atoms, including the substitution pattern on the aromatic ring and the presence of the N-methyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Key stretches for this compound would include N-H stretching (if any primary amine remains), C-H stretches (aromatic and aliphatic), and C-N stretching.

Standard Quality Control Workflow
  • Identity Confirmation: The primary identity is confirmed by matching the obtained mass from GC-MS with the theoretical molecular weight (233.05 g/mol ). The structure is then unequivocally confirmed using ¹H and ¹³C NMR spectroscopy.

  • Purity Assessment: Purity is quantitatively determined using HPLC-UV or GC-FID (Flame Ionization Detector). The area percentage of the main peak in the chromatogram is reported as the purity level. Regulatory guidelines often require methods to have a limit of quantification (LOQ) significantly below the acceptable impurity threshold.[8]

  • Residual Solvent Analysis: If applicable, residual solvents from the synthesis and purification are quantified using headspace GC-MS.

  • Certificate of Analysis (CoA) Generation: All data is compiled into a CoA, which reports the compound's identity, purity, appearance, and the methods used for analysis.

Analytical Workflow Visualization

G cluster_id Identity Confirmation cluster_purity Purity & Impurity Profiling A Sample of Synthesized This compound B GC-MS Analysis A->B C NMR (¹H, ¹³C) Analysis A->C E HPLC-UV Analysis A->E D Structural Elucidation B->D C->D G Final CoA Generation D->G F Quantitative Purity (%) E->F F->G

Caption: Analytical workflow for quality control.

Applications in Synthetic Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial "building block" or intermediate.[1] Its value lies in the strategic placement of its functional groups.

  • The Iodo Group as a Synthetic Handle: The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

    • Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

    • Heck Coupling: Reaction with alkenes to form substituted styrenes.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form more complex diarylamines.

  • The N-methylaniline Moiety: This structural motif is present in numerous biologically active molecules. The secondary amine can be used for further derivatization, such as amide bond formation or alkylation, to build out molecular complexity and modulate pharmacological properties. Its presence influences the basicity and lipophilicity of the final compound, which are critical parameters in drug design.

The use of iodo-anilines as precursors is a common strategy in the synthesis of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents. For example, related structures like 3-iodo-4-methylaniline are used to prepare complex heterocyclic compounds for potential therapeutic use.

Safety, Handling, and Storage

Handling:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage is at 2-8°C.[5]

  • Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

  • Protect from light.[3]

References

  • AChemBlock. (n.d.). This compound 95% | CAS: 61829-42-3.
  • LookChem. (n.d.). Benzenamine, 3-iodo-N-methyl-.
  • ChemicalBook. (n.d.). 3-IODO-4-METHYLANILINE | 35944-64-0.
  • ChemicalBook. (n.d.). This compound | 61829-42-3.
  • Sigma-Aldrich. (n.d.). 3-Iodobenzylamine 96 696-40-2.
  • ChemScene. (n.d.). 3-Iodo-N-methylaniline | 61829-42-3.
  • NIST. (n.d.). Benzenamine, 3-iodo-. NIST WebBook.
  • ChemicalBook. (n.d.). 3-iodo-N-methylaniline.
  • Lead Sciences. (n.d.). 3-Iodo-N-methylaniline.
  • PubChem. (n.d.). 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.
  • PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide.
  • ACS Omega. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.
  • PubChem. (n.d.). 2-iodo-N-methylaniline.
  • Sigma-Aldrich. (n.d.). 3-IODO-4-METHYL-N-(4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | 943320-50-1.
  • PrepChem.com. (n.d.). Preparation of 3-hydroxy-1-iodo-3-methyl-1-octene.
  • ChemScene. (n.d.). 2-Iodo-N-methylbenzamide | 58084-22-3.
  • Google Patents. (n.d.). US3914252A - Preparation of N-iodocompounds.
  • PubMed. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry.
  • PubChem. (n.d.). 3-Iodo-3-methylheptane.
  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
  • CymitQuimica. (n.d.). This compound.

Sources

Physical properties of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Iodo-N-methyl-benzenamine

Introduction

This compound, also known as 3-Iodo-N-methylaniline (CAS No. 61829-42-3), is an organoiodine compound and a substituted aniline derivative.[1] Its structure, featuring an iodine atom and an N-methylamino group on a benzene ring, makes it a valuable intermediate and building block in synthetic organic chemistry. The strategic placement of the iodo- and methylamino- groups allows for diverse chemical transformations, particularly in the development of pharmaceuticals and advanced materials where precise molecular architectures are paramount.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of this compound, outlines robust experimental protocols for their determination, and offers insights into the rationale behind these characterization techniques. The information presented herein is synthesized from established chemical data sources and standard laboratory practices, providing a self-validating framework for handling and characterizing this compound.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development. These parameters dictate storage conditions, solvent selection, reaction setup, and purification strategies. While extensive experimental data for this compound is not universally published, the following table summarizes its key known and computationally predicted properties.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
CAS Number 61829-42-3ChemScene[1]
Molecular Formula C₇H₈INChemScene[1]
Molecular Weight 233.05 g/mol ChemScene[1]
Appearance Not explicitly reported; likely a liquid or low-melting solid.General chemical knowledge
Melting Point Data not available in searched sources.
Boiling Point Data not available in searched sources.
Solubility Insoluble in water.[2][3] (Inferred from similar compounds)Fisher Scientific[2], ChemicalBook[3]
LogP (predicted) 2.3329ChemScene[1]
Topological Polar Surface Area (TPSA) 12.03 ŲChemScene[1]

Expert Insight: The predicted LogP value of 2.3329 suggests that this compound is significantly more lipophilic than it is hydrophilic, corroborating the expected insolubility in water and indicating good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

Section 2: Spectroscopic Profile and Structural Characterization

Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound. The key structural features of this compound give rise to a predictable spectroscopic signature.

Caption: Key functional groups of this compound and their expected spectroscopic signals.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group (N-CH₃) around 2.8-3.0 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (~6.5-7.5 ppm). A broad singlet corresponding to the N-H proton may also be visible.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals: one for the methyl carbon and six for the aromatic carbons, with the carbon atom bonded to the iodine (C-I) being significantly shifted due to the heavy atom effect.

  • FTIR: The infrared spectrum should exhibit a characteristic N-H stretching band around 3400 cm⁻¹. Aromatic C-H stretches will appear just above 3000 cm⁻¹, and the C-N stretching vibration will be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 233. The isotopic pattern will be characteristic of a compound containing one iodine atom.

Section 3: Experimental Determination of Physical Properties

The following protocols describe standard, reliable methods for determining the primary physical properties of a novel or uncharacterized organic compound like this compound. These methods are designed to be self-validating through calibration and precise measurement.

characterization_workflow start Receive/Synthesize Sample (this compound) purity Assess Purity (TLC, GC-MS) start->purity mp Melting Point Determination (Capillary Method) purity->mp If solid bp Boiling Point Determination (Microscale Method) purity->bp If liquid spectro Spectroscopic Confirmation (NMR, FTIR, MS) purity->spectro data Compile Data & Compare with Literature/Predicted Values mp->data bp->data spectro->data end Final Characterization Report data->end

Sources

An In-depth Technical Guide to 3-Iodo-N-methyl-benzenamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-N-methyl-benzenamine (also known as 3-Iodo-N-methylaniline), a key synthetic intermediate. This document will delve into its physicochemical properties, provide a detailed synthesis protocol, outline methods for its structural characterization, discuss its applications in research and drug development, and detail essential safety and handling procedures.

Core Molecular Attributes

This compound is an aromatic amine functionalized with both an iodine atom and an N-methyl group. These features make it a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry.

Below is a summary of its key identifiers and physicochemical properties. It is important to note that while some experimental data for closely related compounds is available, certain properties for this compound itself are based on computational predictions.

PropertyValueSource
Molecular Formula C₇H₈IN[1][2]
Molecular Weight 233.05 g/mol [1][2]
CAS Number 61829-42-3[1][2]
Boiling Point 276.8 ± 23.0 °C (Predicted)[3]
Density 1.779 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.09 ± 0.25 (Predicted)[3]
LogP 2.41 (Predicted)[3]
SMILES CNC1=CC=CC(I)=C1[2]

Synthesis of this compound

A common and reliable method for the preparation of this compound is the direct N-methylation of its precursor, 3-iodoaniline. This transformation can be achieved using various methylating agents, with methyl iodide being a classic and effective choice.

Proposed Synthetic Protocol: N-methylation of 3-iodoaniline

This protocol outlines a standard procedure for the N-methylation of an aniline derivative.

Reaction Scheme:

Caption: Synthesis of this compound from 3-iodoaniline.

Materials and Reagents:

  • 3-iodoaniline

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-iodoaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Methylating Agent: Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Structural Elucidation and Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (4H): Expected in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex multiplet.

  • N-H Proton (1H): A broad singlet, the chemical shift of which is concentration-dependent, typically in the range of δ 3.5-4.5 ppm.

  • N-Methyl Protons (3H): A singlet around δ 2.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the iodine atom (C-I) will appear at a lower field (around δ 95 ppm) compared to the other aromatic carbons.

  • N-Methyl Carbon (1C): A single peak expected around δ 30 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹.

  • C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹.

  • C-H (Aliphatic) Stretch: Peaks just below 3000 cm⁻¹.

  • C=C (Aromatic) Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: In the 1350-1250 cm⁻¹ region.

  • C-I Stretch: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 233, corresponding to the molecular weight of the compound.

  • Isotope Pattern: The presence of iodine will not result in a significant M+2 peak, unlike bromine or chlorine.

  • Fragmentation: Common fragmentation patterns would involve the loss of the methyl group (M-15) or the iodine atom.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the iodine atom allows for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

The N-methyl group can also play a crucial role in modulating the pharmacological properties of a lead compound. It can influence factors such as:

  • Lipophilicity: Affecting cell membrane permeability and oral absorption.

  • Metabolic Stability: The N-methyl group can block sites of metabolism, potentially increasing the half-life of a drug.

  • Receptor Binding: The size and electronics of the N-methyl group can influence how a molecule fits into the binding pocket of a target protein.

Caption: Role as a versatile building block in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from data on structurally similar compounds like halogenated anilines.[10][11][12]

Potential Hazards:

  • Acute Toxicity: Likely to be harmful if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation or burns.

  • Eye Damage/Irritation: May cause serious eye damage.

  • Aquatic Toxicity: May be harmful to aquatic life.

Recommended Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working outside of a fume hood or with aerosols, use a respirator with an appropriate organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[1]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This compound is a chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its dual functionality allows for strategic derivatization, making it a valuable tool for building molecular complexity. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research setting.

References

  • PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide.
  • NIST. (n.d.). Benzenamine, 3-iodo-.
  • NIST. (n.d.). Benzenamine, 3-iodo-.
  • Lead Sciences. (n.d.). 3-Iodo-N-methylaniline.
  • NIST. (n.d.). Benzenamine, 3-iodo- IR Spectrum.
  • LookChem. (n.d.). Benzenamine, 3-iodo-N-methyl-.
  • PubChem. (n.d.). 3-Iodoaniline.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • NIST. (n.d.). Benzenamine, 3-methyl-.
  • NIST. (n.d.). Benzene, 1-iodo-3-methyl-.
  • CBSE. (n.d.).
  • ChemSynthesis. (2025). 3-iodoaniline.
  • PubChem. (n.d.). 2-iodo-N-methylaniline.
  • PubChem. (n.d.). Benzenamine, N,3-dimethyl-.
  • mzCloud. (2017). 2 Iodo N methylbenzamide.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10.
  • ACS Publications. (2025). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides.

Sources

Spectral data for 3-Iodo-N-methyl-benzenamine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 3-Iodo-N-methyl-benzenamine

Introduction: The Analytical Imperative in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. Trivial errors in identification can lead to the invalidation of extensive biological or material science data. It is here that spectroscopic analysis provides a definitive, multi-faceted "fingerprint" of a molecule. This guide offers a detailed examination of this compound (CAS No. 61829-42-3), a substituted aniline derivative, through the primary lenses of modern analytical chemistry: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This compound, with the molecular formula C₇H₈IN and a molecular weight of 233.05 g/mol , presents a unique combination of functional groups and substitution patterns that are ideally suited for spectroscopic dissection.[1][2] We will explore not just the data itself, but the underlying principles that make each technique a powerful tool for structural elucidation, providing researchers with the insights needed to interpret and validate their own findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, revealing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise in Practice: Why NMR is Foundational

The choice to begin with NMR is deliberate. It provides a direct map of the carbon-hydrogen framework. The chemical shift of each nucleus is exquisitely sensitive to its electronic environment, while spin-spin coupling between adjacent nuclei reveals direct bonding pathways. This allows for the piecing together of molecular fragments into a cohesive whole, a process akin to solving a structural puzzle.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative count of the different types of non-equivalent protons and their neighboring environments. For this compound, we anticipate four distinct proton environments.

  • Aromatic Protons (C-H): The four protons on the benzene ring are chemically non-equivalent due to the meta substitution pattern. Their signals will appear in the characteristic aromatic region (typically δ 6.5-8.0 ppm) and will exhibit complex splitting patterns (multiplets) due to coupling with their neighbors.

  • Amine Proton (N-H): The proton on the nitrogen will likely appear as a broad singlet. Its chemical shift can be variable and is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-2 ~7.15 t (triplet) 1H Appears as a pseudo-triplet due to coupling with H-4 and H-6.
H-4 ~7.05 ddd 1H Coupled to H-2, H-5, and H-6 (small J).
H-5 ~6.50 t (triplet) 1H Shifted upfield by the electron-donating -NHCH₃ group.
H-6 ~6.60 ddd 1H Shifted upfield by the -NHCH₃ group.
N-H ~3.7 (variable) br s (broad singlet) 1H Broad due to quadrupolar relaxation and exchange.

| N-CH₃ | ~2.85 | s (singlet) | 3H | Characteristic shift for an N-methyl group on an aniline. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. With its seven carbon atoms, this compound is expected to show seven distinct signals in its proton-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons: Six unique signals are expected for the benzene ring carbons. The carbon atom bonded to the iodine (C-3) will be significantly shielded due to the "heavy atom effect," causing it to appear at a lower chemical shift than might otherwise be expected. The carbon bonded to the nitrogen (C-1) will be deshielded.

  • Aliphatic Carbon: One signal is expected for the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-1 ~148 Attached to the electronegative nitrogen atom.
C-2 ~130 Aromatic CH.
C-3 ~95 Attached to iodine; shielded by the heavy atom effect.
C-4 ~122 Aromatic CH.
C-5 ~118 Aromatic CH; shielded by the ortho -NHCH₃ group.
C-6 ~112 Aromatic CH; shielded by the para -NHCH₃ group.

| N-CH₃ | ~31 | Typical for an N-methyl group on an aniline. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly tuned and the magnetic field is shimmed to homogeneity for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Practice: The Causality of IR Absorption

The specific frequencies at which a molecule absorbs IR radiation are determined by the masses of the bonded atoms and the strength of the bonds connecting them. This direct physical relationship makes the presence of certain peaks a highly reliable indicator of specific functional groups. For this compound, we are looking for the characteristic signatures of a secondary aromatic amine, an aromatic ring, and a C-I bond.

Interpretation of the IR Spectrum

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity Significance
~3400 N-H Stretch Medium, Sharp Confirms the presence of a secondary amine. Primary amines would show two bands.[3]
3100-3000 Aromatic C-H Stretch Medium Indicates the aromatic ring C-H bonds.
2950-2800 Aliphatic C-H Stretch Medium-Weak Corresponds to the N-CH₃ group. A specific N-methyl C-H stretch often appears near 2815 cm⁻¹.[3]
~1600, ~1500, ~1450 C=C Aromatic Ring Stretch Strong-Medium Characteristic "skeletal" vibrations of the benzene ring.
~1515 N-H Bend Medium Bending vibration of the secondary amine N-H bond.
~1320 C-N Stretch Strong-Medium Stretching of the aromatic carbon to nitrogen bond.
900-700 Aromatic C-H Out-of-Plane Bend Strong The pattern of these bands is diagnostic of the ring substitution. For 1,3-disubstitution, strong bands are expected around 780 cm⁻¹ and 880 cm⁻¹.

| ~550 | C-I Stretch | Medium-Weak | Found in the low-frequency "fingerprint" region; confirms the presence of the iodo-substituent. |

Experimental Protocol: FT-IR Data Acquisition (ATR)
  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically perform the background subtraction and present the final spectrum in terms of transmittance or absorbance versus wavenumber.

Visualization: IR Analysis Workflow

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Acquire Acquire Sample Spectrum Sample->Acquire Process Background Subtraction & FT Processing Acquire->Process Analyze Identify Characteristic Absorption Bands Process->Analyze

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which can offer further structural clues.

Expertise in Practice: The Logic of Fragmentation

Under the high-energy conditions of Electron Ionization (EI), molecules not only ionize but also fragment in predictable ways, typically breaking at the weakest bonds. Analyzing these fragments allows us to confirm the presence of specific structural motifs. The C-I bond is relatively weak, making its cleavage a highly probable and diagnostically important fragmentation event for this molecule.

Interpretation of the Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The parent molecule will lose an electron to form the molecular ion. A strong peak should be observed at m/z = 233, corresponding to the molecular weight of C₇H₈IN.[1]

  • Key Fragmentation Pathways:

    • Loss of Iodine: The most prominent fragmentation will be the cleavage of the C-I bond to lose an iodine radical (I•, mass 127). This will result in a major fragment ion at m/z = 106 . This fragment corresponds to the N-methyl-anilinium cation.

    • Loss of Methyl Group: A less favorable fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, which would yield a fragment at m/z = 218 .

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z Proposed Ion Structure Description
233 [C₇H₈IN]⁺ Molecular Ion (M⁺)
218 [C₆H₅IN]⁺ Loss of a methyl radical (•CH₃) from the M⁺

| 106 | [C₇H₈N]⁺ | Loss of an iodine radical (•I) from the M⁺; likely the base peak. |

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Output: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z.

Visualization: Primary Fragmentation Pathway

Caption: Dominant fragmentation of this compound in EI-MS.

Conclusion: A Self-Validating Analytical Triad

References

  • NIST. (n.d.). Benzenamine, 3-iodo-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 3-IODO-N,N-DIMETHYLANILINE. Wiley.
  • NIST. (n.d.). Benzenamine, 3-iodo- Mass Spectrum. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzenamine, 3-iodo- IR Spectrum. NIST Chemistry WebBook.
  • PubChem. (n.d.). 3-Iodoaniline. National Institutes of Health.
  • Lead Sciences. (n.d.). 3-Iodo-N-methylaniline.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • NIST. (n.d.). Benzenamine, 3-methyl- Mass Spectrum. NIST Chemistry WebBook.

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Iodo-N-methyl-benzenamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unseen - A Proactive Approach to Solubility

In the landscape of drug development and fine chemical synthesis, understanding the solubility of a molecule is not merely a preliminary step; it is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. This guide addresses the solubility profile of 3-Iodo-N-methyl-benzenamine, a compound of interest for its potential applications as a synthetic intermediate. While extensive, publicly available solubility data for this specific molecule is nascent, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to experimentally determine, interpret, and predict its behavior in various organic solvents. By grounding our approach in fundamental physicochemical principles and established experimental methodologies, we provide a robust framework for generating a comprehensive solubility profile, thereby empowering researchers to make informed decisions in their scientific endeavors.

Physicochemical Landscape of this compound

A molecule's structure dictates its interactions with its environment. To understand the solubility of this compound, we must first dissect its key physicochemical properties.

Molecular Structure:

  • CAS Number: 61829-42-3[1][2][3]

  • Molecular Formula: C₇H₈IN[2][3]

  • Molecular Weight: 233.05 g/mol [2]

Key Structural Features Influencing Solubility:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety, which suggests a preference for nonpolar organic solvents.

  • Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some dipole-dipole interactions. Its presence increases the overall molecular weight, which can sometimes decrease solubility.

  • N-methylamino Group (-NHCH₃): This secondary amine group introduces polarity and the capacity for hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, and the hydrogen atom attached to it can act as a hydrogen bond donor.[2] This functional group is pivotal in dictating solubility in polar protic and aprotic solvents.

  • Methyl Group (-CH₃): The methyl group attached to the nitrogen is small and nonpolar, slightly increasing the hydrophobic character of the molecule.

Predicted Solubility Behavior (The "Like Dissolves Like" Principle):

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4][5] It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. For this compound, this translates to:

  • High Solubility Expected in: Polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) that can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds. Polar protic solvents (e.g., alcohols like ethanol and methanol) should also be effective due to their ability to form hydrogen bonds with the N-methylamino group.

  • Moderate Solubility Expected in: Solvents of intermediate polarity. Chlorinated solvents like dichloromethane may be effective due to their ability to dissolve moderately polar compounds.

  • Low Solubility Expected in: Nonpolar solvents (e.g., hexane, cyclohexane) due to the significant polarity introduced by the iodo and N-methylamino groups. Conversely, very polar solvents like water are expected to be poor solvents due to the large, nonpolar aromatic ring.[6]

Theoretical Framework: The Energetics of Dissolution

Solubility is governed by the Gibbs free energy change (ΔG) of the dissolution process. For a solid solute dissolving in a liquid solvent, this can be conceptualized as a three-step process:

  • Lattice Energy (Endothermic): Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavitation Energy (Endothermic): Energy is needed to create a space or cavity in the solvent for the solute molecule to occupy.

  • Solvation Energy (Exothermic): Energy is released when the solute molecule forms new intermolecular interactions with the solvent molecules.

A compound is soluble if the exothermic solvation energy is sufficient to overcome the endothermic lattice and cavitation energies, resulting in a negative ΔG.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This methodology is designed to be self-validating and to provide accurate, reproducible data.

Materials and Equipment
  • Solute: this compound (purity ≥97%)[2]

  • Solvents: A range of analytical grade organic solvents with varying polarities (see Table 1).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C Incubate D Allow samples to settle C->D Settle E Centrifuge to separate undissolved solid D->E Separate F Withdraw an aliquot of the supernatant E->F Sample G Filter through a 0.22 µm syringe filter F->G Clarify H Dilute the filtrate with a suitable mobile phase G->H Prepare for analysis I Analyze by validated HPLC-UV method H->I Inject L Determine the concentration of the saturated solution I->L Quantify against curve J Prepare calibration standards of known concentrations K Construct a calibration curve J->K Plot K->L Interpolate

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[7] A preliminary kinetic study can be performed to determine the exact time to equilibrium.

  • Sample Processing:

    • After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.

  • Analysis and Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method. A pre-developed and validated method is essential for accurate quantification.

    • Prepare a series of calibration standards of this compound of known concentrations and analyze them using the same HPLC method to construct a calibration curve.

    • Calculate the concentration of the original saturated solution by back-calculating from the dilution factor.

Anticipated Solubility Profile: Data Interpretation and Discussion

While specific experimental data is pending, we can construct a hypothetical solubility profile based on the physicochemical properties of this compound. This serves as a framework for interpreting future experimental results.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSolventPolarity IndexHydrogen BondingPredicted Solubility (mg/mL)Rationale
Nonpolar n-Hexane0.1None< 1Dominated by nonpolar interactions; poor match for the polar functional groups of the solute.
Toluene2.4None5 - 20Aromatic character of toluene can interact with the benzene ring of the solute via π-π stacking.
Moderately Polar Aprotic Dichloromethane3.1Acceptor50 - 150Good balance of polarity to interact with both polar and nonpolar moieties.
Ethyl Acetate4.4Acceptor> 200Strong dipole-dipole interactions and hydrogen bond accepting capabilities.
Polar Aprotic Acetone5.1Acceptor> 200High polarity and ability to accept hydrogen bonds.
Acetonitrile5.8Acceptor100 - 200Highly polar, but its smaller size may lead to less effective solvation compared to acetone.
Dimethyl Sulfoxide (DMSO)7.2Acceptor> 200Highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules.
Polar Protic Ethanol4.3Donor & Acceptor> 200Capable of forming strong hydrogen bonds with the N-methylamino group.
Methanol5.1Donor & Acceptor> 200Similar to ethanol, highly effective due to hydrogen bonding.

Discussion of Expected Trends:

The solubility is expected to be lowest in nonpolar aliphatic solvents like hexane and to increase with the polarity of the solvent. Aromatic solvents like toluene may show slightly better solubility than aliphatic ones due to favorable π-π interactions. The highest solubility is anticipated in polar aprotic solvents like DMSO and acetone, and polar protic solvents like ethanol and methanol. This is because these solvents can effectively solvate both the polar functional groups (iodo and N-methylamino) and the nonpolar aromatic ring.

Practical Implications in Research and Development

A well-defined solubility profile is critical for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure all reactants are in the same phase, leading to optimal reaction rates and yields.

  • Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product with high purity and desired crystal morphology.

  • Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery options.

  • Analytical Method Development: Choosing appropriate diluents for sample preparation in techniques like HPLC and GC.

Conclusion: A Roadmap to Understanding

This guide has provided a comprehensive framework for determining and interpreting the solubility profile of this compound in organic solvents. By combining a deep understanding of its physicochemical properties with a robust experimental protocol, researchers can generate the critical data needed to advance their work. The principles and methodologies outlined herein are not only applicable to the target compound but also serve as a valuable resource for solubility studies of other novel molecules in the chemical and pharmaceutical sciences.

References

  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
  • RSC Publishing. (n.d.). A unified ML framework for solubility prediction across organic solvents.
  • Digital Discovery (RSC Publishing). (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Chemcasts. (n.d.). Thermophysical Properties of 3-Iodo-4-methylbenzenamine.
  • University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department website.
  • University Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university chemistry department website.
  • PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ChemBK. (2024). N-Methyl-4-iodoaniline.
  • Lead Sciences. (n.d.). 3-Iodo-N-methylaniline.
  • PubChem. (n.d.). 3-Iodoaniline.
  • Organic Syntheses. (2006). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE.
  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 3-methyl- (CAS 108-44-1).
  • NIST WebBook. (n.d.). Benzenamine, 3-iodo-.
  • IUPAC-NIST Solubility Data Series. (1983). N-Methylmethanamine (dimethylamine) solubility data.
  • ChemSynthesis. (2025). 3-iodoaniline.
  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-iodo- (CAS 540-37-4).

Sources

Synthesis pathways for 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Iodo-N-methyl-benzenamine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound (IUPAC Name: 3-Iodo-N-methylaniline), a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[1] This document explores two primary, field-proven strategies: the N-methylation of 3-iodoaniline and the palladium-catalyzed Buchwald-Hartwig amination. A critical analysis of less viable routes, such as the direct iodination of N-methylaniline, is also presented to provide a thorough understanding of regiochemical control in electrophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and comparative analyses are included to equip researchers, scientists, and drug development professionals with the necessary knowledge for efficient and strategic synthesis.

Introduction and Retrosynthetic Analysis

This compound is a substituted aniline derivative whose structural motifs—an iodine atom at the meta position and an N-methyl group—make it a versatile building block. The carbon-iodine bond serves as a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity.[2] The N-methylaniline scaffold is a common feature in many biologically active molecules.

A retrosynthetic analysis reveals two primary bond disconnections that inform the most logical synthetic strategies:

  • C-N Bond Disconnection: This approach suggests forming the bond between the 3-iodophenyl ring and the methylamino group. This can be achieved via nucleophilic substitution or, more efficiently, through modern cross-coupling methodologies like the Buchwald-Hartwig amination, starting from 1,3-diiodobenzene and methylamine.

  • N-CH₃ Bond Disconnection: This strategy involves the methylation of a pre-existing amino group on the 3-iodoaniline core. This is arguably the most direct and commonly employed route, relying on the availability of 3-iodoaniline as a starting material.

G cluster_0 Pathway 1: N-Methylation cluster_1 Pathway 2: C-N Coupling Target This compound P1_Start 3-Iodoaniline Target->P1_Start Disconnect N-CH₃ P2_Start1 1,3-Diiodobenzene Target->P2_Start1 Disconnect C-N (Buchwald-Hartwig) P1_Reagent + Methylating Agent (e.g., DMC, HCHO/HCOOH) P2_Reagent + Pd Catalyst / Ligand / Base P2_Start2 Methylamine

Caption: Retrosynthetic analysis of this compound.

Pathway 1: N-Methylation of 3-Iodoaniline (Recommended)

This pathway is the most direct and often highest-yielding approach. It is a two-stage process: first, the synthesis of the 3-iodoaniline precursor, followed by its N-methylation.

Stage 1: Synthesis of 3-Iodoaniline Precursor

The most reliable method for synthesizing 3-iodoaniline is the Sandmeyer reaction, which converts an aromatic amino group into a halide via a diazonium salt intermediate.[3][4] This method allows for precise regiochemical control that is not possible with direct iodination of aniline.

G start 3-Nitroaniline reduction Reduction (e.g., SnCl₂, HCl) diamine Benzene-1,3-diamine reduction->diamine diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) diamine->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (KI) diazonium->sandmeyer product 3-Iodoaniline sandmeyer->product

Caption: Workflow for the synthesis of 3-Iodoaniline via Sandmeyer reaction.

Experimental Protocol: Synthesis of 3-Iodoaniline

  • Reduction of 3-Nitroaniline: In a round-bottom flask equipped with a reflux condenser, suspend 3-nitroaniline in concentrated hydrochloric acid. Add granular tin (Sn) or tin(II) chloride (SnCl₂) portion-wise. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, heat the mixture to ensure the complete reduction to benzene-1,3-diamine.

  • Diazotization: Cool the resulting solution of benzene-1,3-diamine hydrochloride to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to form the stable diazonium salt.[5]

  • Iodination (Sandmeyer Reaction): In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas will evolve.[4]

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature. Neutralize the solution with a base (e.g., NaOH) to precipitate the crude 3-iodoaniline. The product can be purified by steam distillation or extraction with an organic solvent followed by column chromatography. The identity and purity can be confirmed by comparing its properties with known data (CAS: 626-01-7).[6][7][8]

Stage 2: N-Methylation of 3-Iodoaniline

Several methods exist for the N-methylation of anilines, each with distinct advantages regarding selectivity, safety, and environmental impact.[9] Over-methylation to the tertiary amine (N,N-dimethyl) is a common challenge that can be mitigated by careful selection of reagents and reaction conditions.[10]

Method A: Reductive Amination with Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction)

This is a classic and robust method. Formic acid acts as both a reducing agent and a source for the methyl group in conjunction with formaldehyde.

Experimental Protocol:

  • To a flask containing 3-iodoaniline, add an excess of formaldehyde (37% aqueous solution) and formic acid.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and make it alkaline with a strong base (e.g., NaOH) to neutralize the excess formic acid.

  • Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Using Dimethyl Carbonate (DMC) - A "Green" Alternative

Dimethyl carbonate is a non-toxic, environmentally friendly methylating agent that can provide high selectivity for mono-methylation.[10][11] The reaction often requires a base.

Experimental Protocol:

  • In a sealed reaction vessel, combine 3-iodoaniline, dimethyl carbonate (used as both reagent and solvent), and a suitable base (e.g., potassium carbonate, K₂CO₃).

  • Heat the mixture at a temperature typically ranging from 120-180°C for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off the base, and remove the excess DMC under reduced pressure.

  • The residue can be purified by vacuum distillation or column chromatography.

Methylating AgentTypical ConditionsSelectivity (Mono:Di)Safety/Environmental Profile
HCHO / HCOOH Reflux, neatGood to ModerateCorrosive, requires neutralization
Dimethyl Carbonate (DMC) 120-180°C, BaseHigh[10]Green, non-toxic, biodegradable[11]
Methyl Iodide (CH₃I) Base (e.g., K₂CO₃), Solvent (e.g., Acetone)Moderate to PoorToxic, volatile
Dimethyl Sulfate ((CH₃)₂SO₄) Base, SolventModerate to PoorExtremely toxic and carcinogenic

Table 1: Comparison of Common N-Methylation Reagents for 3-Iodoaniline.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12][13] This method is highly versatile and tolerant of a wide range of functional groups. For this synthesis, it involves coupling an aryl halide (1,3-diiodobenzene) with an amine (methylamine).

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-I aryl_halide->oxidative_addition pd_complex1 L₂Pd(II)(Ar)(I) oxidative_addition->pd_complex1 ligand_exchange Amine Coordination & Deprotonation pd_complex1->ligand_exchange amine R-NH₂ (Methylamine) amine->ligand_exchange base Base (e.g., NaOtBu) base->ligand_exchange pd_complex2 L₂Pd(II)(Ar)(NHR) ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the palladium(0) catalyst and some ligands are air-sensitive.

  • Reaction Setup: To a dry Schlenk tube or glovebox, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BrettPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).[14]

  • Reagent Addition: Add 1,3-diiodobenzene and an anhydrous solvent (e.g., toluene or THF).

  • Add methylamine (can be added as a solution in THF or as a gas).

  • Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with stirring for 4-24 hours.[14] Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic phase, dry it, and concentrate it. The crude product is then purified by column chromatography to yield this compound.

Scientific Integrity: Analysis of a Non-Viable Pathway

Direct Iodination of N-methylaniline: A seemingly straightforward approach would be the direct electrophilic iodination of N-methylaniline. However, this pathway is not suitable for the synthesis of the 3-iodo isomer.

Causality: The N-methylamino group (-NHCH₃) is a strongly activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. Consequently, an incoming electrophile, such as an iodonium ion (I⁺), will preferentially attack these positions. The meta position (positions 3 and 5) remains relatively electron-deficient and is therefore not favored for substitution.

Attempting direct iodination using reagents like I₂/HIO₃, N-Iodosuccinimide (NIS), or potassium dichloroiodate (KICl₂) would result in a mixture of 2-iodo-N-methylaniline and 4-iodo-N-methylaniline, with negligible formation of the desired 3-iodo isomer.[2][15][16][17][18] Separating these isomers would be challenging and inefficient. This fundamental principle of electrophilic aromatic substitution underscores the necessity of using strategies like the Sandmeyer reaction for installing substituents at the meta position of an aniline ring.

Purification and Characterization

Purification: Regardless of the synthetic pathway, the final product will likely require purification.

  • Column Chromatography: Silica gel chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a standard method for purifying substituted anilines.[17]

  • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be highly effective at removing non-volatile impurities.[19]

  • Acid-Base Extraction: This technique can remove non-basic impurities. The aniline is dissolved in an organic solvent and extracted into an aqueous acid. The aqueous layer is then basified, and the purified aniline is re-extracted into an organic solvent.[19]

Characterization: The structure of the final compound should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the connectivity of protons and carbons, showing the characteristic N-methyl singlet and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight (233.05 g/mol for C₇H₈IN).[1]

  • Infrared Spectroscopy (IR): Will show characteristic peaks for N-H stretching (for secondary amine), C-N stretching, and aromatic C-H and C=C bonds.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the N-methylation of 3-iodoaniline . The 3-iodoaniline precursor is best prepared via a Sandmeyer reaction to ensure correct regiochemistry. For the methylation step, "green" reagents like dimethyl carbonate offer high selectivity and a favorable safety profile.[10][11] As a modern alternative, the Buchwald-Hartwig amination provides a powerful and versatile method, particularly valuable in a drug discovery context where substrate scope is critical.[12][14] A thorough understanding of directing group effects in electrophilic aromatic substitution confirms that direct iodination of N-methylaniline is not a viable strategy for obtaining the desired meta-substituted product. The choice between these primary pathways will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.

References

  • ResearchGate. (n.d.). Different protocols for methylation of aniline.
  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Beilstein Journal of Organic Chemistry. (n.d.). N-methylation of amines using formic acid via simple inorganic base catalysis.
  • Taylor & Francis Online. (n.d.). Iodination of Anilines with Sodium Dichloroiodate.
  • MDPI. (n.d.). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives.
  • R Discovery. (n.d.). Iodination Of Anilines Research Articles.
  • Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline.
  • ResearchGate. (n.d.). N-methylation of aniline with CD3OD and CH3OH.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MySkinRecipes. (n.d.). 4-Iodo-N-methylaniline.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ACS Publications. (n.d.). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
  • Beilstein Journals. (n.d.). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (n.d.). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • NIST WebBook. (n.d.). Benzenamine, 3-iodo-.
  • NIST WebBook. (n.d.). Benzenamine, 3-iodo- (Gas Chromatography).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • YouTube. (n.d.). Sandmeyer Reaction.
  • YouTube. (n.d.). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • NIST WebBook. (n.d.). Benzenamine, 3-iodo- (Notes).
  • ACS Publications. (n.d.). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.
  • ChemBK. (n.d.). N-Methyl-4-iodoaniline.
  • National Institutes of Health. (n.d.). 3-Iodoaniline.
  • National Institutes of Health. (n.d.). 2-iodo-N-methylaniline.
  • Google Patents. (n.d.). US3914252A - Preparation of N-iodocompounds.

Sources

Potential applications of 3-Iodo-N-methyl-benzenamine in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of 3-Iodo-N-methyl-benzenamine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a versatile chemical intermediate, and explores its potential applications in modern chemical and pharmaceutical research. We will delve into its structural significance, reactivity, and its role as a strategic building block in the synthesis of complex molecules, particularly in the realm of drug discovery and development.

Introduction: The Strategic Value of this compound

This compound, with the CAS Number 61829-42-3, is an aromatic amine that holds significant potential for synthetic chemists.[1] Its structure, featuring an iodine atom at the meta-position relative to the N-methylamino group, provides a unique combination of reactivity and structural utility. The true value of this compound lies in the strategic placement of its functional groups. The N-methylamino group can influence the electronic properties of the aromatic ring and serve as a key interaction point in biologically active molecules. Crucially, the carbon-iodine bond is a highly effective handle for a variety of powerful synthetic transformations. Aryl iodides are excellent substrates for numerous palladium-catalyzed cross-coupling reactions, making the iodine atom a versatile leaving group for the introduction of new carbon-carbon and carbon-heteroatom bonds.[2] This reactivity is fundamental to modern organic synthesis and drug discovery, allowing for the construction of complex molecular architectures from simpler precursors.

PropertyValue
Molecular Formula C₇H₈IN
Molecular Weight 233.05 g/mol
Appearance Light yellow to brown liquid
Boiling Point 276.8±23.0 °C (Predicted)
Density 1.779±0.06 g/cm³ (Predicted)
CAS Number 61829-42-3

(Data sourced from predicted values)[1]

Core Application: A Versatile Precursor in Cross-Coupling Reactions

The primary application of this compound in research is its role as a substrate in transition-metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, enabling the modular assembly of complex molecules. The high reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst makes this compound an ideal starting material.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound. Using this compound, researchers can introduce a wide variety of aryl and heteroaryl substituents. This is particularly valuable in kinase inhibitor synthesis, where biaryl structures are common pharmacophores.[3][4]

Experimental Protocol: General Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is indispensable for forging carbon-nitrogen bonds, coupling aryl halides with amines. This reaction allows for the synthesis of diarylamines or aryl-alkylamines, which are prevalent motifs in pharmaceuticals. Starting with this compound, a diverse range of primary and secondary amines can be coupled to the aromatic ring, providing access to novel chemical space.[3]

Workflow for Cross-Coupling Diversification

Below is a diagram illustrating how this compound can be used as a central scaffold for diversification through Suzuki and Buchwald-Hartwig cross-coupling reactions.

G A This compound B Suzuki-Miyaura Coupling (+ R-B(OH)2, Pd Catalyst) A->B C Buchwald-Hartwig Amination (+ R1R2NH, Pd Catalyst) A->C D C-C Bond Formation (Biaryl Product) B->D E C-N Bond Formation (Diaryl/Aryl-Alkyl Amine Product) C->E

Caption: Diversification of the this compound scaffold.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors are a major class of targeted therapeutics. The design of kinase inhibitors often relies on "privileged scaffolds" that can effectively bind to the ATP-binding pocket of kinases.[4]

This compound serves as a valuable starting material for building libraries of potential kinase inhibitors. The benzenamine core can act as a hinge-binding motif, while the site of the iodine atom provides a vector for exploring the solvent-exposed region of the kinase active site. Through cross-coupling reactions, diverse chemical functionalities can be introduced at this position to optimize potency, selectivity, and pharmacokinetic properties.

Targeting the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that controls cell growth and survival. Mutations in this pathway are common drivers of cancer.[3] Kinase inhibitors targeting key components like BRAF and MEK are therefore of high interest. The synthesis of analogs of existing inhibitors or novel chemical entities can be facilitated by using this compound as a key building block to introduce specific pharmacophoric elements.

G RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway.

Role in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery.[5][6] These studies involve systematically modifying the structure of a hit compound and evaluating the impact of these changes on its biological activity. The goal is to identify the key structural features responsible for potency and selectivity.

This compound is an excellent tool for SAR exploration. The iodo group can be readily substituted with a wide array of functional groups using the cross-coupling methodologies described previously. This allows medicinal chemists to rapidly generate a library of analogs, each with a specific modification at the 3-position. By comparing the biological data of these analogs, a clear picture of the SAR can be established, guiding the design of more potent and drug-like candidates.

Hypothetical SAR Table for a Kinase Inhibitor Series
CompoundR-Group (at 3-position)IC₅₀ (nM)Rationale for Modification
Parent -I>10,000Starting material
Analog 1 -Phenyl5,200Introduce simple aromatic group
Analog 2 -4-pyridyl850Introduce H-bond acceptor
Analog 3 -4-morpholinophenyl150Enhance solubility and polarity
Analog 4 -4-(dimethylamino)phenyl75Introduce H-bond acceptor/basic center

Potential in Radioligand Development

The presence of an iodine atom makes this compound a potential precursor for the synthesis of radioiodinated ligands for use in nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Radioiodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) can be incorporated into molecules to create radiotracers that bind to specific biological targets in vivo.[7][8]

For example, a molecule derived from this compound could be designed to target a specific neurotransmitter transporter or receptor in the brain.[7] The synthesis would involve replacing the non-radioactive iodine with a radioactive isotope. The resulting radioligand would allow researchers to visualize and quantify the density of the target in living subjects, providing invaluable information for neuroscience research and the diagnosis of neurological disorders.

Experimental Protocol: General Radioiodination via Iododestannylation

Note: This is a generalized protocol. The synthesis of the necessary trialkyltin precursor from this compound is a required preliminary step.

  • Precursor Preparation: Dissolve the corresponding N-methyl-3-(trialkylstannyl)benzenamine precursor in a suitable solvent (e.g., ethanol, acetic acid).

  • Radioiodide Addition: Add the radioactive sodium iodide (e.g., Na[¹²³I]) to the solution.

  • Oxidation: Introduce an oxidizing agent (e.g., chloramine-T, peracetic acid) to generate the electrophilic radioiodine species.

  • Reaction: Allow the reaction to proceed for a short period (typically 5-30 minutes) at room temperature or with gentle heating.

  • Quenching: Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).

  • Purification: Purify the radiolabeled product using High-Performance Liquid Chromatography (HPLC) to separate it from unreacted radioiodide and other impurities.

Conclusion

This compound is more than just a simple chemical. It is a strategically designed building block that offers researchers a reliable and versatile entry point into complex molecular synthesis. Its primary utility in palladium-catalyzed cross-coupling reactions enables the efficient construction of C-C and C-N bonds, which is critical for generating diverse chemical libraries. This capability makes it an invaluable asset in the fields of medicinal chemistry for the development of targeted therapies like kinase inhibitors, in SAR studies for lead optimization, and in the synthesis of radioligands for advanced in vivo imaging. As synthetic methodologies continue to evolve, the applications for such well-positioned intermediates will undoubtedly expand, solidifying their role in accelerating scientific discovery.

References

  • BenchChem. (n.d.). Benzenemethanamine, 3-iodo-N-methyl- | 90389-93-8.
  • Chemcasts. (n.d.). Thermophysical Properties of 3-Iodo-4-methylbenzenamine.
  • PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide | C15H14INO.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
  • BenchChem. (n.d.). 3-iodo-N-methylbenzamide | 90434-01-8.
  • BenchChem. (n.d.). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
  • NIST. (n.d.). Benzenamine, 3-iodo-.
  • NIST. (n.d.). Benzenamine, 3-iodo-.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-3,5-dimethylaniline.
  • MedChemExpress. (n.d.). 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3.
  • ChemicalBook. (n.d.). This compound | 61829-42-3.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-iodo-1-methyl-1H-pyrazol-3-amine in Medicinal Chemistry.
  • Google Patents. (n.d.). WO2013089636A1 - Processes for manufacturing of a kinase inhibitor.
  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • AChemBlock. (n.d.). This compound 95% | CAS: 61829-42-3.
  • ChemScene. (n.d.). 2-Iodo-N-methylbenzamide | 58084-22-3.
  • PubMed. (n.d.). Evaluation of radioiodinated (R)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine as a ligand for brain norepinephrine transporter imaging.
  • PubMed. (n.d.). Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents.
  • ACS Publications. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature.
  • Google Patents. (n.d.). US3914252A - Preparation of N-iodocompounds.
  • NIH. (n.d.). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization.
  • NIH. (n.d.). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. PMC.
  • PubChem. (n.d.). 3-Iodobenzylamine hydrochloride | C7H9ClIN.
  • MDPI. (n.d.). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions.
  • Fisher Scientific. (n.d.). 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3, TRC.
  • ACS Publications. (n.d.). Synthesis and Characterization of Radioiodinated N-(3-Iodopropen-1-yl)-2.beta.-carbomethoxy-3.beta.-(4-chlorophenyl)tropanes: Potential Dopamine Reuptake Site Imaging Agents. Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual.
  • Unacademy. (n.d.). Nomenclature of Organic Compounds.
  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-iodo- (CAS 540-37-4).
  • PubMed. (2008). 2-N-Methyl modifications and SAR studies of manzamine A. Bioorganic & Medicinal Chemistry.
  • PubMed. (1992). Binding properties of 3-[125I]iodophencyclidine, a new radioligand for N-methyl-D-aspartate-gated ionic channels. Journal of Neurochemistry.
  • ResearchGate. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • ResearchGate. (n.d.). QSAR Study of N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin 2-yl)methyl)-N-(Substituted) Phenyl Benzamide as Antiulcer Agents.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PubMed. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry.
  • PubMed. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European Journal of Medicinal Chemistry.

Sources

Health and safety information for 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 3-Iodo-N-methyl-benzenamine

This guide provides comprehensive health and safety information for this compound (CAS No. 61829-42-3), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data to ensure a high standard of scientific integrity and promote a self-validating system of laboratory safety.

Section 1: Chemical Identification and Physical Properties

This compound, also known as (3-Iodophenyl)methylamine, is an organoiodine compound used in synthetic chemistry. Its reactivity and potential biological activity necessitate a thorough understanding of its properties for safe handling.

IdentifierValueSource
Chemical Name This compound[1]
Synonyms (3-Iodo-phenyl)-methyl-amine, Benzenamine, 3-iodo-N-methyl-[1][2]
CAS Number 61829-42-3[2][3]
Molecular Formula C₇H₈IN[1][2]
Molecular Weight 233.05 g/mol [1][2]
Appearance Light yellow to brown Liquid[1]
Predicted Boiling Point 276.8±23.0 °C[1]
Predicted Density 1.779±0.06 g/cm³[1]

Section 2: Hazard Identification and GHS Classification

The primary health and safety concerns for this compound are related to its acute toxicity and irritant properties. The Globally Harmonized System (GHS) classification provides a clear and standardized communication of these hazards.[3]

GHS ClassificationCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
  • Signal Word: Warning [3]

  • GHS Pictogram:

The following diagram illustrates the relationship between the identified hazards and the required safety communications.

GHS_Flowchart cluster_hazards Identified Hazards cluster_communication Hazard Communication cluster_action Required Actions (Precautionary Statements) H302 H302: Harmful if swallowed Signal Signal Word: Warning H302->Signal P301_P312 P301+P312: If Swallowed, call for medical advice H302->P301_P312 H315 H315: Causes skin irritation H315->Signal P302_P352 P302+P352: If on Skin, wash with soap and water H315->P302_P352 H319 H319: Causes serious eye irritation H319->Signal P305 P305+P351+P338: If in Eyes, rinse cautiously with water H319->P305 H335 H335: May cause respiratory irritation H335->Signal P261 P261: Avoid breathing vapours H335->P261 Pictogram GHS Pictogram: Exclamation Mark Signal->Pictogram P280 P280: Wear protective equipment Pictogram->P280

Caption: GHS Hazard Communication Workflow for this compound.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is essential to mitigate the risks associated with this compound. The causality behind these protocols is directly linked to the hazards identified in Section 2.

Engineering Controls
  • Ventilation: Always handle this compound inside a certified chemical fume hood.[4] This is the primary engineering control to prevent inhalation of vapors, addressing the H335 hazard (May cause respiratory irritation).

  • Safety Stations: Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure: dermal, ocular, and respiratory. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as the core directive.[3]

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before each use.Prevents skin contact and addresses the H315 hazard (Causes skin irritation). Use proper glove removal technique to avoid self-contamination.[5]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes, addressing the H319 hazard (Causes serious eye irritation).[4]
Skin/Body Protection Standard laboratory coat. Ensure it is fully buttoned.Provides a barrier against accidental spills on clothing and skin.
Respiratory Protection Not required if handled exclusively within a functioning chemical fume hood. For spill cleanup outside a hood, a full-face respirator with appropriate cartridges may be necessary.[4]Addresses the H335 hazard (May cause respiratory irritation) in situations where engineering controls are compromised.[3]

Section 4: Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical upon exposure. These measures are derived directly from the GHS hazard statements.[3]

  • If Swallowed (H302):

    • Rinse mouth with water. Do NOT induce vomiting. [6]

    • Immediately call a POISON CENTER or physician.[7]

    • If the person is unconscious, never give anything by mouth.

  • If on Skin (H315):

    • Immediately remove all contaminated clothing.

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[8]

    • If skin irritation persists, seek medical attention.

  • If in Eyes (H319):

    • Rinse cautiously with water for several minutes.

    • Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.

    • Immediately call a POISON CENTER or physician.[8]

  • If Inhaled (H335):

    • Move the person to fresh air and keep them comfortable for breathing.[6]

    • If breathing is difficult or symptoms of respiratory irritation occur, seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][6]

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen iodide (HI).[8]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures (Spill Protocol)

The following workflow provides a logical decision-making process for responding to a spill.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Location (Inside or Outside Hood?) evacuate->assess inside_hood Small Spill Inside Fume Hood assess->inside_hood Inside outside_hood Large Spill or Outside Containment assess->outside_hood Outside ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) inside_hood->ppe call_ehs Call Emergency Services / EHS Evacuate Laboratory outside_hood->call_ehs absorb Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->absorb collect Collect Absorbed Material Using Non-Sparking Tools absorb->collect containerize Place in a Sealed, Labeled Hazardous Waste Container collect->containerize decontaminate Decontaminate Spill Area with Soap and Water containerize->decontaminate

Caption: Decision Workflow for Accidental Release of this compound.

Step-by-Step Spill Cleanup Protocol (Small Spill, Inside Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Don PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[7]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate.

  • Dispose: Label the waste container and dispose of it according to your institution's hazardous waste procedures.

Section 5: Storage and Disposal

Storage

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Temperature: Store in a refrigerator at 2-8°C.[1][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Light: Protect from light.[2]

  • Container: Keep the container tightly closed in a dry and well-ventilated area.[9]

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations. Do not dispose of down the drain.

References

  • ChemScene.3-Iodo-N-methylaniline.URL: https://www.chemscene.com/products/3-Iodo-N-methylaniline-CS-0108519.html
  • Airgas.Methylamine Safety Data Sheet.URL: https://www.airgas.com/msds/001032.pdf
  • Fisher Scientific.Safety Data Sheet - (2-Phenyl-1,3-thiazol-4-yl)methylamine.URL: https://www.fishersci.com/sdsitems.do?partNumber=MAYCC18313&countryCode=US&language=en
  • Sigma-Aldrich.Safety Data Sheet - Methylamine solution.URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/534102
  • Yuhan Med.3-碘-N-甲基苯胺.URL: http://www.yuhanmed.com/chan-pin-xian-shi/239704.html
  • CymitQuimica.Safety Data Sheet - (2-Chloro-3-fluoro-4-iodophenyl)methanamine.URL: https://www.cymitquimica.com/pdf/sds/IN-DA00D308_sds_en.pdf
  • Sigma-Aldrich.Safety Data Sheet - Methylamine.URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/295531
  • ChemicalBook.this compound.URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02660527_EN.htm
  • Yuhan Med.3-碘-N-甲基苯胺.URL: http://www.yuhanmed.com/chan-pin-xian-shi/239704.html
  • BLDpharm.3-Iodo-N-methylaniline.URL: https://www.bldpharm.com/products/61829-42-3.html
  • PubChem.3-Iodobenzylamine hydrochloride.URL: https://pubchem.ncbi.nlm.nih.gov/compound/2723861
  • Fisher Scientific.Safety Data Sheet - N-Methylbenzamide.URL: https://www.fishersci.com/sdsitems.do?partNumber=A18057&countryCode=US&language=en
  • PubChem.3-iodo-N-methyl-N-(2-methylphenyl)benzamide.URL: https://pubchem.ncbi.nlm.nih.gov/compound/61981448
  • CDH Fine Chemical.N-METHYL ANILINE Material Safety Data Sheet.URL: https://www.cdhfinechemical.com/images/product/msds/27850_1.pdf
  • Echemi.BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl- Safety Data Sheets.URL: https://www.echemi.com/msds/885126-34-1.html
  • Echemi.BenzaMide, 3-iodo-4-Methyl-N-[4-[(4-Methyl-1-piperazinyl)Methyl]-3-(trifluoroMethyl)phenyl]- Safety Data Sheets.URL: https://www.echemi.com/msds/943320-50-1.html

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 3-Iodo-N-methyl-benzenamine (95% Purity) for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 3-Iodo-N-methyl-benzenamine, including its chemical properties, reliable commercial suppliers, critical quality control measures, and a detailed experimental protocol for its application in modern synthetic chemistry.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound, also known as N-methyl-3-iodoaniline (CAS No. 61829-42-3), is a key building block in medicinal chemistry and organic synthesis. Its utility lies in the strategic placement of the iodo and N-methylamino groups on the benzene ring. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational in the construction of complex molecular architectures found in many pharmaceutical agents.[1][2][3] The N-methylamino group, on the other hand, can influence the pharmacokinetic properties of a molecule and provide a site for further derivatization.

The careful selection of high-purity starting materials is a cornerstone of successful and reproducible research in drug development.[4][5] Impurities can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and complications in purification. This guide, therefore, emphasizes the importance of sourcing this compound of at least 95% purity and provides the tools to verify its quality.

Commercial Suppliers of this compound (≥95% Purity)

A number of reputable chemical suppliers offer this compound. The following table provides a comparative overview of some of these suppliers. It is crucial to note that availability, pricing, and exact purity specifications can vary, and researchers should always request the latest certificate of analysis for a specific lot.

SupplierProduct NameCAS NumberStated PurityAvailability
AChemBlockThis compound61829-42-395%Inquire
BLDpharm3-Iodo-N-methylaniline61829-42-395%Inquire
ChemScene3-Iodo-N-methylaniline61829-42-3≥97%Inquire
CymitQuimicaThis compound61829-42-395%Inquire
eMoleculesThis compound61829-42-3InquireInquire

Quality Control: A Self-Validating System for Reagent Integrity

Ensuring the quality of starting materials is a critical, non-negotiable step in any synthetic workflow.[5][6] The following workflow outlines a self-validating system for the quality control of this compound.

G cluster_sourcing Sourcing cluster_qc In-House Quality Control cluster_documentation Documentation s1 Identify Potential Suppliers s2 Request Certificate of Analysis (CoA) s1->s2 Initial Screening s3 Compare Supplier Specifications s2->s3 Data Collection qc1 Visual Inspection s3->qc1 Procurement Decision qc2 Confirm Identity (NMR, MS) qc1->qc2 Initial Check qc3 Verify Purity (HPLC, GC) qc2->qc3 Confirmation qc4 Approve for Use qc3->qc4 Purity Verification d1 Log Lot Number and Supplier qc4->d1 Release to Lab d2 Archive CoA and In-House Data d1->d2 Record Keeping

Caption: Workflow for Supplier Validation and Quality Control.

Interpreting the Certificate of Analysis (CoA)

The Certificate of Analysis is the first line of defense in quality control. When reviewing a CoA for this compound, pay close attention to the following:

  • Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For a 95% purity claim, the area under the main peak should be at least 95% of the total peak area.

  • Identity Confirmation: The CoA should provide evidence of the compound's identity, usually through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The spectral data should be consistent with the structure of this compound.

  • Residual Solvents: The CoA may also list any residual solvents from the synthesis and purification process. This is particularly important in later-stage drug development.

  • Date of Analysis: Ensure the analysis is recent, as the compound may degrade over time.

In-House Analytical Verification

While a CoA provides valuable information, it is best practice to perform in-house verification, especially for critical applications.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) should show characteristic peaks for the aromatic protons and the N-methyl protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • HPLC Analysis: An HPLC analysis can confirm the purity of the material and detect any non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[7][8][9]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (233.05 g/mol ).

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][10] The following is a representative, step-by-step protocol for the coupling of this compound with a generic secondary amine.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv) and the secondary amine (1.2 equiv) to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification p1 Add Pd(OAc)₂, Xantphos, NaOtBu to Schlenk flask p2 Add this compound and secondary amine p1->p2 p3 Add anhydrous toluene p2->p3 r1 Heat to 100°C with stirring p3->r1 r2 Monitor by TLC or LC-MS r1->r2 w1 Cool to room temperature r2->w1 Upon completion w2 Dilute, wash with water and brine w1->w2 w3 Dry, filter, and concentrate w2->w3 w4 Purify by column chromatography w3->w4

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Conclusion

This compound is a valuable reagent for the synthesis of novel compounds in drug discovery. The success of its application hinges on the procurement of high-purity material and the implementation of rigorous quality control measures. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of their starting materials and the reproducibility of their synthetic efforts, ultimately accelerating the drug development process.

References

  • SIELC Technologies. (n.d.). Separation of o-Iodoaniline on Newcrom R1 HPLC column.
  • VMR.Biz. (2024, December 16). How Chemical Reagents Are Revolutionizing the Pharmaceutical Industry.
  • Lead Sciences. (n.d.). 3-Iodo-N-methylaniline.
  • Yuhan Pharmaceutical. (n.d.). 3-碘-N-甲基苯胺.
  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.
  • LookChem. (n.d.). Benzenamine, 3-iodo-N-methyl-.
  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination.
  • Richens, D. (1983). Quality control of drug assays. Therapeutic Drug Monitoring, 5(4), 405-421.
  • GMP SOP. (n.d.). Overview of pharmaceutical quality control steps and implementations.
  • PubChem. (n.d.). 3-Iodoaniline.
  • Proclinical. (2025, August 25). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23537–23546.
  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide.
  • NIST. (n.d.). Benzenamine, 3-iodo-.
  • NIST. (n.d.). Benzenamine, 3-iodo-.
  • NIST. (n.d.). Benzenamine, 3-iodo-.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2001). (PDF) Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry.
  • The Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 10(73), 44781-44791.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 833.
  • National Center for Biotechnology Information. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(43), 16329–16337.
  • ACS Publications. (2025, December 13). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual.
  • Scribd. (n.d.). Iupac Rules and Practice Sheet With Answers 1 PDF.
  • Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal.

Sources

Electrophilic and nucleophilic sites of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Iodo-N-methyl-benzenamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical reactivity of this compound, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's electronic architecture, identifies its key reactive centers, and provides practical insights into its application in synthetic protocols.

Introduction: The Duality of this compound

This compound (C₇H₈IN) is a disubstituted aniline derivative that possesses a unique combination of functional groups: a nucleophilic N-methylamino group and an electrophilic carbon-iodine bond. This duality makes it a valuable intermediate, particularly in the synthesis of complex molecular scaffolds for pharmaceuticals and advanced materials. The strategic placement of the iodo and N-methylamino groups at the meta position on the benzene ring governs its reactivity, offering distinct pathways for chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 61829-42-3[1]
Molecular Formula C₇H₈IN
Molecular Weight 233.05 g/mol [2]
Appearance Not specified, likely an oil or low-melting solid
Synonyms 3-Iodo-N-methylaniline

Analysis of Reactive Sites: A Tale of Two Centers

The reactivity of this compound is dictated by the electronic interplay between the N-methylamino group, the iodine atom, and the aromatic ring. This creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic character.

The Nucleophilic Nitrogen Center

The primary nucleophilic site is the nitrogen atom of the N-methylamino group. The lone pair of electrons on the nitrogen atom makes it a potent Lewis base, readily donating this pair to form new covalent bonds with electrophiles.[3][4]

  • Inductive and Resonance Effects : The methyl group attached to the nitrogen is weakly electron-donating through induction, slightly increasing the electron density on the nitrogen. More significantly, the nitrogen's lone pair can be delocalized into the π-system of the benzene ring through resonance, which activates the ring towards electrophilic substitution. However, the nitrogen atom itself remains the most basic and nucleophilic site for reactions with a wide range of electrophiles.

Common reactions involving the nucleophilic nitrogen include:

  • N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation : Reaction with alkyl halides to form tertiary amines.

  • N-Arylation : Buchwald-Hartwig amination to form triarylamines.

Nucleophilic_Attack cluster_0 Nucleophilic Attack at Nitrogen Molecule This compound Product N-Substituted Product Molecule->Product Lone pair on N attacks E+ Electrophile Electrophile (E+) Electrophile->Product

Caption: General workflow of nucleophilic attack by the nitrogen center.

The Electrophilic Carbon-Iodine Center

The carbon atom at the C3 position, bonded to the iodine, is the molecule's primary electrophilic site. This electrophilicity arises from two key factors:

  • Polarization : Although carbon and iodine have similar electronegativities, the C-I bond is polarizable. The large size of the iodine atom makes the electron cloud diffuse and easily distorted, rendering the attached carbon atom susceptible to nucleophilic attack.

  • Excellent Leaving Group : The iodide ion (I⁻) is an exceptionally good leaving group due to its large size and the stability of the resulting anion. This property is the cornerstone of the molecule's utility in cross-coupling reactions.

The C-I bond is the workhorse for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed reactions. The value of aryl iodides as precursors in coupling reactions is well-established due to the reactivity of the carbon-iodine bond.[5]

  • Palladium-Catalyzed Cross-Coupling : This is the most significant application of the electrophilic C-I bond. Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination proceed via an oxidative addition step where a low-valent palladium catalyst inserts into the C-I bond. The electron-withdrawing nature of a substituent can make the aryl iodide more reactive towards this rate-determining oxidative addition step.[6]

Synthetic Applications and Protocols

The dual reactivity of this compound allows for sequential or orthogonal synthetic strategies. A reaction at one site can be performed while leaving the other site intact for subsequent transformations.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide. The protocol below is a representative example for coupling this compound with a boronic acid.

Objective : To synthesize 3-(Aryl)-N-methyl-benzenamine.

Materials :

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

Step-by-Step Methodology :

  • Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition : In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the solvent to form the active Pd(0) catalyst in situ. Add this catalyst mixture to the reaction flask.

  • Solvent Addition & Degassing : Add the toluene/water solvent mixture. Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(Aryl)-N-methyl-benzenamine.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I L₂ Pd0->ArPdIL2 Oxidative Addition OxAdd Oxidative Addition Intermediate ArPdArL2 Ar-Pd(II)-Ar' L₂ ArPdIL2->ArPdArL2 Transmetalation Transmetal Transmetalation ArPdArL2->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product Formation ArI This compound (Ar-I) Boronic Ar'B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Electrophilic Aromatic Substitution

While the C-I bond and the nitrogen atom are the primary reactive sites, the aromatic ring can also participate in reactions. The directing effects of the two substituents must be considered:

  • -NHMe group : A strongly activating, ortho, para-directing group.

  • -I group : A deactivating, ortho, para-directing group.

The powerful activating effect of the N-methylamino group dominates. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts) will preferentially occur at the positions ortho and para to the -NHMe group (C2, C4, and C6). Steric hindrance from the adjacent iodine atom may disfavor substitution at the C2 position, making C4 and C6 the most likely sites for electrophilic attack.

Conclusion

This compound is a molecule of significant synthetic utility, characterized by a clear demarcation of its nucleophilic and electrophilic centers. The nitrogen atom serves as a classical nucleophile, while the carbon-iodine bond provides a robust and reliable electrophilic handle for modern cross-coupling chemistry. A thorough understanding of these reactive sites allows chemists to design elegant and efficient synthetic routes to complex target molecules, underscoring its importance as a versatile building block in the fields of medicinal chemistry and materials science.

References

  • Benchchem. (n.d.). 3-iodo-N-methylbenzamide | 90434-01-8.
  • Khan Academy. (2017, March 2). Identifying nucleophilic and electrophilic centers. YouTube.
  • Chad's Prep. (2020, October 27). 6.4 Nucleophiles, Electrophiles, and Intermediates | Organic Chemistry. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Chemcasts. (n.d.). Thermophysical Properties of 3-Iodo-4-methylbenzenamine.

Sources

Theoretical calculations on 3-Iodo-N-methyl-benzenamine structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 3-Iodo-N-methyl-benzenamine

This guide provides a comprehensive walkthrough of the theoretical and computational methodologies employed to elucidate the structural, vibrational, and electronic properties of this compound. It is intended for researchers, chemists, and drug development professionals who leverage computational chemistry to predict and understand molecular behavior, thereby accelerating research and development.

Introduction: The Rationale for Computational Analysis

This compound, a halogenated and N-methylated aniline derivative, represents a class of molecules with significant potential in synthetic chemistry and drug discovery. The presence of an iodine atom, an amino group, and a methyl group on a benzene ring creates a unique electronic and steric environment. Iodine can participate in halogen bonding, while the N-methylamino group significantly influences the electronic properties of the aromatic system.[1][2] Understanding the precise three-dimensional structure, vibrational modes, and electronic charge distribution is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmaceutical scaffold.

Theoretical calculations, grounded in the fundamental laws of quantum mechanics, offer a powerful, non-experimental route to explore these characteristics.[3] By employing sophisticated software and methods, we can construct a detailed molecular portrait, predicting energies, structures, and a host of other properties for stable molecules and even transient, experimentally elusive species like transition states.[3][4] This guide details the application of Density Functional Theory (DFT) to build a validated, in-silico model of this compound.

The Computational Workflow: A Self-Validating Protocol

The integrity of any theoretical study hinges on a logical and well-justified workflow. The protocol described here is designed as a self-validating system, where the results of initial calculations are used to confirm the stability of the computed structure before proceeding to more complex property analyses.

G cluster_0 Phase 1: Structural Definition cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Property Elucidation A 1. Initial Structure Construction (GaussView) B 2. Geometry Optimization (DFT: B3LYP) A->B Input Geometry C 3. Frequency Calculation B->C Optimized Geometry D Confirmation of True Minimum (No Imaginary Frequencies) C->D Vibrational Modes E Mulliken Population Analysis D->E Validated Structure F Frontier Molecular Orbitals (HOMO-LUMO) D->F Validated Structure G Molecular Electrostatic Potential (MEP) D->G Validated Structure

Caption: Computational workflow for the theoretical analysis of this compound.

Experimental Protocol: Step-by-Step Computational Methodology
  • Molecular Structure Generation:

    • The initial 3D structure of this compound is constructed using the graphical interface of GaussView 6.[5]

    • Standard bond lengths and angles are used for the initial guess, which serves as the starting point for quantum mechanical optimization.

  • Quantum Chemical Software:

    • All calculations are performed using the Gaussian 16 software package, a robust and widely-used program for electronic structure calculations.[4]

  • Theoretical Framework Selection:

    • Density Functional Theory (DFT): DFT is chosen as the core method due to its excellent balance of computational efficiency and accuracy for organic systems.[6][7] It models electron correlation at a fraction of the cost of traditional post-Hartree-Fock methods.

    • Functional: The B3LYP hybrid functional is employed.[8] This functional combines the strengths of Becke's 3-parameter exchange functional with the Lee-Yang-Parr correlation functional and a portion of exact Hartree-Fock exchange, providing a well-validated approach for molecular geometries and energies.[9][10]

  • Basis Set Selection:

    • Rationale: The choice of basis set is critical and must be appropriate for all atoms in the molecule. A mixed basis set approach is required here.

    • For H, C, N atoms: The Pople-style 6-311++G(d,p) basis set is used. This is a triple-zeta basis set, providing flexibility for valence electrons. The ++ indicates the addition of diffuse functions on all atoms, crucial for describing lone pairs and non-covalent interactions. The (d,p) indicates the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens) to describe non-spherical electron distributions.[9]

    • For Iodine (I) atom: Due to the large number of electrons and the importance of relativistic effects in a heavy atom like iodine, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with an effective core potential (ECP) is used.[11][12] The ECP replaces the core electrons of iodine with a potential, significantly reducing computational cost while implicitly accounting for relativistic effects. The valence electrons are described by a double-zeta basis set.[11][13]

  • Execution of Calculations:

    • Geometry Optimization: The initial structure is optimized without constraints. The optimization algorithm iteratively adjusts the molecular geometry to find the configuration with the minimum electronic energy.

    • Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.[3] This step also yields the predicted vibrational (IR and Raman) spectra.

    • Electronic Property Calculations: Using the validated minimum-energy structure, single-point energy calculations are performed to derive the Mulliken atomic charges, the frontier molecular orbitals (HOMO/LUMO), and the molecular electrostatic potential map.

Results and Discussion: A Molecular Portrait

The following sections detail the key structural and electronic insights derived from the computational protocol.

Optimized Molecular Geometry

The geometry optimization converges to a stable structure. Key geometric parameters are summarized below, providing a quantitative description of the molecule's shape and bonding.

ParameterAtom Pair/TripletCalculated Value
Bond Lengths
C-I2.11 Å
C-N1.41 Å
N-CH31.46 Å
C-C (avg. ring)1.39 Å
Bond Angles
C-C-I119.8°
C-C-N121.5°
C-N-C (methyl)118.9°
Dihedral Angle C-C-N-C (methyl)~175°

The benzene ring is nearly perfectly planar, as expected. The C-N-C bond angle suggests an sp2-like hybridization for the nitrogen atom, indicating delocalization of its lone pair into the aromatic π-system. The C-I bond length is consistent with values reported for other iodinated aromatic compounds.[13]

Vibrational Frequency Analysis

The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. The absence of any imaginary frequencies confirms the stability of the optimized structure. Key vibrational modes are assigned below.

Wavenumber (cm⁻¹)AssignmentCharacteristic Motion
~3050-3100Aromatic C-H StretchStretching of C-H bonds on the benzene ring[9]
~2950Methyl C-H StretchAsymmetric/Symmetric stretching of C-H bonds in the methyl group
~1580C=C Ring StretchIn-plane stretching of the aromatic ring carbons
~1320C-N StretchStretching of the bond between the ring and the nitrogen atom
~1150C-H In-plane BendBending of aromatic C-H bonds within the plane of the ring[9]
~530C-I StretchStretching of the carbon-iodine bond

These calculated frequencies can be used to aid in the interpretation of experimental FT-IR and Raman spectra.[6][9] For instance, the N-H stretching vibration, typically seen around 3400 cm⁻¹ in primary anilines, is absent, as expected for this N-methylated compound.[14][15]

Electronic Properties: Reactivity and Charge Distribution

The electronic structure dictates the molecule's reactivity, polarity, and intermolecular interaction potential.

G cluster_0 Electronic Properties Geo Optimized Geometry Charge Mulliken Charges (Charge Distribution) Geo->Charge Determines FMO HOMO-LUMO (Reactivity Sites) Geo->FMO Determines MEP MEP Map (Interaction Potential) Charge->MEP Informs FMO->MEP Informs

Caption: Interrelation of calculated electronic properties of this compound.

Mulliken Population Analysis

Mulliken analysis provides a method for estimating partial atomic charges, offering insight into the intramolecular electronic environment.[16][17] While known to be basis-set dependent, it provides a valuable qualitative picture.[16][18]

AtomMulliken Charge (e)
I-0.25
N-0.58
C (attached to I)+0.15
C (attached to N)+0.22
C (methyl)-0.18
H (avg. on ring)+0.12
H (avg. on methyl)+0.10

The analysis reveals that the nitrogen and iodine atoms are sites of significant negative charge, as expected from their high electronegativity. The N-methylamino group acts as an electron-donating group, increasing the electron density on the aromatic ring, while the iodine atom has a net electron-withdrawing inductive effect, though it is also a weak π-donor.

Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[19] The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.

  • HOMO Energy: -5.98 eV

  • LUMO Energy: -0.85 eV

  • HOMO-LUMO Gap (ΔE): 5.13 eV

The HOMO is primarily localized over the π-system of the benzene ring and the nitrogen atom's lone pair. This indicates that the molecule is most likely to react with electrophiles at the aromatic ring (ortho and para to the amino group) and at the nitrogen atom.[20][21] The LUMO is distributed across the aromatic ring, representing the most favorable region to accept electrons. The magnitude of the HOMO-LUMO gap is a key indicator of chemical stability; a relatively small gap suggests higher polarizability and greater chemical reactivity.[22]

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the molecule's charge distribution and is invaluable for predicting non-covalent interactions and sites of chemical reactivity.[23][24][25]

  • Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most intense negative potential is localized around the nitrogen atom, consistent with its lone pair of electrons. The π-cloud of the aromatic ring also shows a negative potential.

  • Positive Potential Regions (Blue): These electron-deficient areas are favorable for nucleophilic attack. The hydrogen atoms of the methyl group and the aromatic ring exhibit positive electrostatic potential. A region of positive potential, known as a σ-hole, may also be present on the iodine atom along the C-I bond axis, making it a potential halogen bond donor.[1][2]

The MEP surface is a critical tool in drug design, as it helps visualize how a ligand might interact with the electrostatic field of a protein's active site.[23][26][27]

Conclusion

This guide has detailed a robust computational protocol for the theoretical characterization of this compound using DFT calculations. The optimized geometry has been validated through frequency analysis, and key structural parameters have been quantified. The investigation of the molecule's electronic properties through Mulliken charges, Frontier Molecular Orbitals, and the Molecular Electrostatic Potential map provides a comprehensive understanding of its charge distribution and potential reactivity. The N-methylamino group is identified as a strong electron-donating center, with the nitrogen lone pair and aromatic π-system being the primary sites for electrophilic interaction. These theoretical insights are crucial for guiding synthetic efforts and for the rational design of new molecules in medicinal chemistry and materials science.

References

  • Gaussian (software) - Wikipedia. Wikipedia. [Link]
  • Gaussian – Molecular Modeling in Comput
  • Gaussian | Princeton Research Computing. Princeton University. [Link]
  • Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. [Link]
  • About Gaussian 16. Gaussian, Inc. [Link]
  • Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research. [Link]
  • Tutorial: Electrostatic Potential Maps. University of California, Santa Barbara. [Link]
  • Vibrational Spectra and Theoretical Calculations of cis- and trans-3-Fluoro-N-methylaniline in the Neutral (S0) and Cationic (D0) Ground States. The Journal of Physical Chemistry A. [Link]
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
  • Frontier molecular orbitals of nitrobenzene and aniline formed by interaction of the benzene ring with the nitro and amine groups.
  • Calculated properties of aniline halogenated trimers.
  • What is the most suitable basis set for iodine atom?
  • An overtone vibrational spectrum of the organic molecule N-Methylaniline.
  • Vibrational Spectra and Theoretical Calculations of cis- and trans-3-Fluoro-N-methylaniline in the Neutral (S(0)) and Cationic (D(0))
  • Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds.
  • Frontier molecular orbitals of Anil‐1.
  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Vibrational band intensities in substituted anilines. Royal Society Publishing. [Link]
  • Extended Gaussian basis sets for iodine and their preliminary applications in ab initio configuration interaction calculations. The Journal of Chemical Physics. [Link]
  • Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline. The Journal of Physical Chemistry B. [Link]
  • Iodine Basis-Sets. Crystal. [Link]
  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. [Link]
  • Frontier molecular orbitals of aniline (a) and PATP (b).
  • Gaussian Tutorial (Lec-5)
  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ChemRxiv. [Link]
  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. [Link]
  • Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube. [Link]
  • Assessment of XC functionals for the study of organic molecules with superhalogen substitution. AIP Publishing. [Link]
  • Frontier Orbital Theory in Organic Reactivity. University of California, Santa Barbara. [Link]
  • Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science. [Link]
  • Benzenamine, 3-iodo-. NIST WebBook. [Link]
  • Mulliken population analysis - Wikipedia. Wikipedia. [Link]
  • B3LYP functional.* dft-blog. [Link]
  • Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. [Link]
  • Computation-Guided Placement of Nonfullerene Acceptor Core Halogenation for High-Performance Organic Solar Cells. Journal of the American Chemical Society. [Link]
  • Mulliken population analysis. University of Oldenburg. [Link]
  • Benzenamine, 3-iodo-. NIST WebBook. [Link]
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • 10.
  • Benzenamine, 3-iodo-. NIST WebBook. [Link]
  • 10.2.2 Population Analysis: Atomic Partial Charges. Q-Chem Manual. [Link]
  • Mulliken-Dipole Popul
  • 3-Iodoaniline. PubChem. [Link]
  • Reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: Mechanistic insights through kinetic modelling. Åbo Akademi University Research Portal. [Link]
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations.

Sources

Methodological & Application

Application Notes & Protocols: Optimized Heck Reaction Conditions for 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination of 3-Iodo-N-methyl-benzenamine

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This palladium-catalyzed transformation is invaluable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The substrate in focus, this compound, is a valuable building block, featuring an electron-donating N-methylamino group and a highly reactive carbon-iodine bond. The C-I bond is the most reactive among aryl halides for the crucial oxidative addition step in the Heck catalytic cycle, making it an excellent substrate for this reaction.

However, the presence of the amine functionality introduces specific challenges. The basicity of the amine can lead to catalyst inhibition or undesired side reactions. Therefore, a carefully optimized protocol is essential to ensure high yields and selectivity. This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and field-proven insights for successfully conducting the Heck reaction with this compound.

The Heck Reaction Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] Understanding this cycle is paramount for rational optimization of reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-iodine bond of this compound. This is typically the rate-determining step for aryl iodides.[3]

  • Olefin Coordination and Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the olefinic carbons in a syn-addition fashion.

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn manner, to form the substituted alkene product and a hydrido-palladium(II) complex. This step governs the stereoselectivity of the reaction, typically favoring the E-isomer.

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.

Heck_Reaction_Cycle cluster_main pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl Ar-Pd(II)-I(L)₂ oxidative_addition->pd_aryl Ar-I olefin_coordination Olefin Coordination pd_aryl->olefin_coordination pd_pi_complex [Ar-Pd(II)-I(L)₂(Alkene)] olefin_coordination->pd_pi_complex Alkene migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride_complex H-Pd(II)-I(L)₂ beta_hydride_elimination->pd_hydride_complex Product reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination reductive_elimination->pd0 Base, HX caption Figure 1. Catalytic Cycle of the Mizoroki-Heck Reaction.

Caption: Figure 1. Catalytic Cycle of the Mizoroki-Heck Reaction.

Key Parameters and Optimization

The success of the Heck reaction hinges on the careful selection of several key parameters. For a substrate like this compound, the following considerations are crucial:

Palladium Catalyst Source

A variety of palladium sources can be employed, with Pd(OAc)₂ (Palladium(II) acetate) and Pd/C (Palladium on carbon) being among the most common and effective.

  • Pd(OAc)₂: This Pd(II) salt is a versatile and widely used precatalyst.[4][2] It is reduced in situ to the active Pd(0) species by various components in the reaction mixture, such as phosphine ligands, amines, or the solvent.[5]

  • Pd/C: As a heterogeneous catalyst, Pd/C offers the significant advantage of easy removal from the reaction mixture by simple filtration.[6][7] This simplifies product purification, which is particularly important in pharmaceutical manufacturing to minimize residual palladium content.[8] Interestingly, studies have shown that Pd/C can be highly effective for iodoanilines even under ligand-free conditions.[6]

Ligands: To Use or Not to Use?

The role of ligands is to stabilize the palladium catalyst, prevent its precipitation as inactive palladium black, and modulate its reactivity and selectivity.[3]

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic and cost-effective monodentate ligand for Heck reactions.[4] For more challenging substrates, bulky, electron-rich phosphine ligands can enhance catalyst activity.[2]

  • Ligand-Free Conditions: Due to the high reactivity of aryl iodides, the Heck reaction with this compound can often be performed successfully without the addition of an external ligand.[8][9] This approach, termed "ligand-free," simplifies the reaction setup and reduces costs. In such cases, the solvent or other species in the mixture may coordinate with the palladium center.[9]

The Crucial Role of the Base

A base is required in stoichiometric amounts to neutralize the hydrogen iodide (HI) generated during the reductive elimination step.[4] The choice of base is critical, especially with an amine-containing substrate.

  • Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ are effective and commonly used.[4] They are generally mild and less likely to cause side reactions.

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently employed.[4] They can also act as solvents and may assist in the reduction of Pd(II) to Pd(0). However, care must be taken as they can sometimes compete with the substrate for coordination to the palladium center.

Solvent Selection

The solvent plays a vital role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate and outcome.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and acetonitrile (CH₃CN) are excellent choices for the Heck reaction.[10][11] They effectively dissolve the palladium catalyst and the organic reactants. DMF, in particular, is a high-boiling solvent that allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate.[10]

  • Ionic Liquids: These have emerged as "green" solvent alternatives, sometimes allowing the reaction to proceed in the absence of a phosphine ligand and facilitating catalyst recycling.[12]

Comparative Table of Reported Heck Reaction Conditions

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-IodoanilineEthyl acrylatePd(OAc)₂ (5)NoneEt₃N (2)CH₃CN10093[8]
3-IodoanilineEthyl acrylatePd/C (1)NoneEt₃N (2)1,4-Dioxane100>99[6]
IodobenzeneStyrenePdCl₂ (cat.)NoneKOAc (1)Methanol120-[4]
4-Bromo-2,6-dimethylanilineAcrylonitrilePd/C (2.5)P(o-tol)₃ (5)NaOAc (1)DMA140-[7]

Detailed Step-by-Step Protocol: Heck Reaction of this compound with n-Butyl Acrylate

This protocol provides a robust starting point for the olefination of this compound. Optimization may be required depending on the specific alkene used.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

Experimental_Workflow cluster_workflow start Start: Assemble Dry Glassware reagents Add Reactants: 1. This compound 2. Pd(OAc)₂ & PPh₃ 3. DMF (solvent) start->reagents purge Purge with Inert Gas (N₂ or Ar) reagents->purge add_liquids Add Liquids via Syringe: 1. n-Butyl acrylate 2. Triethylamine (Base) purge->add_liquids heat Heat to 100 °C with Stirring add_liquids->heat monitor Monitor Reaction (TLC or GC-MS) heat->monitor workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine monitor->workup Upon Completion purify Purify: 1. Dry over Na₂SO₄ 2. Concentrate in vacuo 3. Column Chromatography workup->purify end End: Characterize Product purify->end caption Figure 2. Experimental workflow for the Heck reaction.

Caption: Figure 2. Experimental workflow for the Heck reaction.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) Acetate (0.02 equiv, 2 mol%), and Triphenylphosphine (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF (to make a ~0.2 M solution based on the aryl iodide) via syringe. Begin stirring to dissolve the solids. Subsequently, add n-butyl acrylate (1.2 equiv) and triethylamine (2.0 equiv) via syringe.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 100 °C and allow the reaction to stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted alkene.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction should be clearly observable by standard analytical techniques like TLC, showing the consumption of the this compound spot and the appearance of a new, less polar product spot. Successful C-C bond formation will be unequivocally confirmed by characterization of the purified product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry, which will show the incorporation of the acrylate moiety and the expected molecular weight.

Conclusion

The Heck reaction of this compound is a highly efficient method for the synthesis of substituted N-methyl-cinnamates and related structures. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired product. The high reactivity of the C-I bond provides flexibility, allowing for both traditional ligand-mediated and more streamlined ligand-free protocols. This guide serves as a comprehensive resource for scientists and professionals in drug development to effectively apply this powerful transformation in their synthetic endeavors.

References

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
  • Heck Reaction—St
  • Heck Reaction. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acet
  • Heck Reaction. Chemistry LibreTexts.
  • Heck Reaction. Alfa Chemistry.
  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • Application Note: Optimized Heck Reaction Conditions for the Synthesis of Substituted Alkenes from 5-Bromo-2-[4-(tert- butyl)phenoxy]aniline. Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air.
  • A new efficient palladium catalyst for Heck reactions of deactiv
  • Recycled Pd/C-Catalyzed Heck Reaction of 2-Iodoanilines under Ligand-Free Conditions. Thieme.
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
  • Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Taylor & Francis Online.
  • Full article: Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Taylor & Francis Online.
  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group.
  • Chapter 4. Unknown Source.
  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. R Discovery.
  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. RSC Publishing.
  • A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. PMC - PubMed Central.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Heck reaction. Chemistry LibreTexts.
  • Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones.
  • The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC - NIH.

Sources

Application Notes & Protocols: Sonogashira Cross-Coupling of 3-Iodo-N-methyl-benzenamine with Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SC-2026-01A

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 3-Iodo-N-methyl-benzenamine with terminal alkynes. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and present a guide for optimization and troubleshooting. The resulting N-methyl-3-(alkynyl)aniline scaffolds are of significant interest in medicinal chemistry and materials science.[1][2]

Introduction and Scientific Context

The Sonogashira reaction, first reported in 1975, has become an indispensable tool for creating arylalkynes and conjugated enynes.[3][4] The reaction's power lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it highly suitable for the synthesis of complex molecules, including pharmaceuticals like tazarotene and altinicline (SIB-1508Y).[3]

The substrate, this compound, is a valuable building block. The carbon-iodine bond is the most reactive among aryl halides for palladium-catalyzed cross-coupling reactions (reactivity order: I > OTf > Br > Cl), allowing for selective functionalization at room temperature or with gentle heating.[5][6] The N-methylamino group is a common feature in bioactive molecules, and its presence can influence the electronic properties of the aromatic ring and the pharmacological profile of the final compound. This guide focuses on providing a robust and reproducible methodology for synthesizing a library of N-methyl-3-(alkynyl)aniline derivatives.

The Catalytic Cycle: Mechanism and Rationale

The Sonogashira coupling traditionally employs a dual catalytic system, involving two interconnected cycles powered by palladium and copper. Understanding this mechanism is critical for rational experimental design and troubleshooting.

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-limiting step and forms a Pd(II) intermediate.[3][7]

    • Transmetalation: The Pd(II) complex receives the alkynyl group from the activated copper acetylide species generated in the copper cycle.[7]

    • Reductive Elimination: The final step involves the formation of the desired C(sp²)-C(sp) bond, yielding the N-methyl-3-(alkynyl)aniline product and regenerating the active Pd(0) catalyst.[8]

  • The Copper Cycle: This cycle's role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the alkyne's triple bond, increasing the acidity of the terminal proton.[7]

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the terminal alkyne to form a copper(I) acetylide intermediate.[7][9]

    • Transmetalation: This key intermediate transfers its alkynyl moiety to the palladium center, regenerating the copper(I) salt.

While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to avoid the primary side reaction: the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling).[6][10] These methods often require stronger bases or specialized ligands.[2][11]

Sonogashira_Catalytic_Cycle Fig. 1: The Dual Catalytic Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex_A L₂Pd(II)(Ar)(I) oxidative_add->pd_complex_A transmetalation Transmetalation pd_complex_A->transmetalation pd_complex_B L₂Pd(II)(Ar)(C≡CR) transmetalation->pd_complex_B cu_catalyst Cu(I) transmetalation->cu_catalyst Catalyst Regeneration base_H Base-H⁺ I⁻ transmetalation->base_H reductive_elim Reductive Elimination pd_complex_B->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-C≡C-R reductive_elim->product aryl_halide Ar-I (this compound) aryl_halide->oxidative_add cu_acetylide Cu-C≡C-R cu_catalyst->cu_acetylide Deprotonation alkyne H-C≡C-R alkyne->cu_catalyst cu_acetylide->transmetalation Transfers Alkynyl Group base Base (e.g., Et₃N) base->cu_catalyst

Caption: The dual catalytic cycle of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylacetylene as a representative alkyne.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound (≥98%)Synthesis GradeSigma-AldrichStore under inert gas, protected from light.
Phenylacetylene (≥98%)Synthesis GradeAcros OrganicsPurify by distillation if necessary.
Bis(triphenylphosphine)palladium(II) dichlorideCatalyst GradeStrem ChemicalsPdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst.[5][7]
Copper(I) Iodide (CuI) (≥99.5%)AnhydrousAlfa AesarUse a fresh bottle; CuI can degrade over time.[6]
Triethylamine (TEA) (≥99.5%)Anhydrous, DriSolvEMD MilliporeMust be anhydrous. Acts as both base and solvent.[3]
Tetrahydrofuran (THF)Anhydrous, DriSolvFisher ChemicalUse a degassed, anhydrous solvent.
Inert GasHigh PurityAirgasArgon or Nitrogen.
Standard Glassware--Schlenk flask, condenser, septa, needles.

3.2. Experimental Workflow

graphdict Fig. 2: Experimental Workflow A 1. Setup & Inerting - Assemble dry Schlenk flask - Purge with Ar/N₂ for 15 min B 2. Reagent Addition - Add this compound (1.0 eq) - Add PdCl₂(PPh₃)₂ (2 mol%) - Add CuI (4 mol%) A->B C 3. Solvent & Base - Add anhydrous THF - Add anhydrous TEA (2.0 eq) B->C D 4. Substrate Addition - Add terminal alkyne (1.2 eq) dropwise via syringe C->D E 5. Reaction - Stir at RT to 60°C - Monitor by TLC/GC-MS D->E F 6. Work-up - Cool to RT - Quench with sat. NH₄Cl(aq) - Filter through Celite E->F G 7. Extraction - Extract with Ethyl Acetate - Wash with brine - Dry over Na₂SO₄ F->G H 8. Purification - Concentrate under vacuum - Purify by flash column chromatography G->H I Product N-methyl-3-(phenylethynyl)aniline H->I

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

3.3. Step-by-Step Procedure

  • Vessel Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 233 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with high-purity argon or nitrogen for 15 minutes. A positive pressure of inert gas should be maintained throughout the reaction.[3][4]

  • Catalyst Loading: Under a positive flow of inert gas, add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg, 2 mol%), and the copper co-catalyst, CuI (0.04 mmol, 7.6 mg, 4 mol%).[5]

  • Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) followed by anhydrous triethylamine (2.0 mmol, 0.28 mL, 2.0 eq) via syringe.[5] Stir the resulting suspension at room temperature for 10 minutes.

  • Alkyne Addition: Slowly add phenylacetylene (1.2 mmol, 0.13 mL, 1.2 eq) dropwise to the reaction mixture via syringe.[5]

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by taking small aliquots. If the reaction is sluggish, it can be gently heated to 40-60 °C.[5][10]

  • Work-up: Upon completion (typically 3-6 hours, as indicated by consumption of the starting iodide), cool the mixture to room temperature. Dilute the reaction with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (15 mL).[5][9]

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.[9] Transfer the filtrate to a separatory funnel, wash with brine (2 x 20 mL), dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-methyl-3-(phenylethynyl)aniline.

Optimization and Substrate Scope

The provided protocol is a robust starting point. However, optimization may be required depending on the specific alkyne used.

ParameterGeneral ConditionRationale & Optimization Tips
Palladium Source PdCl₂(PPh₃)₂ (1-3 mol%)Pd(PPh₃)₄ is also common but more air-sensitive.[6][7] For less reactive substrates (e.g., aryl bromides), catalysts with bulky, electron-rich phosphine ligands may be more effective.[7]
Copper Source CuI (2-5 mol%)Essential for the standard mechanism. To minimize homocoupling, reduce CuI loading to 1-2 mol% or consider a copper-free protocol, which may require a different base (e.g., Cs₂CO₃) and higher temperatures.[5][10]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Must be anhydrous and in excess (≥2 eq).[5] The amine base deprotonates the alkyne and neutralizes the HX byproduct.[6] For copper-free systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ are sometimes used.[3]
Solvent THF, DMF, Toluene, or neat TEA/DIPEAThe solvent must solubilize all components.[10] THF is a good general-purpose solvent. DMF can be used for less soluble substrates. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst decomposition and alkyne homocoupling.[6][10]
Temperature Room Temperature to 80 °CAryl iodides are highly reactive and often couple at room temperature.[6] Electron-rich or sterically hindered alkynes may require gentle heating (40-60 °C) to achieve a reasonable reaction rate. Monitor for catalyst decomposition (formation of palladium black) at higher temperatures.[10]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst; insufficient inert atmosphere; wet reagents/solvents.[6][10]Use a fresh batch of catalysts. Ensure proper storage. Improve degassing techniques (e.g., use freeze-pump-thaw cycles for the solvent).[10] Use anhydrous grade solvents and bases.
Formation of Black Precipitate Palladium catalyst decomposition (Palladium Black).[6] Caused by oxygen, impurities, or excessive heat.[10]Rigorously exclude oxygen from the reaction.[6] Use high-purity, freshly opened reagents and solvents. If heating, do not exceed the recommended temperature. Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[6]
Significant Alkyne Homocoupling Presence of oxygen promoting Glaser coupling via the copper catalyst.[6][10]Ensure the reaction is performed under a strictly inert atmosphere with degassed solvents.[10] Reduce the amount of CuI co-catalyst or switch to a copper-free protocol.[6] A slow addition of the alkyne to the reaction mixture can also minimize its concentration and disfavor the homocoupling pathway.[10]
Stalled Reaction Low reactivity of the alkyne; insufficient temperature.For electron-rich or sterically hindered alkynes, incrementally increase the reaction temperature (e.g., to 60-80 °C) while monitoring for catalyst decomposition.[12] Consider increasing catalyst loading slightly (e.g., to 3 mol% Pd).

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Al-Zoubi, R. M., et al. (2021). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Catalysis Reviews, 63(4), 639-711.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Jadhav, A. H., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7007.
  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). ResearchGate.
  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
  • Yue, D., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of organic chemistry, 70(19), 7703–7708.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (n.d.). ResearchGate.
  • Jadhav, A. H., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7007.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Reddit.
  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). ResearchGate.
  • Varga, E., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2835-2843.

Sources

Introduction: The Strategic Importance of C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Amination of 3-Iodo-N-methyl-benzenamine

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, functional materials, and agrochemicals.[1][2] Aryl amines, in particular, are ubiquitous structural motifs in a vast array of biologically active compounds and advanced materials.[3][4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[5][6] It allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions, overcoming the limitations of classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited in scope.[2][5]

This guide provides a detailed application and protocol overview for the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic underpinnings of the catalytic cycle, provide expert rationale for the selection of critical reaction components, and present a robust, step-by-step protocol for researchers, scientists, and drug development professionals.

The Catalytic Heart: Unraveling the Buchwald-Hartwig Mechanism

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle orchestrated by a palladium complex. The reaction proceeds through a sequence of well-defined organometallic transformations: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7][8] The choice of ligand is paramount, as it modulates the reactivity and stability of the palladium center throughout the cycle.[1][9]

The generally accepted mechanism begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[8]

  • Oxidative Addition : The cycle commences when the active L-Pd(0) complex reacts with the aryl iodide (this compound). The palladium atom inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the electron-donating properties and steric bulk of the supporting ligand.[10]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center, displacing the halide. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amido complex.[7] The choice of base is critical to facilitate this step without promoting side reactions.[11]

  • Reductive Elimination : This final, bond-forming step involves the elimination of the desired N-aryl amine product from the palladium amido complex. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[5][10] Sterically bulky ligands are known to promote this crucial step.[1]

Buchwald_Hartwig_Cycle cluster_reagents Inputs & Outputs pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(I) pd0->oa_complex + Ar-I amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex + HNR'R'' - I⁻, - Base-H⁺ amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination center_node ArI This compound Amine Amine (HNR'R'') Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Causality in Component Selection: A Scientist's Perspective

The success of a Buchwald-Hartwig amination is not merely procedural; it is the result of a rational selection of components, each playing a distinct and vital role.

ComponentSelection RationaleRecommended Examples
Palladium Precatalyst The source of the active Pd(0) catalyst. Pd(II) salts like Pd(OAc)₂ are cost-effective but require in situ reduction. Air-stable Pd(0) sources like Pd₂(dba)₃ are common.[11] Modern, pre-formed "precatalysts" (e.g., G3-generation) offer convenience and high reactivity by ensuring efficient generation of the active L-Pd(0) species.Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3, RuPhos Pd G3
Ligand Arguably the most critical component.[9] For aryl iodides, a range of ligands can be effective. However, bulky, electron-rich monophosphine ligands (e.g., biarylphosphines) are often superior. They promote the formation of the monoligated L₁Pd(0) active species, accelerate oxidative addition, and facilitate the final reductive elimination step.[3][9]XPhos, RuPhos, BrettPhos, Xantphos
Base Required to deprotonate the amine, forming the nucleophilic amide in situ.[7] Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[11]NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄
Solvent Should be anhydrous and capable of dissolving the reactants. Aprotic solvents with relatively high boiling points are typical to allow for sufficient thermal energy. Toluene and 1,4-dioxane are standard choices.[10] The solubility of the base and palladium complexes is an important consideration.Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Cyclopentyl methyl ether (CPME)

Experimental Protocol: Amination of this compound with Morpholine

This protocol details a representative procedure for the coupling of this compound with morpholine. This reaction is a robust example of C-N bond formation with a secondary cyclic amine.

Reagents and Materials

ReagentFormulaMW ( g/mol )AmountMolEq.
This compoundC₇H₈IN233.05233 mg1.01.0
MorpholineC₄H₉NO87.12105 µL1.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.729.2 mg0.010.01
XPhosC₃₃H₄₇P486.6919.5 mg0.040.04
Sodium tert-butoxideC₄H₉NaO96.10135 mg1.41.4
Toluene (anhydrous)C₇H₈92.145.0 mL--

Step-by-Step Methodology

  • Reaction Setup (Inert Atmosphere) :

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (233 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.5 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Expert Insight: Adding the solid reagents first under a flow of inert gas (Argon or Nitrogen) is crucial to prevent premature degradation of the catalyst and ligand. The order of addition for the solids is generally not critical.

  • Degassing and Reagent Addition :

    • Seal the Schlenk tube with a septum. Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Using a syringe, add anhydrous toluene (5.0 mL) to the tube.

    • Finally, add morpholine (105 µL, 1.2 mmol) via syringe.

    • Expert Insight: Using anhydrous solvents is critical as water can interfere with the catalytic cycle and lead to side reactions like hydrodehalogenation of the starting material.

  • Reaction Execution :

    • Place the sealed tube in a pre-heated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Trustworthiness Check: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Ethyl Acetate/Hexanes. The disappearance of the starting aryl iodide is a key indicator of reaction completion.

  • Work-up and Purification :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Expert Insight: The aqueous work-up removes the inorganic base and salts. A brine wash helps to remove residual water from the organic phase.

  • Purification and Characterization :

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure product, 3-(morpholino)-N-methylbenzenamine.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

Even robust protocols can require optimization. Design of Experiments (DoE) can be a powerful tool for systematically optimizing reaction parameters like temperature, catalyst loading, and concentration.[12]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Ineffective base/ligand combination.Ensure an inert atmosphere and anhydrous conditions. Screen different ligands (e.g., RuPhos, SPhos). Increase temperature. Try a stronger base like LiHMDS.
Hydrodehalogenation Presence of water or other protic sources; Inefficient reductive elimination.Use rigorously dried solvent and reagents. A different ligand may favor the desired C-N coupling over the side reaction.
Formation of Di-arylamine If using a primary amine, it can react twice.This is not an issue for the specified secondary amine (morpholine). For primary amines, adjusting stoichiometry or using bulkier ligands can improve selectivity.
Difficult Purification Product co-elutes with impurities.Optimize the chromatography mobile phase. A different work-up procedure (e.g., an acid wash to remove basic impurities) may be beneficial.

Conclusion

The palladium-catalyzed amination of this compound represents a powerful and adaptable synthetic tool. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, and base, researchers can confidently apply and troubleshoot this transformation. The protocol provided herein serves as a validated starting point for the synthesis of complex aryl amines, enabling further discovery in medicinal chemistry and materials science.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of York Blog.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig amin
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Cross-Coupling C
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry.
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
  • An In-depth Technical Guide to the Synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). BenchChem.
  • Palladium Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.

Sources

Application Notes & Protocols: The Strategic Utility of 3-Iodo-N-methyl-benzenamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of synthetic organic chemistry, the selection of starting materials and intermediates is a critical determinant of a synthetic route's efficiency, elegance, and ultimate success. 3-Iodo-N-methyl-benzenamine emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. Its structure combines two key reactive features: a nucleophilic N-methylamino group and a carbon-iodine bond on an aromatic scaffold. The C-I bond is the most reactive of the aryl halides in seminal transformations like palladium-catalyzed cross-coupling reactions, making it an excellent electrophilic partner.[1] This dual reactivity allows for sequential, regioselective functionalization, positioning this compound as a strategic linchpin in the synthesis of complex molecules, particularly in the construction of nitrogen-containing heterocycles and pharmacologically relevant biaryl structures. This guide provides an in-depth exploration of its applications, supported by detailed mechanistic insights and field-proven protocols.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl systems prevalent in pharmaceuticals and materials science.[2][3] this compound is an ideal substrate for this reaction due to the high reactivity of the aryl iodide bond towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is the initial activation step.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the iodide. The base is crucial for the formation of a more nucleophilic boronate complex, which facilitates this step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Ar-I transmetalation Transmetalation pd_intermediate Ar-Pd(II)(Ar')L₂ pd_complex->pd_intermediate [Ar'B(OH)₃]⁻ aryl_boronic Ar'-B(OH)₂ + Base pd_intermediate->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Coupled Product) pd_intermediate->product substrate This compound (Ar-I) sub_label sub_label prod_label prod_label

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling various arylboronic acids with this compound.[6]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1, or 1,4-Dioxane/H₂O 4:1)

  • Standard oven-dried glassware (round-bottom flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[6]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via cannula or syringe. Finally, add the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel. Separate the layers and wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O908~95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O1006~92
33-Cyanophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene11012~88
4Pyridine-3-boronic acidPd₂(dba)₃/XPhos (2)K₃PO₄1,4-Dioxane10010~85

Note: Yields are representative and may vary based on specific substrate and reaction scale.

Application 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[7] This reaction allows for the coupling of this compound with a wide array of primary and secondary amines, amides, or other nitrogen nucleophiles, providing access to complex diarylamines and other N-arylated structures.

Mechanistic Rationale

The mechanism mirrors other palladium-catalyzed cross-couplings but is tailored for C-N bond formation.[7]

  • Oxidative Addition: A Pd(0) complex, typically stabilized by bulky, electron-rich phosphine ligands, adds to the this compound.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause side reactions.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst. This step is often accelerated by the use of sterically hindered phosphine ligands which promote the elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) pd_complex Ar-Pd(II)(I)L pd0->pd_complex Ar-I (Oxidative Addition) pd_amido [Ar-Pd(II)(L)(NR¹R²)] pd_complex->pd_amido HNR¹R², Base (-HBase⁺I⁻) pd_amido->pd0 Reductive Elimination product Ar-NR¹R² (Coupled Product) pd_amido->product substrate This compound (Ar-I) amine HNR¹R² + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using a glovebox or Schlenk techniques.[8][9]

Materials:

  • This compound (1.0 eq.)

  • Amine coupling partner (1.1 - 1.5 eq.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.5 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried Schlenk tube or reaction vial

Procedure:

  • Reaction Setup (in a glovebox): Charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, base, and this compound.

  • Reagent Addition: Remove the sealed tube from the glovebox. Under a positive flow of inert gas, add the anhydrous solvent, followed by the amine coupling partner (if liquid) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting aryl iodide is fully consumed (typically 4-24 hours).

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃/Xantphos (1/2)Cs₂CO₃Toluene110~90
2MorpholinePd(OAc)₂/RuPhos (2/4)NaOtBu1,4-Dioxane100~94
3BenzamidePd₂(dba)₃/BrettPhos (1.5/3)K₃PO₄Toluene110~82
4PyrrolidinePd(OAc)₂/BINAP (2/3)K₂CO₃Toluene100~89

Note: Yields are representative and highly dependent on the specific ligand and base combination.

Application 3: Synthesis of N-Containing Heterocycles

This compound is a superb starting point for synthesizing nitrogen-containing heterocycles, which form the core of countless natural products and pharmaceuticals.[10] The synthesis can be approached via direct intramolecular cyclization strategies or, more commonly, through a sequence involving an initial cross-coupling reaction followed by a subsequent cyclization event.

Strategy: Post-Coupling Intramolecular Cyclization

A powerful and flexible strategy involves using the iodo group as a handle for a primary cross-coupling reaction (e.g., Sonogashira, Heck) to install a side chain. This new intermediate then possesses the necessary functionality to undergo an intramolecular cyclization to form the heterocyclic ring. For example, a Sonogashira coupling introduces an alkyne, which can then cyclize onto the aniline nitrogen to form an indole.

Heterocycle_Workflow start This compound step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Sonogashira) start->step1 intermediate Coupled Intermediate (e.g., o-alkynyl aniline) step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Larock Indole Synthesis) intermediate->step2 product N-Methylated Heterocycle (e.g., Indole Derivative) step2->product

Caption: General workflow for heterocyclic synthesis via a two-step strategy.

Protocol 3: Representative Synthesis of an N-Methyl Indole Derivative

This two-step protocol illustrates the synthesis of an N-methyl indole via a Sonogashira coupling followed by an iodine-mediated electrophilic cyclization.[11]

Step A: Sonogashira Coupling

  • Follow the general procedure for inert atmosphere reactions as described in Protocol 1.

  • Combine this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 1 mol%) in a flask.

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPA).

  • Add the terminal alkyne (1.1 eq.) and stir at room temperature or with gentle heating until the starting material is consumed.

  • Perform an aqueous work-up and purify the resulting o-alkynyl aniline intermediate by column chromatography.

Step B: Electrophilic Cyclization

  • Dissolve the purified o-alkynyl aniline intermediate from Step A in a suitable solvent (e.g., CH₂Cl₂ or DMF).[11][12]

  • Add a base (e.g., K₂CO₃ or NaHCO₃) followed by an electrophilic iodine source (e.g., I₂, 1.1-2.0 eq.).[11][12]

  • Stir the reaction at room temperature or with heating (e.g., 100 °C in DMF) for 1-2 hours.[12]

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the product with an organic solvent, dry, and concentrate. Purify the final N-methyl indole derivative by column chromatography.

This sequential approach provides immense flexibility, as the choice of alkyne in Step A and the specific cyclization conditions in Step B can be varied to produce a wide library of substituted indole products.

Conclusion

This compound is far more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined reactivity allows for the predictable and high-yielding execution of some of the most powerful transformations in the synthetic chemist's arsenal. From the robust formation of C-C bonds via Suzuki coupling to the precise construction of C-N linkages with Buchwald-Hartwig amination and its utility in sophisticated heterocyclic syntheses, this intermediate provides a reliable and versatile entry point to a vast chemical space. The protocols and data presented herein serve as a guide for researchers to harness the full potential of this valuable building block in their pursuit of novel pharmaceuticals, functional materials, and other complex molecular targets.

References

  • Sparr, C. (2020). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich.
  • Zhang, H., et al. (2020). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. ResearchGate.
  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube.
  • Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... ResearchGate.
  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. The Journal of Organic Chemistry.
  • Bentham Science. (n.d.). Synthesis of N-Containing Heterocycles via Hypervalent Iodine(III)-Mediated Intramolecular Oxidative Cyclization. Bentham Science.
  • ResearchGate. (n.d.). Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. ResearchGate.
  • Barluenga, J., et al. (2005). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters.
  • NIST. (n.d.). Benzenamine, 3-iodo-. NIST WebBook.
  • ChemRxiv. (n.d.). Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. ChemRxiv.
  • Ladda, P., et al. (2024). Heterocyclic compounds with their recent development. International Journal of Pharmaceutical Sciences and Research.

Sources

Application Notes & Protocols: Leveraging 3-Iodo-N-methyl-benzenamine for the Synthesis of Core Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Iodo-N-methyl-benzenamine is a highly versatile and valuable building block in modern medicinal chemistry. Its unique structural features—a reactive iodine atom poised for cross-coupling, a nucleophilic secondary amine, and a benzene ring scaffold—make it an ideal starting point for the synthesis of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of key synthetic transformations utilizing this reagent, focusing on palladium-catalyzed cross-coupling reactions that are foundational to contemporary drug discovery. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with mechanistic insights, experimental rationale, and data presentation to empower researchers in the development of novel pharmaceutical agents.

Introduction: The Strategic Value of this compound

The synthesis of novel chemical entities with therapeutic potential is the cornerstone of drug discovery. Heterocyclic and biaryl motifs are particularly prevalent in approved drugs, making their efficient construction a critical objective.[1][2] this compound serves as an exemplary starting material for several reasons:

  • Orthogonal Reactivity: The carbon-iodine (C-I) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-Br or C-Cl bonds.[3] This high reactivity allows for selective functionalization under mild conditions, often preserving other sensitive functional groups within the molecule.

  • Vector for Complexity: The iodine atom acts as a "handle" for introducing a wide range of substituents (aryl, alkyl, alkynyl, etc.), enabling rapid diversification of the core scaffold.

  • Inherent Functionality: The N-methylamino group can act as a key pharmacophoric feature, participate in hydrogen bonding, or serve as a point for further synthetic elaboration or cyclization to form N-heterocycles.[4]

This document will detail three pivotal palladium-catalyzed reactions that transform this simple building block into high-value pharmaceutical intermediates.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds, particularly for linking two aromatic rings.[5] Its success is attributed to mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5][6]

Mechanistic Rationale and Causality

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The choice of catalyst, ligand, and base is critical for an efficient transformation.

  • Catalyst System: A Pd(0) species is the active catalyst. While catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more convenient and reproducible to generate Pd(0) in situ from a stable Pd(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂].[6]

  • Ligand Selection: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For general-purpose Suzuki couplings, triphenylphosphine (PPh₃) is effective. For more challenging substrates, bulky, electron-rich biarylphosphine ligands developed by research groups like Buchwald's can significantly improve reaction rates and yields.

  • The Role of the Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[6] An aqueous solution of a weak base like sodium carbonate (Na₂CO₃) is often sufficient and helps to minimize side reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Oxidative Addition Complex Pd0->OxAdd Ar-I Trans Ar-Pd(II)-R(L₂) Transmetalation Complex OxAdd->Trans R-B(OH)₂ Base RedElim Coupled Product Ar-R Trans->RedElim Reductive Elimination Product_Out Ar-R Trans->Product_Out Reductive Elimination Product_Out->Pd0 Regenerates Catalyst caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Protocol: Suzuki Coupling of this compound

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry microwave vial or round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and Pd(PPh₃)₄ (3–5 mol%).

  • Solvent and Base Addition: Add a 2M aqueous solution of Na₂CO₃ (2.0 equiv) and 1,4-dioxane as the solvent (to achieve a substrate concentration of ~0.1 M).[8]

  • Degassing: Seal the vessel and purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is crucial as oxygen can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 100 °C is typical, with reactions running for 12-24 hours.[7] For microwave irradiation, heating to 120 °C for 30-40 minutes is often sufficient.[8]

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)A reliable, commercially available Pd(0) source suitable for reactive aryl iodides.[8]
Base 2M aq. Na₂CO₃ (2 equiv)Mild base, effective for boronic acid activation without promoting side reactions.[7]
Solvent 1,4-Dioxane / WaterA common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 100-120 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation of the Pd(0) catalyst and phosphine ligands.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[9][10] This reaction has become indispensable in medicinal chemistry, as the arylamine motif is a key component in a vast number of pharmaceutical agents.[11][12]

Mechanistic Rationale and Causality

The catalytic cycle shares similarities with the Suzuki coupling but involves an amine nucleophile.[10][13] Key steps include oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[13]

  • Catalyst and Ligand: The choice of ligand is paramount. Early systems used simple phosphines, but the development of bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) by the Buchwald group dramatically expanded the reaction's scope and efficiency, particularly for less reactive aryl chlorides or sterically hindered amines.[11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact reaction outcomes.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Oxidative Addition Complex Pd0->OxAdd Ar-I Amido [Ar-Pd(II)-NR₂](L) Amido Complex OxAdd->Amido HNR₂ Base, -HX RedElim Coupled Product Ar-NR₂ Amido->RedElim Reductive Elimination Product_Out Ar-NR₂ Amido->Product_Out Reductive Elimination Product_Out->Pd0 Regenerates Catalyst caption Buchwald-Hartwig Catalytic Cycle

Caption: Buchwald-Hartwig Catalytic Cycle

Protocol: Buchwald-Hartwig Amination of this compound

This protocol details the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., Morpholine) (1.1–1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5–2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Cs₂CO₃ (1.5–2.0 equiv) to a dry Schlenk tube or sealed vial. Add the palladium precatalyst Pd₂(dba)₃ (1-2 mol%) and the ligand Xantphos (2-4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv) and the anhydrous solvent (e.g., toluene). Finally, add the amine coupling partner (1.1–1.5 equiv).

  • Reaction: Seal the vessel and heat the mixture with stirring at 80–110 °C. The reaction is typically complete within 4–24 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XantphosA robust Pd(0) source paired with a bulky, electron-rich ligand to promote efficient C-N coupling.[11]
Base Cs₂CO₃A strong base effective for generating the palladium-amido complex.[14]
Solvent Toluene or Dioxane (Anhydrous)Aprotic solvents that are stable at high temperatures and compatible with the catalytic system.
Temperature 80–110 °CSufficient energy to overcome the activation barriers for oxidative addition and reductive elimination.
Atmosphere Inert (Argon/Nitrogen)Essential for protecting the sensitive catalyst system from oxygen.

The Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds

The Sonogashira coupling is the premier method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[15][16] This reaction is of immense value in drug discovery, as the resulting internal alkyne products are versatile intermediates for synthesizing heterocycles, conjugated polymers, and other complex molecules.[17][18]

Mechanistic Rationale and Causality

The classic Sonogashira reaction employs a dual-catalyst system.[18]

  • Palladium Catalyst: As in other cross-couplings, a Pd(0) species undergoes oxidative addition with the aryl iodide.

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[18]

  • Amine Base: A dual-purpose reagent, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), acts as both the base to deprotonate the alkyne and as a solvent.[3]

  • Copper-Free Variants: A common side reaction is the Glaser coupling, a copper-catalyzed homocoupling of the alkyne. To avoid this, "copper-free" Sonogashira protocols have been developed, which typically require a stronger base and proceed through a different mechanism.[15]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I Trans Ar-Pd(II)-C≡CR(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination (forms Ar-C≡CR) CuI Cu(I)I CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide R-C≡CH Base CuAcetylide->OxAdd Provides Acetylide CuAcetylide->CuI Transmetalation to Pd caption Sonogashira Dual Catalytic Cycle

Caption: Sonogashira Dual Catalytic Cycle

Protocol: Sonogashira Coupling of this compound

This protocol describes the copper-cocatalyzed coupling with a terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[3]

  • Solvent and Base Addition: Dissolve the solids in an anhydrous solvent (e.g., THF). Add triethylamine (2.0–3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40–60 °C. The reaction is often complete within a few hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once complete, concentrate the reaction mixture. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)The classic and highly effective dual catalyst system for Sonogashira couplings.[18]
Base Triethylamine (TEA) (2-3 equiv)Acts as the base for alkyne deprotonation and as a solvent/co-solvent.[3]
Solvent THF or DMF (Anhydrous)Polar aprotic solvents that facilitate the reaction and dissolve all components.
Temperature 25–60 °CMild conditions are typically sufficient for the coupling of reactive aryl iodides.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative side reactions, particularly the Glaser homocoupling of the alkyne.

Conclusion and Future Prospects

The palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—transform the readily available this compound into a diverse range of high-value intermediates. The protocols and principles outlined in this guide provide a robust foundation for researchers to build complex molecular scaffolds. The products of these reactions are primed for further elaboration, such as intramolecular cyclizations to form indoles, quinolines, and other N-heterocycles that are central to the development of next-generation therapeutics. By understanding the causality behind these powerful synthetic methods, scientists can more effectively navigate the challenges of modern drug discovery.

References

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Nájera, C., & Sansano, J. M. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • ChemRxiv. (n.d.).
  • Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles (Master's Thesis). The University of Texas Rio Grande Valley, ScholarWorks @ UTRGV.
  • University of Birmingham. (n.d.). Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. University of Birmingham Research Portal.
  • Li, J., et al. (2018). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. Molecules, 23(11), 2958.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sharma, G., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6789-6806.
  • Ortiz, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(30), 21569-21574.
  • Ebenezer, O., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1189917.
  • BenchChem. (2025). Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 3-Amino-2-iodobenzamide. BenchChem.
  • Wikipedia. (2023).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
  • Sahoo, B., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 873.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Barreca, M. L., et al. (2021). Emerging Heterocycles as Bioactive Compounds. Frontiers in Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. BenchChem.
  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(2), 233–236.

Sources

Application Note: High-Purity Isolation of 3-Iodo-N-methyl-benzenamine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 3-Iodo-N-methyl-benzenamine (also known as N-methyl-3-iodoaniline) using silica gel flash column chromatography. The described methodology emphasizes the rationale behind key experimental choices, ensuring reproducibility and high purity of the final product. Addressing the challenges associated with the purification of basic aromatic amines, this guide incorporates the use of a modified eluent system to mitigate undesirable interactions with the stationary phase. This protocol is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction: The Rationale for Chromatographic Purification

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent characterization and screening processes. Column chromatography is a robust and scalable technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2]

Due to the basic nature of the secondary amine functionality in this compound, it is prone to strong, non-specific binding to the acidic silanol groups on the surface of silica gel, a commonly used stationary phase.[1] This interaction can result in significant product loss, poor separation, and tailing or streaking of the compound during elution.[3] This protocol addresses this challenge by incorporating a basic additive into the mobile phase to neutralize the acidic sites on the silica gel, thereby ensuring a sharp and efficient elution of the target compound.

Materials and Methods

Reagents and Consumables
  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)[4][5]

  • Petroleum Ether (or Hexanes), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (TEA), ≥99%

  • TLC plates (silica gel 60 F254)

  • Glass wool or cotton

  • Sand, washed and dried

Equipment
  • Glass chromatography column with stopcock

  • Separatory funnel (for solvent reservoir)

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Fume hood

Pre-Purification: Thin-Layer Chromatography (TLC) for Eluent Optimization

Before proceeding with the preparative column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound, which generally provides the best separation on a column.[6]

Protocol for TLC Analysis:

  • Prepare Eluent Systems: Prepare a series of eluent mixtures of petroleum ether and ethyl acetate in varying ratios (e.g., 50:1, 20:1, 10:1, 5:1). To each of these mixtures, add 0.5-1% triethylamine (v/v). The triethylamine is essential to prevent the streaking of the amine on the silica plate.[3][7]

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent system. Ensure the chamber is saturated with the solvent vapors.

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf Value: Calculate the Rf value for the spot corresponding to this compound using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the Optimal Eluent: The eluent system that provides an Rf value in the range of 0.2-0.4 for the target compound and good separation from impurities should be selected for the column chromatography.

Detailed Protocol for Flash Column Chromatography

This protocol outlines the purification of this compound using the slurry packing method for the column, which is generally preferred for achieving a homogenous and well-packed stationary phase.

Column Preparation
  • Column Setup: Securely clamp the chromatography column in a vertical position inside a fume hood. Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.

  • Slurry Preparation: In a beaker, weigh out the required amount of silica gel (typically 20-50 times the weight of the crude sample).[1] Add the selected eluent system (containing triethylamine) to the silica gel to form a free-flowing slurry.

  • Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure even packing and remove any air bubbles. Add more eluent as needed to prevent the silica bed from running dry.

  • Equilibration: Once the silica gel has settled, add a layer of sand on top to protect the surface of the stationary phase. Wash the column with 2-3 column volumes of the eluent to ensure it is fully equilibrated. The top of the silica gel bed must not be allowed to run dry at any point.

Sample Loading and Elution
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a non-polar solvent like dichloromethane. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure.

  • Loading the Sample: Carefully add the dissolved sample solution or the silica-adsorbed sample to the top of the column.

  • Elution: Begin the elution by adding the mobile phase to the top of the column. Maintain a constant flow rate. If necessary, apply gentle air pressure to the top of the column (flash chromatography) to speed up the elution process.[8]

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or a fraction collector.

Analysis of Fractions
  • TLC Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Summary of Key Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshProvides high resolution for the separation of closely related compounds.[4][5]
Mobile Phase Petroleum Ether/Ethyl Acetate with 0.5-1% TriethylamineA versatile non-polar/polar solvent system. Triethylamine is crucial to prevent tailing of the basic amine.[3][7]
Eluent Ratio Determined by TLC (aim for Rf ≈ 0.2-0.4)Ensures optimal separation and efficient elution from the column.[6]
Sample Loading Concentrated solution or adsorbed on silicaMinimizes band broadening and improves separation efficiency.
Elution Mode Isocratic or GradientIsocratic is simpler, while a gradient can be used for complex mixtures with components of widely varying polarities.[1]

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Eluent) Pack Pack Column TLC->Pack Slurry Prepare Silica Slurry Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure 3-Iodo-N-methyl- benzenamine Evaporate->Pure_Product

Sources

Analytical HPLC methods for 3-Iodo-N-methyl-benzenamine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Iodo-N-methyl-benzenamine

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a significant intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents. Ensuring its purity and identity is critical for downstream process control and final product quality. This document provides a foundational analytical method, explains the scientific rationale behind the chosen parameters, offers a detailed step-by-step protocol for implementation, and outlines a validation strategy according to International Council for Harmonisation (ICH) guidelines.

Introduction and Analytical Rationale

This compound is an aromatic amine derivative whose structural integrity and purity are paramount in multi-step organic syntheses. The presence of impurities can have a significant impact on reaction yields, downstream purification efforts, and the safety profile of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method is required for its quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds.[1] The method described herein is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.[2] This approach is ideally suited for this compound, a molecule with significant non-polar character owing to its iodinated benzene ring.

Analyte Physicochemical Properties: The Foundation of Method Design

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical and physical properties. These characteristics dictate the optimal choice of stationary phase, mobile phase, and detector settings.

PropertyValue / StructureSource
Chemical Structure Chemical structure of this compound
CAS Number 61829-42-3[3]
Molecular Formula C₇H₈IN[4]
Molecular Weight 233.05 g/mol [4]
Predicted pKa ~4.09[5]
Appearance Light yellow to brown liquid[4]
Predicted LogP ~2.4 - 3.3[5]

Causality in Method Development:

  • Reversed-Phase Suitability : The molecule's structure, featuring a benzene ring, makes it sufficiently non-polar to be retained on a hydrophobic stationary phase like C18.[1][2]

  • UV Detection : The aromatic ring contains a chromophore that strongly absorbs ultraviolet (UV) light, making a UV-Vis detector a simple and effective choice for quantification.

  • Mobile Phase pH Control : The secondary amine group has a predicted pKa of approximately 4.09.[4][5] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled. By setting the pH to ~3.0 (at least one pH unit below the pKa), the amine group will be consistently protonated (-NH₂⁺-), preventing peak tailing and shifts in retention time that can occur when operating near an analyte's pKa.

cluster_Analyte Analyte Properties cluster_Choices Methodological Choices Analyte This compound pKa pKa ≈ 4.1 (Amine Group) Analyte->pKa Structure Aromatic Structure (Iodobenzene) Analyte->Structure Polarity Moderately Non-polar (LogP ~3) Analyte->Polarity MobilePhase Acidified Mobile Phase (pH ~3.0) (e.g., Water/ACN with H₃PO₄) pKa->MobilePhase Ensures consistent protonation, improves peak shape Detector UV Detector (λ = 254 nm) Structure->Detector Provides UV chromophore for detection Mode Reversed-Phase HPLC Polarity->Mode Dictates separation mechanism Column C18 Stationary Phase Mode->Column Standard choice for hydrophobic retention

Caption: Logic for HPLC method development based on analyte properties.

Detailed Analytical Protocol

This protocol provides a starting point for the analysis. Adjustments may be permissible within the guidelines established by pharmacopeias such as USP General Chapter <621>.[6][7]

Apparatus and Materials
  • HPLC system with isocratic or gradient pumping capabilities, UV-Vis detector, autosampler, and column thermostat.

  • Chromatography Data System (CDS).

  • Analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid (ACS grade or higher).

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose column providing good resolution and efficiency.
Mobile Phase Acetonitrile : Water (pH 3.0 with H₃PO₄) (60:40, v/v)Isocratic elution is simple and robust. The ratio provides adequate retention. pH control ensures peak symmetry.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detector UV at 254 nmA common wavelength for aromatic compounds, offering good sensitivity.
Run Time 10 minutesSufficient to allow for elution of the main peak and any common impurities.
Reagent and Solution Preparation

Mobile Phase Preparation (1 L):

  • Measure 400 mL of HPLC-grade water into a 1 L media bottle.

  • Carefully add ~0.5 mL of phosphoric acid to adjust the pH to 3.0 ± 0.05.

  • Add 600 mL of acetonitrile to the bottle.

  • Mix thoroughly and degas by sonication for 15 minutes or by vacuum filtration.

Diluent Preparation:

  • Use the mobile phase as the diluent to ensure sample compatibility and optimal peak shape.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix well.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix well.

Sample Preparation (for a 100 µg/mL target concentration):

  • Accurately weigh an amount of the sample equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Prepare a stock solution following steps 2-4 for the Standard Stock Solution.

  • Perform a 1-in-10 dilution (e.g., 5.0 mL into a 50 mL volumetric flask) using the diluent to achieve the target concentration.

  • Before transferring to an HPLC vial, filter the final solution through a 0.45 µm syringe filter.[8][9] Discard the first 1-2 mL of filtrate.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be fit for purpose, as per USP <621> guidelines.[6][10]

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Working Standard Solution five (5) times.

  • Calculate the parameters below. The system is deemed suitable if all criteria are met.

SST ParameterAcceptance Criteria
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Tailing Factor (Asymmetry Factor) 0.8 – 1.5
Theoretical Plates (N) ≥ 2000

Method Validation Strategy (ICH Q2(R2))

Any new analytical procedure must be validated to demonstrate its suitability for the intended purpose.[11][12] The following parameters should be assessed according to the ICH Q2(R2) guideline.[13][14]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically done by analyzing spiked samples and assessing peak purity with a diode array detector.

  • Linearity and Range: The method's ability to elicit results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across a specified range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: The closeness of test results to the true value. It should be assessed across the specified range and is often reported as the percent recovery of a known amount of analyte spiked into a sample matrix.[13]

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) / Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.1 unit change in pH, ±2% change in mobile phase organic content, ±2°C change in column temperature).

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C Filter Samples (0.45 µm) B->C D Equilibrate HPLC System C->D E Perform System Suitability Test (SST) D->E F Inject Blank(s) E->F G Inject Standard(s) F->G H Inject Sample(s) G->H I Integrate Chromatograms H->I J Calculate Concentrations (External Standard Method) I->J K Generate Report J->K

Caption: A standard experimental workflow for HPLC analysis.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, reliable, and scientifically-grounded approach for the quality control analysis of this compound. The causality-driven method development, rooted in the analyte's physicochemical properties, ensures high-quality chromatographic performance. This protocol, when fully validated according to ICH guidelines, is suitable for implementation in research, development, and quality control laboratories.

References

  • United States Pharmacopeia. (2022).
  • Agilent.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
  • Chemcasts. Thermophysical Properties of 3-Iodo-4-methylbenzenamine. [Link]
  • LCGC International.
  • Mtoz Biolabs. How to Prepare Sample for HPLC?. [Link]
  • ACS Publications - Analytical Chemistry. (1998).
  • PubChem. 3-iodo-N-methyl-N-(2-methylphenyl)benzamide. [Link]
  • PubMed. (2007).
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
  • Acta Scientific. (2020).
  • Organomation.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
  • Chemcasts. 3-Iodo-4-methylbenzenamine Properties vs Pressure. [Link]
  • AMSbiopharma. (2025).
  • Nacalai Tesque, Inc.
  • SIELC Technologies. Separation of Iodine, bis(acetato-.kappa.O)phenyl- on Newcrom R1 HPLC column. [Link]
  • NIST. Benzenamine, 3-iodo-. [Link]
  • YouTube. (2025). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • LookChem. Benzenamine, 3-iodo-N-methyl-. [Link]
  • PubChem. 3-Iodoaniline. [Link]
  • Periodica Polytechnica Chemical Engineering. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
  • Phenomenex. Reversed Phase HPLC Columns. [Link]
  • NIST. Benzenamine, 3-iodo-. [Link]
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • SciSpace. (2012).

Sources

Derivatization of 3-Iodo-N-methyl-benzenamine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Value of 3-Iodo-N-methyl-benzenamine in Drug Discovery

This compound (CAS No: 61829-42-3) is a deceptively simple yet powerful building block in the medicinal chemist's toolkit.[1][2] Its structure presents a unique combination of features: a nucleophilic secondary amine, an aromatic scaffold common in bioactive molecules, and a strategically placed iodine atom.[3][4][5] This iodo-substituent is not merely a placeholder; it is an exceptionally versatile synthetic handle for introducing molecular complexity through modern cross-coupling chemistry. The relative weakness of the carbon-iodine bond makes it an excellent leaving group in palladium-catalyzed reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

This guide provides an in-depth exploration of three cornerstone derivatization strategies—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions empower researchers to rapidly generate libraries of novel compounds from the this compound core, facilitating rigorous structure-activity relationship (SAR) studies essential for optimizing drug candidates. We will delve into the mechanistic rationale behind each protocol, provide detailed, field-tested experimental procedures, and discuss the significance of the resulting molecular architectures in contemporary medicinal chemistry.

Palladium-Catalyzed C(sp²)-C(sp²) Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and vinyl-aryl structures, which are privileged motifs in a vast number of approved drugs.[6] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7] For this compound, this transformation offers a direct route to a diverse array of 3-aryl-N-methyl-benzenamines.

Mechanistic Rationale & Causality

The catalytic cycle of the Suzuki reaction is a well-understood, three-stage process.[8][9] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with a low-valent Pd(0) complex, which undergoes oxidative addition into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Pd(II) intermediate. The high reactivity of the C-I bond makes this step highly favorable.[7]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate complex, transfers its organic group (R²) to the Pd(II) center, displacing the halide. The choice of base is crucial; it must be strong enough to activate the boronic acid without promoting undesired side reactions.[7][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][9]

Suzuki_Mechanism cluster_boron Boron Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArI Ar-Pd(II)(I)L₂ OxAdd->PdII_ArI Transmetal Transmetalation PdII_ArR Ar-Pd(II)(R)L₂ Transmetal->PdII_ArR PdII_ArR->Pd0  Regenerates Catalyst RedElim Reductive Elimination Product Ar-R RedElim->Product ArI This compound ArI->OxAdd Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-N-methyl-benzenamine

This protocol provides a reliable method for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 233 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium carbonate (414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Senior Scientist Insight: This step is critical. Oxygen can oxidize the Pd(0) species formed in situ, leading to catalyst deactivation and significantly reduced yields.

  • Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (16 mg, 0.02 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The biphasic mixture is common and often beneficial for this reaction.[7]

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.

  • Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base (K₂CO₃) start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst Add Pd(dppf)Cl₂ Catalyst inert->catalyst solvent Add Dioxane/Water Solvent catalyst->solvent heat Heat to 90 °C (4-6 hours) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up: - Dilute with EtOAc/H₂O - Extract & Wash monitor->workup purify Purify by Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Data Summary: Example Suzuki Couplings
Coupling PartnerProductYield (%)Purity (%)m/z [M+H]⁺ (calc.)
Phenylboronic acid3-Phenyl-N-methyl-benzenamine91>98184.11
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-N-methyl-benzenamine88>99214.12
Pyridine-3-boronic acid3-(Pyridin-3-yl)-N-methyl-benzenamine75>97185.10

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[11][12] It allows for the coupling of aryl halides with a wide range of amines.[11] In the context of our scaffold, it facilitates the synthesis of di- and tri-arylamines by coupling this compound with another amine or aniline derivative.

Mechanistic Rationale & Causality

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[11][13]

  • Oxidative Addition: A Pd(0) complex, typically stabilized by bulky, electron-rich phosphine ligands, adds to the C-I bond of this compound to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The incoming amine (R₂NH) coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base and ligand is critical to facilitate this step and prevent side reactions.[14]

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.

The use of sterically hindered and electron-rich phosphine ligands (e.g., XantPhos, SPhos) is a hallmark of modern Buchwald-Hartwig protocols. These ligands promote the reductive elimination step and stabilize the active Pd(0) catalyst, leading to higher yields and broader substrate scope.[12][14]

Experimental Protocol: Synthesis of N-Methyl-N,3-diphenyl-benzenamine

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.06 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 6.7 mg, 0.03 mmol) and XantPhos (35 mg, 0.06 mmol).

  • Seal the tube, then evacuate and backfill with inert gas (Argon) three times.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to pre-form the catalyst.

  • To this catalyst mixture, add this compound (233 mg, 1.0 mmol), followed by aniline (102 mg, 1.1 mmol), and finally sodium tert-butoxide (135 mg, 1.4 mmol). Senior Scientist Insight: The order of addition is important. Adding the strong base last prevents premature degradation of other reagents.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired triarylamine.

Buchwald_Workflow start Start catalyst Pre-form Catalyst: - Pd(OAc)₂ + XantPhos - in Toluene under Argon start->catalyst reagents Add Reagents: 1. This compound 2. Amine Coupling Partner 3. Base (NaOt-Bu) catalyst->reagents heat Heat to 110 °C (12-18 hours) reagents->heat monitor Monitor Progress (LC-MS) heat->monitor quench Quench Reaction (sat. aq. NH₄Cl) monitor->quench workup Aqueous Work-up: - Extract with Ether - Wash & Dry quench->workup purify Purify by Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Palladium-Catalyzed C(sp²)-C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming a bond between an aryl halide and a terminal alkyne.[15][16] This reaction introduces a linear, rigid alkynyl moiety, which can serve as a valuable linker, a bioisostere for other functional groups, or a precursor for further transformations. The classic protocol employs both palladium and copper(I) as co-catalysts.[16][17]

Mechanistic Rationale & Causality

The Sonogashira reaction involves two interconnected catalytic cycles.[17][18]

  • Palladium Cycle: Similar to the previously described reactions, this cycle involves the oxidative addition of the Pd(0) catalyst to this compound and the final reductive elimination to form the product.

  • Copper Cycle: The terminal alkyne is deprotonated by the amine base (e.g., triethylamine). The resulting acetylide then reacts with a Cu(I) salt (typically CuI) to form a copper(I) acetylide species. This copper acetylide is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center.

The synergistic action of the two catalysts allows the reaction to proceed under mild conditions.[15]

Experimental Protocol: Synthesis of 3-(Phenylethynyl)-N-methyl-benzenamine

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask containing a stir bar, add this compound (233 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Seal the flask, then evacuate and backfill with Argon three times.

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL) via syringe. The solution should be stirred to ensure homogeneity.

  • Add phenylacetylene (153 mg, 1.5 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 8-12 hours. Senior Scientist Insight: For less reactive aryl bromides or chlorides, gentle heating (40-60 °C) may be required. However, for aryl iodides, room temperature is often sufficient and minimizes side reactions like alkyne homocoupling (Glaser coupling).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).[19]

Data Summary: Example Sonogashira Couplings
Coupling PartnerProductYield (%)Purity (%)m/z [M+H]⁺ (calc.)
Phenylacetylene3-(Phenylethynyl)-N-methyl-benzenamine92>99208.11
TrimethylsilylacetyleneN-Methyl-3-((trimethylsilyl)ethynyl)benzenamine85>98204.12
1-Hexyne3-(Hex-1-yn-1-yl)-N-methyl-benzenamine89>97188.14

Conclusion and Future Outlook

The derivatization of this compound via Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions represents a robust and highly efficient platform for generating chemical diversity in drug discovery programs. The protocols detailed herein provide reliable starting points for synthesizing novel biaryls, diarylamines, and arylalkynes. Each of these structural classes continues to yield promising lead compounds against a wide range of therapeutic targets, from kinases to G-protein coupled receptors. By mastering these foundational transformations, medicinal chemists are well-equipped to systematically explore chemical space and accelerate the journey from a simple building block to a life-saving therapeutic.

References

  • Lead Sciences. 3-Iodo-N-methylaniline. URL: https://www.leadsciences.com/3-iodo-n-methylaniline-cas-61829-42-3.html
  • Wikipedia. Buchwald–Hartwig amination. URL: https://en.wikipedia.
  • ChemScene. 3-Iodo-N-methylaniline. URL: https://www.chemscene.com/products/3-Iodo-N-methylaniline-61829-42-3.html
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
  • National Institutes of Health. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630279/
  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. URL: https://www.youtube.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
  • BenchChem. Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. URL: https://www.benchchem.com/application-notes/sonogashira-coupling-of-3-iodo-6-methyl-1h-indole
  • Wikipedia. Suzuki reaction. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
  • Wikipedia. Sonogashira coupling. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c750b9702a690444573139
  • Kappe, C. O. Flow Chemistry: Sonogashira Coupling. URL: https://static.thalesnano.com/AN/AN013_Sonogashira.pdf
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. URL: https://myers.chemistry.harvard.edu/files/myers/files/10-suzuki.pdf
  • Organic Chemistry Portal. Sonogashira Coupling. URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
  • MySkinRecipes. 4-Iodo-N-methylaniline. URL: https://www.myskinrecipes.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Organometallic_compounds/19.10%3A_The_Suzuki-Miyaura_coupling_reaction
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. URL: https://www.youtube.
  • International Journal of Pharmaceutical Sciences and Research. Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. URL: https://ijpsr.com/bft-article/development-in-sonogashira-coupling-construction-of-indole-and-benzo-b-furan-ring-systems-catalyzed-by-pd-cu-and-basic-ionic-liquid-dbu-ac/
  • NINGBO INNO PHARMCHEM CO.,LTD. N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development. URL: https://www.inno-pharmchem.com/news/n-methylaniline-a-key-building-block-in-pharmaceutical-and-agrochemical-development-100-61-8-360773.html
  • Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Echemi. Exploring the Properties and Applications of Aniline and N-Methylaniline. URL: https://www.echemi.com/cms/1130521.html
  • LookChem. N-Methylaniline (NMA) | A Key Chemical Intermediate. URL: https://www.lookchem.

Sources

C-N bond formation reactions involving 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to C-N Bond Formation with 3-Iodo-N-methyl-benzenamine

Introduction: The Strategic Importance of the C-N Bond

The carbon-nitrogen (C-N) bond is a cornerstone of modern medicinal chemistry and materials science. Arylamines, in particular, are privileged structures found in over 80% of FDA-approved small-molecule drugs. The ability to forge these bonds with precision, efficiency, and broad functional group tolerance is paramount in the rapid development of novel therapeutics and functional materials.[1][2] this compound serves as a versatile and highly reactive building block for this purpose. Its iodide substituent makes it an excellent electrophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the strategic installation of a substituted aniline moiety into complex molecular architectures.

This guide provides an in-depth exploration of the primary catalytic systems used for C-N bond formation with this compound, focusing on the underlying principles, practical experimental protocols, and key optimization parameters. We will delve into the mechanistic nuances of Palladium- and Copper-catalyzed systems to empower researchers to not only follow protocols but to troubleshoot and adapt them for their specific synthetic challenges.

Part 1: The Workhorse of Modern C-N Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for aryl C-N bond formation, celebrated for its mild conditions and remarkable scope.[3] This palladium-catalyzed reaction has undergone extensive development, leading to several "generations" of catalysts capable of coupling virtually any amine with a wide array of aryl halides.[3] For a substrate like this compound, the high reactivity of the C-I bond makes it an ideal candidate for this transformation.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the catalytic cycle is crucial for rational optimization. The process is a sequence of well-defined organometallic steps that shuttle the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[3][4][5]

  • Active Catalyst Formation: The cycle begins with the active Pd(0)Ln species. If a Pd(II) salt (e.g., Pd(OAc)2) is used as the precatalyst, it must first be reduced in situ to Pd(0). This reduction can be facilitated by phosphine ligands or amines present in the reaction mixture.[6][7] Using a direct Pd(0) source like Pd2(dba)3 circumvents this initial step.[7]

  • Oxidative Addition (OA): The electron-rich Pd(0) complex undergoes oxidative addition into the C-I bond of this compound. This is often the rate-determining step of the catalytic cycle.[8] The C-I bond is the most reactive among aryl halides (I > Br > Cl), facilitating a rapid OA step.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination (RE): The final, product-forming step is the reductive elimination from the palladium-amido complex. This step forges the new C-N bond, releases the desired arylamine product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L Active Catalyst oa_complex [Ar-Pd(II)(L)-I] Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-I) Product N-Aryl Amine (Ar-NR'R'') amido_complex [Ar-Pd(II)(L)-NR'R''] Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', - HX) amido_complex->pd0 Reductive Elimination (- Ar-NR'R'') ArI This compound (Ar-I) ArI->oa_complex Amine Amine (HNR'R'') Amine->amido_complex Base Base Base->amido_complex Salt Salt (Base-HX)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters and Component Selection

The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components:

  • Palladium Precatalyst: While simple salts like Pd(OAc)2 are effective, modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) offer improved stability, activity, and reproducibility, often allowing for lower catalyst loadings and milder conditions.[9]

  • Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[10][11] For aryl iodides, a range of ligands can be effective, but sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior, promoting fast reductive elimination and preventing catalyst decomposition.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[12] For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used, though this may require higher temperatures or longer reaction times.[4][12][13]

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are standard.[4] The choice can influence solubility and reaction rates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, deoxygenated toluene

Procedure:

  • Reaction Setup: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene to achieve a concentration of approximately 0.2 M. Add the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.

Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can dramatically accelerate the Buchwald-Hartwig reaction, reducing reaction times from many hours to mere minutes.[14][15][16] This is due to efficient and uniform heating that overcomes kinetic barriers more effectively than conventional heating.

Protocol 2: Microwave Protocol

  • Combine this compound (1.0 equiv), amine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv) in a microwave-safe reaction vial.

  • Add anhydrous toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120-140 °C) for 10-30 minutes.[14]

  • Cool, work up, and purify as described in Protocol 1.

Data Summary: Representative Conditions

The following table provides a starting point for the Buchwald-Hartwig amination of this compound with various amine classes. Optimization may be required.

Amine PartnerCatalyst System (Pd/Ligand)BaseSolventTemp (°C)Expected Yield
MorpholinePd(OAc)2 / XPhosNaOt-BuToluene100High
AnilineXPhos Pd G3Cs2CO3Dioxane110Good-High
n-ButylamineBrettPhos Pd G4K3PO4t-BuOH100Good
BenzylaminePd2(dba)3 / RuPhosLHMDSTHF80Good-High

Part 2: The Classic Alternative: Ullmann Condensation

The Ullmann condensation is the classical copper-catalyzed method for forming C-N bonds.[17] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have been developed that use catalytic copper with various ligands, allowing for milder and more efficient transformations.[18][19] It remains a valuable tool, especially in cases where palladium-based methods are unsuccessful or for large-scale industrial applications where copper is a more cost-effective catalyst.

Mechanistic Considerations

The mechanism of the Ullmann reaction is still debated but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[18]

  • Coordination of the amine to a Cu(I) salt.

  • Oxidative addition of this compound to form a Cu(III) intermediate.

  • Reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.

Experimental_Workflow start Start: Assemble Reagents setup 1. Add Solids to Reaction Vessel (Aryl Halide, Catalyst, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert add_liquids 3. Add Anhydrous Solvent & Liquid Amine inert->add_liquids react 4. Heat Reaction Mixture (Conventional or Microwave) add_liquids->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench, Extract, & Dry monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 3: Ligand-Accelerated Ullmann Amination

This protocol uses a common ligand, L-proline, to facilitate the coupling at more moderate temperatures.

Materials:

  • This compound

  • Amine (e.g., Indole, 1.2 equiv)

  • Copper(I) Iodide (CuI, 10 mol%)

  • L-Proline (20 mol%)

  • Potassium Carbonate (K2CO3, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To a dry reaction tube, add CuI (0.1 equiv), L-proline (0.2 equiv), and K2CO3 (2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous DMSO.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 90-110 °C with vigorous stirring for 12-36 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Strategic Considerations and Troubleshooting

  • Choosing the Right System: For most applications, the Buchwald-Hartwig amination is the method of choice due to its broad scope and mild conditions. The Ullmann reaction is a viable alternative if palladium catalysis fails or for specific substrate combinations.

  • Catalyst Inhibition: Aryl iodides are highly reactive but the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor in palladium systems.[20] If a reaction stalls, adding fresh ligand or using a more robust precatalyst can sometimes be beneficial.

  • Functional Group Tolerance: Always consider the compatibility of functional groups on your substrates with the chosen base. Strong bases like NaOt-Bu can react with esters, ketones, or nitro groups.[4] In such cases, switching to a weaker base like K3PO4 or Cs2CO3 is necessary.

Conclusion

This compound is an exceptionally useful synthon for the construction of complex arylamines. Mastery of modern C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, provides a powerful and reliable platform for its incorporation into drug candidates and advanced materials. By understanding the mechanistic underpinnings and key reaction parameters detailed in this guide, researchers can effectively leverage these transformative reactions to accelerate their scientific programs.

References

  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023).
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Fors, B. P., et al. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
  • Fors, B. P., et al. (2001). An improved method for the palladium-catalyzed amination of aryl iodides. The Journal of Organic Chemistry, 66(8), 2560-5. [Link]
  • ResearchGate. (2011). A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. [Link]
  • Whittaker, A. M., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • Chen, D. Y., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
  • Tesi di Dottorato. (n.d.).
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
  • Tye, J. W., et al. (2015). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]
  • Beilstein Journal of Organic Chemistry. (2023).
  • MDPI. (2022).
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Xiao, H., et al. (2023). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv. [Link]
  • ResearchGate. (2001).
  • McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. [Link]
  • Wolfe, J. P., et al. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry. [Link]
  • White Rose Research Online. (2020). Chan–Lam amination of secondary and tertiary benzylic boronic esters. [Link]
  • Al-Amin, M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
  • IntechOpen. (2022).
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
  • PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
  • Aggarwal, V. K., et al. (2020). Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Organic Letters. [Link]
  • ResearchGate. (2017). Coupling reactions involving bulky secondary amines and iodobenzene at 120 °C with TBAM (B4) or TBPM (B7) using 10 mol‐% CuI loadings. [Link]
  • Organic Chemistry Portal. (2017). Iodine-Catalyzed C-N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions. [Link]
  • Jamison, T. F., & Malig, T. C. (2019).
  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • National Institutes of Health. (2023). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. [Link]
  • Aggarwal, V. K., et al. (2020). Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. ChemRxiv. [Link]
  • MDPI. (2021).
  • ResearchGate. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]
  • Semantic Scholar. (2002). Mild method for Ullmann coupling reaction of amines and aryl halides. [Link]

Sources

Application of 3-Iodo-N-methyl-benzenamine in Dye and Pigment Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Halogenated Anilines in Chromophore Development

3-Iodo-N-methyl-benzenamine is a strategically important intermediate in the synthesis of specialized azo dyes and pigments. The presence of both an iodine atom and an N-methyl group on the benzenamine backbone offers a unique combination of steric and electronic properties that can be exploited to fine-tune the characteristics of the final colorant. The iodine atom, a heavy halogen, can influence the dye's photophysical properties, potentially enhancing lightfastness and introducing bathochromic shifts (a deepening of the color). The N-methyl group, an electron-donating group, modulates the reactivity of the aromatic amine and the spectral properties of the resulting dye.

Azo dyes are the most widely used class of synthetic colorants, characterized by the presence of the azo chromophore (-N=N-). Their synthesis is a well-established two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1][2] this compound serves as the diazo component in this synthesis, providing a versatile platform for the creation of a diverse palette of colors with specific performance attributes. This guide provides a comprehensive overview of the application of this compound in dye synthesis, including detailed protocols and an exploration of the underlying chemical principles.

Chemical Principles: The Role of Substituents in Azo Dye Synthesis

The synthesis of an azo dye from this compound hinges on two fundamental reactions:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, such as sodium nitrite.[3][4] The low temperature (0-5 °C) is crucial to prevent the highly reactive diazonium salt from decomposing.[1]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a nucleophilic, electron-rich aromatic compound (the coupling component). Common coupling components include phenols, naphthols, and other aniline derivatives.[5] The position of the azo coupling on the coupling component is directed by the existing substituents.

The iodo and N-methyl substituents on the this compound ring play a significant role in both the synthesis and the final properties of the dye:

  • Iodine Atom:

    • Electronic Effect: As a halogen, iodine is an electron-withdrawing group via induction but electron-donating through resonance. This complex electronic influence can affect the reactivity of the diazonium salt.

    • Steric Hindrance: The bulky iodine atom can influence the planarity of the final dye molecule, which in turn affects its color and fastness properties.

    • Leaving Group Potential: While not its primary role in dye synthesis, the carbon-iodine bond can potentially be a site for further functionalization in more advanced applications.

  • N-Methyl Group:

    • Electronic Effect: The methyl group is weakly electron-donating, which can slightly modulate the electronic properties of the aromatic ring.

    • Solubility: The presence of the methyl group can influence the solubility of the resulting dye in different solvents and polymer matrices.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the synthesis of an exemplary azo dye using this compound.

Protocol 1: Diazotization of this compound

This protocol details the conversion of the primary aromatic amine into its corresponding diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, add 10 mmol of this compound to a mixture of 15 mL of distilled water and 5 mL of concentrated hydrochloric acid.

  • Stir the mixture until the amine is fully dissolved. Some warming may be necessary, but the solution must be cooled back to room temperature before proceeding.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of 10.5 mmol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. The solution is now ready for the coupling reaction.

Causality Behind Experimental Choices:

  • The use of a strong acid like HCl is essential to form the amine salt, which is soluble in water, and to generate nitrous acid in situ from sodium nitrite.[3]

  • The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt, which would lead to the formation of undesired byproducts.[1]

  • The slow, dropwise addition of the sodium nitrite solution helps to control the exothermic reaction and maintain the low temperature.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Amine_Solution This compound in HCl/Water Reaction_Vessel Reaction Beaker (0-5 °C) Amine_Solution->Reaction_Vessel Add Nitrite_Solution Sodium Nitrite in Water Nitrite_Solution->Reaction_Vessel Add Dropwise Diazonium_Salt Diazonium Salt Solution Reaction_Vessel->Diazonium_Salt Stir for 15 min caption Workflow for Diazotization

Caption: Workflow for the diazotization of this compound.

Protocol 2: Azo Coupling with N,N-Dimethylaniline

This protocol describes the reaction of the prepared diazonium salt with a common coupling component, N,N-dimethylaniline, to form a vibrant azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-Dimethylaniline

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 10 mmol of N,N-dimethylaniline in a solution of 5 mL of concentrated hydrochloric acid and 50 mL of distilled water.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution with constant stirring.

  • Prepare a solution of 20 g of sodium acetate in 50 mL of water.

  • Slowly add the sodium acetate solution to the reaction mixture. A colored precipitate should form immediately.

  • Continue to stir the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the precipitated dye by vacuum filtration and wash it with cold distilled water until the filtrate is colorless.

  • Dry the dye in a desiccator or a low-temperature oven.

Causality Behind Experimental Choices:

  • N,N-dimethylaniline is a highly activated coupling component due to the electron-donating nature of the dimethylamino group, leading to a rapid coupling reaction.[6]

  • The addition of sodium acetate, a weak base, raises the pH of the reaction mixture. This is necessary because the coupling reaction is more favorable under weakly acidic to neutral conditions.

Azo_Coupling_Reaction Reactant1 3-Iodo-N-methylbenzenediazonium Chloride Electrophile Product Azo Dye (E)-1-(3-iodo-4-(methylamino)phenyl)-2-(4-(dimethylamino)phenyl)diazene Reactant1->Product + Reactant2 N,N-Dimethylaniline Nucleophile (Coupling Component) Reactant2->Product caption Azo Coupling Reaction Pathway

Caption: The azo coupling reaction between the diazonium salt and N,N-dimethylaniline.

Data Presentation and Interpretation

The synthesized azo dye should be characterized using various spectroscopic techniques to confirm its structure and purity.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for the azo dye synthesized from this compound and N,N-dimethylaniline. The exact values may vary depending on the solvent and instrument used.

Technique Expected Observations Interpretation
UV-Vis Spectroscopy λmax in the range of 450-550 nmThis absorption in the visible region is characteristic of the extended π-conjugation of the azo chromophore and is responsible for the dye's color.[7]
FT-IR Spectroscopy Azo group (-N=N-) stretch around 1400-1450 cm⁻¹; C-I stretch around 500-600 cm⁻¹Confirms the presence of the key functional groups in the dye molecule.
¹H NMR Spectroscopy Aromatic protons in the range of 6.5-8.0 ppm; N-methyl protons as singlets around 3.0-3.5 ppmProvides information about the chemical environment of the different protons in the molecule, confirming the structure.
¹³C NMR Spectroscopy Aromatic carbons in the range of 110-160 ppm; N-methyl carbons around 30-40 ppmComplements the ¹H NMR data to provide a complete picture of the carbon skeleton.

Conclusion and Future Directions

This compound is a valuable and versatile intermediate for the synthesis of a wide range of azo dyes and pigments. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel colorants with tailored properties. The unique substitution pattern of this aniline derivative offers exciting possibilities for the development of high-performance dyes for various applications, including textiles, coatings, and advanced materials. Further research could focus on exploring different coupling components to expand the color palette and on investigating the impact of the iodine atom on the photostability and other performance characteristics of the resulting dyes.

References

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]
  • Zhao, R., et al. (2025). One step synthesis of azo compounds from nitroaromatics and anilines.
  • Yaghoubi, M., & Baxter, R. D. (2022). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N–Nitrososulfonamides.
  • Kumar, A., et al. (2022).
  • Al-Ayash, A. M., et al. (2016). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. [Link]
  • Noroozi Pesyan, N., et al. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone.
  • Wikipedia. (n.d.). Azo coupling. [Link]
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Link]
  • Noroozi Pesyan, N., et al. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation.
  • Bairagi, H., & Laskar, M. A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PubMed Central. [Link]
  • Chmovzh, T. N., et al. (2019). Halogenated Diazabutadiene Dyes: Synthesis, Structures, Supramolecular Features, and Theoretical Studies. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.).
  • El-Ghamry, H. A., & El-Mekkawy, R. E. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Egyptian Journal of Chemistry. [Link]
  • Filimonov, V. D., et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis. [Link]
  • Powers, I. G., & Uyeda, C. (2024). Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes. Journal of the American Chemical Society. [Link]
  • American Chemical Society. (2025).
  • The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
  • Filimonov, V. D., et al. (2008). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature.
  • Chemistry LibreTexts. (2019). 14.
  • BYJU'S. (n.d.).

Sources

Microwave-assisted synthesis using 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Microwave-Assisted Synthesis Using 3-Iodo-N-methyl-benzenamine

Introduction: Accelerating Discovery Chemistry

In the landscape of modern drug discovery and development, the efficient construction of diverse molecular scaffolds is paramount. This compound stands out as a versatile and highly valuable building block. Its structure, featuring a reactive iodine atom meta to an N-methylamino group, provides an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds. These linkages are foundational to the architecture of countless pharmacologically active molecules.[1][2]

This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative green chemistry technique, to reactions involving this compound.[3] Microwave irradiation offers a significant departure from conventional heating methods. By utilizing dielectric heating, microwave energy is directly and uniformly delivered to polar molecules within the reaction mixture, leading to incredibly rapid heating rates (up to 8°C per second).[4] This results in dramatic reductions in reaction times—often from hours to mere minutes—along with improved reaction yields, higher product purity, and minimized side-product formation.[5][6][7] Such efficiency not only accelerates the pace of research but also aligns with the principles of sustainable chemistry by reducing energy consumption and solvent usage.[4][8]

This document serves as a practical guide for researchers, providing validated, step-by-step protocols for three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. The aim is to equip scientists with the knowledge to reliably and rapidly generate novel derivatives of this compound, thereby streamlining the synthesis of compound libraries for screening and lead optimization.

Foundational Concepts

The Reagent: this compound

The utility of this compound stems from its distinct structural features. The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a low-valent palladium catalyst, which is the crucial first step in most cross-coupling cycles. The N-methylamino group, as an electron-donating moiety, influences the electronic properties of the aromatic ring and can serve as a key interaction point in a drug-target binding pocket or a site for further derivatization.

Safety Considerations: this compound is a hazardous substance. It is harmful if swallowed or inhaled, may damage fertility or the unborn child, and may cause harm to breast-fed children. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.

The Technology: Microwave-Assisted Synthesis

Conventional heating relies on thermal conduction, which is slow and creates temperature gradients within the reaction vessel. Microwave synthesis, however, operates through direct interaction with polar molecules. This mechanism, known as dielectric heating, involves two primary processes:

  • Dipolar Polarization: Polar molecules, like many organic solvents, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating.[7]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will migrate back and forth in the electric field, causing collisions that generate heat.[7]

This efficient energy transfer allows reactions to reach and maintain target temperatures with high precision, often enabling access to thermal windows above the solvent's boiling point in sealed, pressurized vessels.[4][8]

Experimental Protocols & Workflows

The following protocols are designed for use with a dedicated, modern microwave reactor capable of controlling temperature and pressure. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.

General Experimental Workflow

The workflow for all described protocols follows a consistent, streamlined process that leverages the speed of microwave synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reagent Weighing & Microwave Vial Setup inert Seal & Purge with Inert Gas (N2/Ar) prep->inert mw Microwave Irradiation (Controlled Temp & Time) inert->mw cool Vial Cooling to Room Temperature mw->cool filt Filtration through Celite/Silica Plug cool->filt extract Solvent Extraction & Drying filt->extract purify Column Chromatography or Crystallization extract->purify char Characterization (NMR, LC-MS) purify->char Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Details:

ComponentAmount (1.0 mmol scale)Moles (mmol)EquivalentsPurpose
This compound233 mg1.01.0Starting Material
Phenylboronic Acid146 mg1.21.2Coupling Partner
Pd(PPh₃)₄35 mg0.030.03Catalyst
Cesium Carbonate (Cs₂CO₃)652 mg2.02.0Base
1,4-Dioxane3.0 mL--Solvent
Water1.0 mL--Co-Solvent

Step-by-Step Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (3.0 mL) and water (1.0 mL).

  • Seal the vial with a cap and purge with nitrogen gas for 2 minutes.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 140°C for 10-15 minutes. [9]6. After the reaction is complete, allow the vial to cool to room temperature (<50°C).

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a small pad of Celite® to remove the catalyst and base.

  • Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-N-methyl-benzenamine.

Coupling PartnerTemperature (°C)Time (min)Typical Yield (%)
Phenylboronic acid1401092%
4-Methoxyphenylboronic acid1401289%
3-Pyridinylboronic acid1501581%
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Objective: To form C-N bonds by coupling this compound with various primary or secondary amines, providing access to complex aniline derivatives.

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. [10]The use of sterically hindered phosphine ligands is crucial for promoting the reductive elimination step. Microwave heating drastically shortens the required reaction times from many hours to minutes. [11]

Buchwald_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Details:

ComponentAmount (0.5 mmol scale)Moles (mmol)EquivalentsPurpose
This compound116.5 mg0.51.0Starting Material
Morpholine52 µL0.61.2Coupling Partner
Pd₂(dba)₃11.5 mg0.01250.025Catalyst Precursor
XPhos24 mg0.050.1Ligand
Sodium tert-butoxide (NaOtBu)67 mg0.71.4Base
Anhydrous Toluene2.0 mL--Solvent

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.0125 mmol) and XPhos (0.05 mmol) to a 5 mL microwave reaction vial containing a stir bar.

  • Add anhydrous toluene (1.0 mL) and stir for 5 minutes to form the active catalyst complex.

  • Add this compound (0.5 mmol), NaOtBu (0.7 mmol), and the amine (0.6 mmol).

  • Add an additional 1.0 mL of toluene, seal the vial, and remove from the glovebox.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture with stirring at 130°C for 20-30 minutes. 7. After cooling to room temperature, dilute the mixture with diethyl ether (15 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash chromatography to obtain the desired product.

Coupling PartnerTemperature (°C)Time (min)Typical Yield (%)
Morpholine1302088%
Piperidine1302585%
Aniline1303076%
Protocol 3: Microwave-Assisted Sonogashira Coupling

Objective: To introduce versatile alkynyl moieties onto the benzene ring via a rapid and efficient C(sp²)-C(sp) bond formation.

Principle: The Sonogashira coupling reaction joins a terminal alkyne with an aryl halide. [12]The classic conditions employ a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to form a copper acetylide intermediate, which facilitates the key transmetalation step. [13]An amine serves as both the base and, often, the solvent. Microwave assistance significantly accelerates the coupling, especially for less reactive halides. [14][15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_oxid Ar-Pd(II)-I(L2) pd0->pd_oxid Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)-C≡CR(L2) pd_oxid->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product cu_i Cu(I)I cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_oxid cu_acetylide->cu_i Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base)

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Experimental Details:

ComponentAmount (0.5 mmol scale)Moles (mmol)EquivalentsPurpose
This compound116.5 mg0.51.0Starting Material
Phenylacetylene66 µL0.61.2Coupling Partner
PdCl₂(PPh₃)₂9 mg0.01250.025Catalyst
Copper(I) Iodide (CuI)2.5 mg0.01250.025Co-catalyst
Triethylamine (TEA)2.5 mL--Base and Solvent

Step-by-Step Protocol:

  • Add this compound (0.5 mmol), PdCl₂(PPh₃)₂ (0.0125 mmol), and CuI (0.0125 mmol) to a 5 mL microwave reaction vial with a stir bar.

  • Add triethylamine (2.5 mL) and the terminal alkyne (0.6 mmol).

  • Seal the vial and purge with nitrogen for 2 minutes.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 100°C for 5-10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel to afford the pure 3-(alkynyl)-N-methyl-benzenamine.

Coupling PartnerTemperature (°C)Time (min)Typical Yield (%)
Phenylacetylene100595%
1-Hexyne100887%
Trimethylsilylacetylene1001091%

Conclusion

The integration of microwave technology into synthetic protocols for this compound offers a robust and highly efficient platform for the rapid generation of diverse chemical entities. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings demonstrate significant advantages in terms of reaction speed, yield, and purity over conventional methods. By adopting these validated, microwave-assisted procedures, researchers in drug discovery and medicinal chemistry can accelerate their synthetic campaigns, enabling faster generation of structure-activity relationship (SAR) data and ultimately shortening the timeline for the identification of promising new therapeutic agents.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Public
  • Buchwald–Hartwig amin
  • SAFETY D
  • Application Notes and Protocols: Microwave-Assisted Synthesis of Bioactive Scaffolds from 3-Iodo-1,5-dimethyl-1H-indazole - Benchchem.
  • Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC - NIH.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC.
  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination - Green Chemistry (RSC Publishing).
  • Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 3-Amino-2-iodobenzamide - Benchchem.
  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • "Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Microwave-Assisted Solvent- and Cu(I)
  • Green Chemistry: Microwave assisted synthesis - YouTube.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - NIH.
  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Sources

Large-Scale Synthesis and Purification of 3-Iodo-N-methyl-benzenamine: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, scalable, and robust protocol for the synthesis and purification of 3-Iodo-N-methyl-benzenamine (CAS: 61829-42-3), a key building block in medicinal chemistry and drug development. Recognizing the need for high-purity materials in pharmaceutical research, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. We present a validated N-methylation pathway starting from 3-iodoaniline, followed by a comprehensive purification strategy using vacuum distillation, and conclude with methods for analytical characterization to ensure product quality. This document is intended for researchers, chemists, and process development scientists requiring a reliable method for producing multi-gram to kilogram quantities of this important intermediate.

Introduction and Significance

This compound, also known as 3-Iodo-N-methylaniline, is an aromatic amine derivative whose structure is frequently incorporated into pharmacologically active molecules. The presence of the iodo-substituent provides a reactive handle for further functionalization, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), making it a versatile precursor for constructing complex molecular architectures.[1] The N-methyl group can be critical for modulating a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

Given its utility, access to a reliable and scalable synthesis is paramount. This protocol addresses this need by detailing a straightforward N-methylation of the commercially available 3-iodoaniline.

Critical Safety and Handling Protocols

The large-scale synthesis of any chemical requires a stringent adherence to safety protocols. The reagents and products in this synthesis are hazardous, and proper engineering controls and personal protective equipment (PPE) are mandatory.

Hazard Overview:

  • 3-Iodoaniline (Starting Material): Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Dimethyl Sulfate (Methylating Agent - CAUTION): Extremely toxic, carcinogenic, and corrosive. It is a potent alkylating agent that can cause severe, delayed-onset chemical burns to the skin, eyes, and respiratory tract. All manipulations must be performed in a certified chemical fume hood with appropriate PPE.

  • This compound (Product): Assumed to have similar toxicity to the parent aniline. It is classified as an acute toxicant and irritant.[2]

  • Sodium Hydroxide (Base): Corrosive, causes severe skin burns and eye damage.

Required Controls and PPE:

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger scales. A safety shower and eyewash station must be immediately accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Tightly fitting safety goggles and a face shield are required.[4]

    • Skin Protection: Wear a flame-retardant lab coat and compatible chemical-resistant gloves (e.g., butyl rubber or Viton for dimethyl sulfate). Always inspect gloves before use and use proper removal techniques.[2]

    • Respiratory Protection: For weighing powders or if there is any risk of aerosol generation, a full-face respirator with an appropriate cartridge (e.g., ABEK type) should be used.

Synthesis Pathway: N-Methylation of 3-Iodoaniline

The chosen synthetic route is the direct N-methylation of 3-iodoaniline. This method is selected for its high atom economy, straightforward execution, and scalability. Dimethyl sulfate is used as the methylating agent due to its high reactivity and cost-effectiveness for large-scale applications, though it requires exceptionally careful handling.

Reaction Principle

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of 3-iodoaniline acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. A base, sodium hydroxide, is used to deprotonate the resulting ammonium salt, regenerating the neutral N-methylaniline and driving the reaction to completion. The base also neutralizes the sulfuric acid byproduct formed during the reaction.

Visualized Reaction Scheme

cluster_reactants Reactants cluster_products Products Iodoaniline 3-Iodoaniline Reaction + Iodoaniline->Reaction DMS Dimethyl Sulfate DMS->Reaction Base Sodium Hydroxide (aq) Base->Reaction Product This compound Byproduct Sodium Sulfate + Water Reaction->Product Reaction->Byproduct

Caption: N-methylation of 3-iodoaniline.

Reagents and Materials
ReagentCAS No.MW ( g/mol )Quantity (1 mol scale)Molar Eq.Notes
3-Iodoaniline626-01-7219.02219.0 g1.0Starting material. Ensure >98% purity.[5]
Dimethyl Sulfate77-78-1126.13132.4 g (99.5 mL)1.05EXTREMELY TOXIC. Add dropwise.
Sodium Hydroxide1310-73-240.0088.0 g2.2Caustic. Dissolve in water.
Dichloromethane75-09-284.932.0 L-Reaction and extraction solvent.
Deionized Water7732-18-518.02~3.0 L-For base solution and work-up.
Anhydrous MgSO₄7487-88-9120.37~50 g-Drying agent.
Detailed Experimental Protocol
  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a 250 mL constant pressure addition funnel, and a nitrogen inlet/outlet. Set the chiller circulator for the reactor jacket to 10 °C.

  • Reagent Preparation:

    • In the reactor, dissolve 3-iodoaniline (219.0 g, 1.0 mol) in dichloromethane (2.0 L).

    • In a separate beaker, carefully prepare a solution of sodium hydroxide (88.0 g, 2.2 mol) in deionized water (1.0 L). Caution: This is a highly exothermic process. Use an ice bath for cooling.

  • Reaction Initiation:

    • Begin vigorous stirring of the 3-iodoaniline solution in the reactor.

    • Add the aqueous sodium hydroxide solution to the reactor.

    • Charge the addition funnel with dimethyl sulfate (99.5 mL, 1.05 mol).

  • Controlled Addition:

    • Begin the dropwise addition of dimethyl sulfate to the biphasic reaction mixture. Maintain the internal temperature between 15-25 °C using the reactor's cooling jacket. The addition should take approximately 60-90 minutes.

    • Rationale: Slow addition is critical to control the reaction exotherm and minimize the formation of the di-methylated byproduct.

  • Reaction Monitoring:

    • After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.

    • Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS. Withdraw a small aliquot from the organic layer, wash it with water, dry it, and spot it on a TLC plate (e.g., mobile phase: 9:1 Hexane:Ethyl Acetate). The disappearance of the 3-iodoaniline spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, stop the stirring and allow the layers to separate.

    • Transfer the entire mixture to a 6 L separatory funnel. Drain and collect the lower organic (dichloromethane) layer.

    • Wash the organic layer sequentially with 1 M HCl (1 x 500 mL) to remove any unreacted 3-iodoaniline, followed by saturated sodium bicarbonate solution (1 x 500 mL), and finally brine (1 x 500 mL).

    • Rationale: The acidic wash protonates the primary amine starting material, rendering it water-soluble and removing it from the organic phase.[6] The N-methylated secondary amine is significantly less basic and remains in the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a dark oil.

Large-Scale Purification: Vacuum Distillation

For multi-gram to kilogram quantities, vacuum distillation is the most efficient and scalable method for purifying this compound. It effectively separates the desired product from non-volatile polymeric impurities and starting materials with different boiling points.[7]

Purification Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a suitably sized round-bottom flask, a short-path distillation head with a condenser and vacuum connection, and fraction-collecting flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Transfer the crude oil into the distillation flask. Add a magnetic stir bar or boiling chips.

    • Slowly apply vacuum, aiming for a pressure of ~15 mmHg.

    • Begin heating the distillation flask using a heating mantle.

    • Collect and discard any initial low-boiling fractions (likely residual solvent).

    • The pure product will distill at approximately 145-146 °C at 15 mmHg . Collect this fraction in a pre-weighed flask.

    • Note: Anilines are prone to oxidation at high temperatures. Maintaining a good vacuum is key to keeping the boiling point low and minimizing degradation.[7]

  • Product Handling: The purified this compound should be a pale yellow to light brown liquid.[8] To prevent degradation, store the product under a nitrogen or argon atmosphere in an amber glass bottle at 2-8 °C.[7][8]

Analytical Quality Control

To confirm the identity, structure, and purity of the synthesized compound, a suite of analytical techniques should be employed.

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationSignals corresponding to aromatic protons, the N-H proton (broad singlet), and the N-methyl group (singlet, ~2.8 ppm).
GC-MS Purity & MW ConfirmationA single major peak in the chromatogram with a mass spectrum showing the molecular ion peak (m/z = 233).[9]
HPLC Quantitative PurityPurity should be ≥97% by peak area integration.
FT-IR Functional Group IDCharacteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and C-N stretching (~1300 cm⁻¹).

Workflow Visualization

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A 1. Reactor Setup & Reagent Charging B 2. Controlled Addition of Dimethyl Sulfate A->B Exotherm Control C 3. Reaction Monitoring (TLC / GC-MS) B->C Stir at RT D 4. Aqueous Work-up & Solvent Removal C->D Reaction Complete E 5. Vacuum Distillation of Crude Product D->E Crude Oil F 6. Collect Pure Fraction (145-146 °C @ 15 mmHg) E->F Separation G 7. QC Analysis (NMR, GC-MS, HPLC) F->G Purified Product H 8. Final Product Storage (Inert Atmosphere, 2-8 °C) G->H Purity Confirmed

Caption: Overall workflow for synthesis and purification.

References

  • Albayati, T. M., & Doyle, A. M. (2013). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
  • Tokuyama Dental America, Inc. (n.d.). SAFETY DATA SHEET TOKUYAMA REBASE III Liquid.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • NIST. (n.d.). Benzenamine, 3-iodo-.
  • PubChem. (n.d.). 3-Iodoaniline.
  • Google Patents. (n.d.). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • PubChem. (n.d.). 2-iodo-N-methylaniline.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with 3-Iodo-N-methyl-benzenamine and aiming to maximize their reaction yields. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and offer optimized protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the most probable causes?

A1: Low yields with electron-rich aryl iodides like this compound are a common challenge. The primary reasons often revolve around a sluggish oxidative addition step due to the electron-donating nature of the N-methylamino group, which increases the electron density of the aromatic ring.[1][2] Other significant factors include suboptimal catalyst-ligand systems, inefficient base or solvent combinations, catalyst deactivation, and the degradation of the boronic acid reagent.[1][3]

Q2: What is the general reactivity trend for aryl halides in Suzuki couplings?

A2: The rate of the oxidative addition step, which is often the rate-determining step, typically follows the trend: I > OTf > Br >> Cl.[4] Consequently, this compound is expected to be a relatively reactive coupling partner, and persistent low yields suggest that other reaction parameters require optimization.

Q3: Why is the choice of base so critical in this reaction?

A3: The base is fundamental to the transmetalation step of the catalytic cycle.[5][6] It activates the organoboron compound (boronic acid or ester) to form a more nucleophilic boronate species, which then efficiently transfers its organic group to the palladium center.[4][6] The effectiveness and solubility of the base can dramatically influence the reaction rate and overall yield.[3]

Q4: Can the N-methylamino group on my substrate interfere with the reaction?

A4: Yes, the secondary amine functionality can potentially coordinate to the palladium catalyst. This can sometimes sequester the active catalyst and hinder the catalytic cycle. While this is a possibility, modern bulky phosphine ligands often create a sterically hindered environment around the palladium center that can minimize such unproductive interactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L_n ArPdXL2 Ar-Pd(II)-X(L_n) (Oxidative Addition Intermediate) Pd0->ArPdXL2 Oxidative Addition ArPdRBOHL2 Ar-Pd(II)-R(L_n) (Transmetalation Intermediate) ArPdXL2->ArPdRBOHL2 Transmetalation ArPdRBOHL2->Pd0 Reductive Elimination Product Ar-R ArylHalide Ar-X (this compound) BoronicAcid R-B(OH)₂ Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guides

This section provides a systematic approach to resolving common experimental issues encountered when coupling this compound.

Issue 1: Low or No Product Yield with Full Consumption of Starting Material

This scenario often points towards degradation of the product or the formation of soluble, unobserved side products.

Potential Cause Explanation & Causality Recommended Solution
Protodeboronation of Boronic Acid The boronic acid can be cleaved by a proton source (often residual water) to the corresponding arene, especially under harsh basic conditions or at elevated temperatures.[1] This consumes your coupling partner without forming the desired product.1. Use Anhydrous Conditions: While a small amount of water can be beneficial, ensure your solvents are properly dried if protodeboronation is suspected.[1] 2. Switch to Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol (BPin) or MIDA ester, which are less prone to protodeboronation.[1] 3. Optimize the Base: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[1][7]
Product Instability The biaryl product formed may be unstable under the reaction conditions (e.g., high temperature, strong base), leading to decomposition over the course of the reaction.1. Lower Reaction Temperature: Attempt the reaction at the lowest temperature that still facilitates catalytic turnover (e.g., 60-80 °C).[7] 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Issue 2: Incomplete Consumption of this compound

If your starting aryl iodide remains, it's a clear indication that the catalytic cycle is inefficient or has been halted.

Potential Cause Explanation & Causality Recommended Solution
Inefficient Oxidative Addition As an electron-rich aryl iodide, the oxidative addition to the Pd(0) center can be slow, acting as the rate-limiting step.[1] Standard ligands like PPh₃ may be insufficient.1. Switch to Bulky, Electron-Rich Ligands: Employ modern biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos.[8][9] These ligands are designed to accelerate oxidative addition and are highly effective for electron-rich substrates.[8]
Catalyst Inactivation The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by dissolved oxygen. The catalyst may also decompose to form palladium black, especially at high temperatures.1. Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[3] 2. Use a Stable Pre-catalyst: Consider using air-stable palladium pre-catalysts (e.g., XPhos Pd G3) which are designed to generate the active Pd(0) species in situ.[10]
Poor Base/Solvent Combination The chosen base may have poor solubility in the solvent system, preventing it from effectively participating in the transmetalation step.[4]1. Screen Bases: Test a variety of bases, with K₃PO₄ and Cs₂CO₃ often being excellent choices for challenging couplings.[1][3][9] 2. Optimize Solvent System: Common and effective solvent systems include toluene/water, dioxane/water, or 2-MeTHF/water.[3][10] The aqueous phase is crucial for dissolving inorganic bases.
Issue 3: Significant Formation of Side Products

The presence of undesired products complicates purification and reduces the yield of the target molecule.

Potential Cause Explanation & Causality Recommended Solution
Homocoupling of Boronic Acid Two molecules of the boronic acid can couple to form a biaryl byproduct. This is often promoted by the presence of Pd(II) species and oxygen.[11]1. Strict Inert Atmosphere: Maintain a rigorously oxygen-free environment throughout the reaction setup and duration.[11] 2. Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize initial Pd(II) concentrations.[5]
Dehalogenation of Starting Material The iodo group is replaced by a hydrogen atom, resulting in N-methyl-benzenamine. This can be caused by hydride sources in the reaction mixture or an inefficient catalyst system.[3][11]1. Use High-Purity Reagents: Ensure solvents and reagents are free from impurities that could act as hydride donors. 2. Optimize Catalyst System: A more efficient ligand, such as XPhos or SPhos, can favor the desired cross-coupling pathway over dehalogenation.
Systematic Troubleshooting Workflow

When encountering a problematic reaction, a logical, stepwise approach is most effective.

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_SM Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_SM SM_Consumed Starting Material Consumed? Check_SM->SM_Consumed SM_Present Starting Material Present? SM_Consumed->SM_Present No Side_Products Side Products Observed? (Homocoupling, Dehalogenation) SM_Consumed->Side_Products Yes Optimize_Ligand Optimize Ligand (e.g., XPhos, SPhos) SM_Present->Optimize_Ligand Yes Check_Reagents Check Reagent Quality (Fresh Boronic Acid, Degas Solvents) SM_Present->Check_Reagents No Side_Products->Check_Reagents No Optimize_Temp Optimize Temperature (Lower temp to check stability) Side_Products->Optimize_Temp Yes Optimize_Base Optimize Base/Solvent (e.g., K₃PO₄ in Toluene/H₂O) Optimize_Ligand->Optimize_Base Optimize_Base->Check_Reagents Success Improved Yield Check_Reagents->Success Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Couplings

For reactions that fail or give low yields under the general conditions, this optimized protocol employing a more active catalyst system is recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Toluene and Water (10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 pre-catalyst.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the thoroughly degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (n.d.).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017).
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature Communications.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). ResearchGate.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017).
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
  • Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - OUCI. (n.d.).
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
  • A Combination of Biocompatible Room Temperature Ionic Liquid and Palladium Catalyst for Base‐ and Ligand‐Free Suzuki Coupling Reactions - ResearchGate. (n.d.).
  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - NIH. (2011).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.).
  • Suzuki help : r/Chempros - Reddit. (2024).
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • Optimization of the model Suzuki coupling reaction between iodobenzene... - ResearchGate. (n.d.).
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. (2021).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. (n.d.).
  • Suzuki Coupling Mechanism and Applications - YouTube. (2018).

Sources

How to prevent de-iodination of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting De-iodination

Welcome to the technical support center for 3-Iodo-N-methyl-benzenamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we understand that unexpected de-iodination can compromise reaction yields, introduce impurities, and complicate downstream processing. This document provides in-depth, field-proven insights to help you diagnose, prevent, and solve issues related to the stability of the C-I bond in your experiments.

Introduction: The Challenge of the C-I Bond

Aryl iodides are highly valued in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, due to the high reactivity of the carbon-iodine bond. However, this reactivity is a double-edged sword. The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides susceptible to premature cleavage, or de-iodination, under various conditions.[1] Understanding the mechanisms behind this undesired side reaction is the first step toward preventing it.

De-iodination of this compound typically proceeds through three primary pathways:

  • Transition Metal-Mediated: Often occurs as a side reaction during cross-coupling catalysis (e.g., Suzuki, Heck, Sonogashira).

  • Photochemical: Induced by exposure to light, particularly UV or high-energy visible light.[2][3]

  • Radical-Induced: Can be initiated by radical species in the reaction mixture, often exacerbated by strong bases or certain solvents.[4][5]

This guide will address each of these scenarios in a practical, question-and-answer format.

Troubleshooting Guide: De-iodination in Reactions

This section addresses specific problems you might encounter during a chemical reaction involving this compound.

Question 1: I'm seeing significant amounts of N-methyl-benzenamine byproduct in my Palladium-catalyzed cross-coupling reaction. What's happening and how can I fix it?

This is a classic case of catalytic hydrodehalogenation, a common side reaction for aryl iodides.[6] The primary culprit is often the in-situ formation of a palladium-hydride (Pd-H) species, which can reductively eliminate the aryl group to give the de-iodinated product instead of the desired cross-coupled product.

The Pd-H species can originate from several sources. The key is to systematically identify and eliminate the source of the hydride.

Caption: Troubleshooting workflow for catalytic de-iodination.

1. The Base:

  • Problem: Strong alkoxide bases (e.g., NaOMe, NaOEt, t-BuOK) or hydroxide bases (NaOH, KOH) can react with the palladium complex or certain solvents to generate Pd-H.

  • Solution: Switch to a milder, non-nucleophilic inorganic base. Phosphates and carbonates are excellent choices.

    • Protocol: Replace your current base with an equivalent or slight excess (1.5-2.5 equiv.) of K₃PO₄, K₂CO₃, or Cs₂CO₃. These bases are less likely to be a hydride source.[6]

2. The Solvent:

  • Problem: Protic solvents, especially alcohols (methanol, ethanol), can act as hydride donors. Some aprotic solvents like DMF can also be problematic under certain conditions.[3][7]

  • Solution: Use anhydrous, aprotic solvents.

    • Protocol: Switch to solvents like toluene, dioxane, or THF.[6] Ensure they are thoroughly dried and degassed before use, as residual water can also contribute to Pd-H formation.[6]

3. The Ligand:

  • Problem: The ligand influences the rates of the catalytic cycle steps. If reductive elimination of the desired product is slow, the palladium intermediate has more time to undergo de-iodination. Standard ligands like PPh₃ can sometimes be suboptimal.

  • Solution: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands tend to accelerate the rate of reductive elimination for the desired product, outcompeting the de-iodination pathway.[6]

    • Recommended Ligands: SPhos, XPhos, RuPhos, or IPr-based NHC ligands.

4. Reaction Temperature & Time:

  • Problem: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.

  • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature or time.[6]

ParameterAvoidRecommendedRationale
Base NaOMe, NaOEt, t-BuOK, NaOHK₃PO₄, K₂CO₃, Cs₂CO₃Milder bases are less likely to generate Pd-H species.[6]
Solvent Methanol, Ethanol, IsopropanolToluene, Dioxane, THF (anhydrous)Aprotic solvents eliminate a primary source of hydrides.[6][7]
Ligand PPh₃ (if issues persist)SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate productive reductive elimination.[6]
Atmosphere AirInert (Argon or Nitrogen)Oxygen can affect catalyst stability and activity.
Question 2: My sample of this compound is turning brown and showing impurities upon storage. How can I prevent this degradation?

This issue points to decomposition due to environmental factors. Anilines are notoriously sensitive to oxidation and light, and the weak C-I bond adds another layer of instability.[8]

Caption: Factors leading to the degradation of this compound.

1. Light Exposure:

  • Problem: The C-I bond can be cleaved by UV and even high-energy visible light, initiating radical chain reactions that lead to de-iodination and polymerization/coloration.[2][9]

  • Solution: Protect the compound from light at all times.

    • Storage Protocol: Store the material in an amber glass bottle or a clear bottle wrapped completely in aluminum foil.[10] Store this bottle inside a cabinet or refrigerator to further shield it from ambient lab light.

    • Experimental Protocol: When setting up reactions, especially those running for extended periods, wrap the reaction flask in aluminum foil.

2. Air (Oxygen) Exposure:

  • Problem: The aniline functional group is susceptible to oxidation by atmospheric oxygen, which often leads to the formation of highly colored impurities.

  • Solution: Minimize contact with air.

    • Storage Protocol: After receiving or sampling the material, flush the headspace of the bottle with an inert gas like argon or nitrogen before sealing tightly.[11] For long-term storage, consider using a container with a septum seal for sampling via syringe.

    • Experimental Protocol: Always handle the material under an inert atmosphere. Use degassed solvents for your reactions.

3. Temperature:

  • Problem: Heat can accelerate both photochemical and oxidative degradation pathways. The C-I bond is thermally labile.[1]

  • Solution: Store the compound in a cool environment.

    • Storage Protocol: For long-term storage, keep the container in a refrigerator (2-8 °C), ensuring it is well-sealed to prevent moisture condensation upon removal. Allow the container to warm to room temperature before opening to avoid introducing water.

ConditionRecommendationRationale
Container Amber glass bottle, tightly sealedPrevents light exposure and contamination.
Atmosphere Inert (Argon or Nitrogen) headspacePrevents oxidation of the aniline moiety.[11]
Temperature 2-8 °C (Refrigerator)Slows the rate of thermal and oxidative decomposition.
Location Dark cabinet or chemical storageProvides an additional barrier against light.[10]

Frequently Asked Questions (FAQs)

Q1: Can I use a strong base like t-BuOK if my reaction requires it? A: Yes, but with extreme caution. If a strong base is necessary, be aware that it significantly increases the risk of radical-induced or base-promoted de-iodination.[4][12] To mitigate this, ensure the reaction is run in the complete absence of light and under a strictly inert atmosphere. Consider adding the base slowly at a low temperature to control any exothermic processes and minimize side reactions.

Q2: Is de-iodination a risk during aqueous workup? A: Generally, the risk is lower than during the reaction itself. However, prolonged exposure to strongly acidic or basic aqueous solutions, especially with heating or exposure to light, can cause some degradation. It is best to perform workups efficiently and avoid letting the material sit in harsh pH conditions for extended periods.

Q3: My starting material is already discolored. Can I still use it? A: Discoloration indicates the presence of impurities, likely from oxidation. While the bulk of the material may still be the desired compound, these impurities could potentially interfere with your reaction, for example, by poisoning the catalyst. It is highly recommended to purify the material before use. A quick filtration through a plug of silica gel or activated carbon can sometimes remove baseline colored impurities, but distillation or column chromatography would be more thorough.

Q4: Does the N-methyl group affect the stability compared to 3-iodoaniline? A: The N-methyl group is an electron-donating group, which slightly increases the electron density on the aromatic ring. This can make the aniline nitrogen slightly more susceptible to oxidation compared to the primary aniline. However, for the C-I bond itself, the electronic effect is minimal, and the primary drivers of de-iodination (catalysts, light, radicals) remain the same.

References

  • Bunnett, J. F., & Gloor, B. F. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25).
  • Tomaselli, G. A., & Bunnett, J. F. (n.d.). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry.
  • BenchChem. (n.d.).
  • Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
  • Elhage, A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • The Sheppard Group. (n.d.). Metal-catalysed halogen exchange reactions of aryl halides.
  • ResearchGate. (n.d.).
  • PMC. (2018).
  • YouTube. (2023).
  • ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • Loba Chemie. (n.d.). ANILINE AR.
  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • Reddit. (2019).
  • Organic Chemistry Portal. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides.
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • NIH. (n.d.). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics.
  • ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions.
  • Semantic Scholar. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.
  • University of Washington. (n.d.).
  • Washington St
  • Techno PharmChem. (n.d.). ANILINE.
  • Organic Chemistry Portal. (n.d.).
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (n.d.). Photoelectrochemical-induced heterogeneous catalytic selective dehalogenation coupling of alkyl halides with thiophenols via interfacial charge transfer.
  • Chemcasts. (n.d.). Thermophysical Properties of 3-Iodo-4-methylbenzenamine.
  • YouTube. (2023).
  • NIST. (n.d.). Benzenamine, 3-iodo-.
  • PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide.
  • NIST. (n.d.).
  • MDPI. (n.d.). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity.
  • PubMed. (2015). New insights into the structure and mechanism of iodothyronine deiodinases.
  • Sigma-Aldrich. (n.d.). 3-IODO-4-METHYL-N-(4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE.
  • AChemBlock. (n.d.). This compound 95%.
  • ChemicalBook. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10.
  • PMC. (2021).

Sources

Troubleshooting low conversion rates in 3-Iodo-N-methyl-benzenamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Iodo-N-methyl-benzenamine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in cross-coupling reactions. As a substituted aryl iodide, this reagent is a versatile building block, particularly in palladium-catalyzed transformations. However, achieving high yields requires careful attention to reaction parameters. This document provides in-depth, cause-and-effect troubleshooting strategies to optimize your synthetic outcomes.

Part 1: Initial Diagnosis - Frequently Asked Questions

This section addresses broad, high-level questions that can help narrow down the potential source of low conversion before diving into reaction-specific issues.

Q1: My reaction with this compound is not working. Where do I start troubleshooting?

Low conversion is a classic issue in cross-coupling chemistry that can usually be traced back to one of three areas: (1) Reagent Quality & Stability , (2) Catalyst System Inactivity , or (3) Suboptimal Reaction Conditions .

Start by verifying the integrity of your starting materials. This compound, like many anilines, can be sensitive to light and air, potentially leading to discoloration and impurity formation. Ensure your coupling partner (e.g., boronic acid, amine) is also pure and dry. Next, confirm your catalyst is active. Palladium catalysts, especially Pd(0) sources, can be deactivated by oxygen.[1][2] Finally, review your reaction conditions against established protocols for similar aryl iodides. The carbon-iodine bond is typically highly reactive, suggesting that issues may lie with other components if conversion is low under standard conditions.[1][2]

Q2: How can I tell if my palladium catalyst is the problem?

Catalyst inactivity is a primary suspect in failed cross-coupling reactions. To diagnose this, perform a control reaction with a known, reliable substrate pair. For instance, couple iodobenzene with phenylboronic acid (for Suzuki) or morpholine (for Buchwald-Hartwig) using the exact same batch of catalyst, ligand, base, and solvent you are using for your main experiment. If this control reaction also fails, your catalyst system is likely compromised.

Common causes for catalyst failure include:

  • Oxidation: Pd(0) catalysts are sensitive to air. Ensure they are handled under an inert atmosphere. Using air-stable pre-catalysts can mitigate this issue.[2]

  • Degradation: The catalyst may be old or from a previously opened bottle that has been exposed to air and moisture.

  • Poisoning: Functional groups like thiols or certain heterocycles can act as catalyst poisons. While this compound itself is unlikely to be a poison, impurities in the starting material or coupling partner could be problematic.[3]

Q3: What are the most common side reactions that consume my starting material without forming the product?

Several side reactions can compete with your desired transformation, leading to apparent low conversion. Key among them are:

  • Dehalogenation: The iodo-group is reduced to a hydrogen, converting your starting material to N-methyl-benzenamine. This can be caused by trace water or other proton sources, especially at elevated temperatures.

  • Homocoupling: Your boronic acid (in Suzuki reactions) couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation (Suzuki): The boronic acid reacts with trace water or base, cleaving the C-B bond and replacing it with a C-H bond. Using anhydrous solvents and dry base can minimize this.[1]

Monitoring your reaction by LC-MS is the most effective way to identify these and other unexpected byproducts.[1][2]

Part 2: Reaction-Specific Troubleshooting Guides
Guide 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[4] this compound can act as the aryl halide partner in these reactions. Low conversion often points to issues with the catalyst system or base.

G start Low Conversion Observed check_reagents Verify Purity of Amine & this compound start->check_reagents check_catalyst Is the Catalyst System Active? (Pd Source + Ligand) check_reagents->check_catalyst run_control Run Control Reaction (e.g., Iodobenzene + Morpholine) check_catalyst->run_control control_ok Control Works? run_control->control_ok screen_ligands Screen Ligands (Bulky, Electron-Rich) control_ok->screen_ligands Yes reassess Re-evaluate Catalyst Source (Use fresh pre-catalyst) control_ok->reassess No screen_base Screen Bases (Strength & Solubility) screen_ligands->screen_base screen_solvent Screen Solvents (Toluene, Dioxane, THF) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp success Conversion Improved optimize_temp->success reassess->run_control Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(I)L_n tm Transmetalation pd2_complex->tm pd2_trans Ar-Pd(II)(Ar')L_n re Reductive Elimination pd2_trans->re oa->pd2_complex tm->pd2_trans re->pd0 reagents Ar-I + Ar'-B(OH)₂ reagents->oa product Ar-Ar' product->re base Base boronate [Ar'B(OH)₃]⁻ boronate->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Q: My starting material is consumed, but I see very little product and a new spot on TLC that corresponds to N-methyl-benzenamine. What happened?

A: This strongly suggests a combination of dehalogenation of your this compound and protodeboronation of your boronic acid coupling partner.

  • Causality: Both side reactions are often caused by excess water or other proton sources in the reaction mixture. The base, essential for activating the boronic acid for transmetalation, can also promote protodeboronation if conditions are not anhydrous. [1]* Solution:

    • Use Anhydrous Solvents: Ensure your solvent (e.g., dioxane, toluene) is freshly distilled or from a sealed bottle rated for anhydrous reactions.

    • Dry Reagents: Dry your base (e.g., K₂CO₃, Cs₂CO₃) in an oven before use. Use a fresh bottle of boronic acid.

    • Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be a good alternative if the problem persists. [1] 4. Thorough Degassing: Remove all oxygen from the reaction mixture by performing several vacuum/inert gas backfill cycles. Oxygen can promote homocoupling of the boronic acid. [1] Q: The reaction is very slow or stalls completely. How can I accelerate it?

A: While aryl iodides are generally reactive, a sluggish reaction points to a bottleneck in the catalytic cycle, which could be the transmetalation step or an inefficient catalyst.

  • Causality: The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation to the palladium center. [2]If the base is not effective (poorly soluble or too weak), this step will be slow. Additionally, the reaction temperature might be too low to overcome the activation energy for all steps.

  • Solution:

    • Optimize the Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is commonly used. [2]Cs₂CO₃ is often more soluble and effective.

    • Add Water as a Co-solvent: While seemingly counterintuitive given the risk of protodeboronation, a small amount of water (e.g., in a 4:1 or 10:1 organic solvent/water ratio) can dramatically increase the solubility of the inorganic base and accelerate the reaction. [2] 3. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C), monitoring for product formation and decomposition. [1] Table 2: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommendationRationale & Key Considerations
Catalyst System 2-5 mol% Pd(PPh₃)₄ or 1-2 mol% PdCl₂(dppf)Pd(PPh₃)₄ is a classic choice. Dppf is a robust ligand for many Suzuki couplings.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Base 2-3 equivalents K₂CO₃ or Cs₂CO₃An inorganic base is required to form the active boronate species. [2]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OThe solvent system must dissolve the reagents, especially the base. [2]
Temperature 80 - 100 °CHeating is typically required to achieve a reasonable reaction rate. [1]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Test Reaction (Suzuki Coupling)

This protocol allows for a small-scale test to validate your reagents and conditions.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 equiv), the arylboronic acid (0.12 mmol, 1.2 equiv), and finely powdered K₂CO₃ (0.2 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. [1]3. Solvent & Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent mixture (e.g., 1 mL of 4:1 Dioxane/Water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 mmol, 5 mol%).

  • Reaction: Place the vial in a pre-heated heating block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC and/or LC-MS to determine the extent of conversion. [1][2]

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare TLC Plate: Use a silica gel plate. Spot the starting material (this compound), the boronic acid (if UV active), and a co-spot of both in separate lanes.

  • Sample Spotting: Carefully take a small sample from the reaction mixture with a capillary tube and spot it in a new lane.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the plate under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress.

Note: For quantitative analysis of conversion and yield, HPLC or qNMR are the preferred methods. [9][10][11]

References
  • Technical Support Center: Suzuki Coupling with 3-Chloro-5-iodoaniline. Benchchem.
  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • N-Methylanilines as Simple and Efficient Promoters for Radical-Type Cross-Coupling Reactions of Aryl Iodides. PubMed.
  • Buchwald–Hartwig amin
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • NMR reaction monitoring during the development of an active pharmaceutical ingredient. Royal Society of Chemistry.
  • From Established to Emerging: Evolution of Cross-Coupling Reactions.
  • NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting catalyst deactivation issues encountered when using 3-Iodo-N-methyl-benzenamine in cross-coupling reactions. As a substituted iodoaniline, this substrate presents unique challenges, primarily related to catalyst stability and activity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction with this compound has completely stalled. Is this substrate known to be problematic?

A1: Yes, while aryl iodides are typically highly reactive in oxidative addition, they can present significant challenges in certain palladium-catalyzed cross-coupling reactions, particularly C-N couplings like the Buchwald-Hartwig amination.[1] The primary issue is catalyst deactivation caused by the iodide itself. Iodide anions (I⁻) are soft ligands that can bind strongly to the palladium center, forming catalytically inactive or less active species, such as bridged palladium-iodide dimers.[1][2] This effectively removes the catalyst from the productive catalytic cycle.

Q2: I observed the formation of a black precipitate in my reaction vessel. What is this and is it related to my low yield?

A2: The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated Pd(0) metal.[3] Its appearance is a definitive sign of catalyst decomposition and is directly linked to low or no product yield. This occurs when the active, ligated Pd(0) species loses its stabilizing ligands and aggregates, rendering it catalytically inactive.[3] This can be triggered by several factors, including the presence of oxygen, excessively high temperatures, or impurities in the reagents.[3]

Q3: Can the N-methyl group on this compound interfere with the reaction?

A3: The N-methyl group itself is generally not problematic. However, the secondary amine functionality can influence the reaction. The amine can act as a ligand, and its coordination to the palladium center is a key step in C-N coupling. The choice of base is critical to deprotonate the amine, forming the amide, which is the active nucleophile in the catalytic cycle.[4] Using an inappropriate base can lead to poor reactivity or side reactions.[5][6]

Q4: I am considering a Sonogashira or Heck reaction instead of a C-N coupling. Are the catalyst deactivation issues the same?

A4: While the specific mechanisms differ, the underlying susceptibility of palladium catalysts to iodide poisoning remains a concern across different cross-coupling reactions.[1][7] In Sonogashira couplings, iodide inhibition can still occur, though reaction conditions are different (often involving a copper co-catalyst).[8] For Heck reactions, catalyst deactivation leading to palladium black is also a known issue, which can be exacerbated by high temperatures or sub-optimal ligand choice.[7] However, some couplings, like Suzuki reactions, can be more tolerant of iodides.[1]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to resolving specific experimental failures.

Problem 1: Low to No Product Yield with No Obvious Catalyst Decomposition

Your reaction runs to completion (starting material consumed or stalled), but the desired product yield is minimal. The solution remains clear.

Possible Causes & Diagnostic Steps:

  • Iodide Poisoning: This is the most probable cause, especially in Buchwald-Hartwig aminations. The catalyst is likely sequestered in an inactive state.

    • Causality: Iodide can form stable, off-cycle L₂Pd(Ar)(I) complexes or bridged [L₂Pd(μ-I)]₂ dimers, which are resistant to the subsequent steps of the catalytic cycle.[1][2]

    • Solution: The choice of ligand is paramount. Modern, sterically hindered, and electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are designed to overcome this issue. They accelerate the rate of reductive elimination, which is often the turnover-limiting step, thereby preventing the accumulation of inactive iodide complexes.[9] Consider switching to a more robust ligand system.

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This step can be inefficient.[10][11]

    • Causality: Incomplete reduction means a lower concentration of the active catalyst, leading to a sluggish or stalled reaction.

    • Solution: Use a well-defined, air-stable Pd(0) pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle). These pre-catalysts are designed for reliable and rapid generation of the active LPd(0) species under the reaction conditions.[9][12]

  • Sub-optimal Base Selection: The base plays a crucial role in deprotonating the amine nucleophile and facilitating the catalytic cycle.[4]

    • Causality: A base that is too weak may not efficiently deprotonate the N-methylaniline. A base with poor solubility can also lead to slow reaction rates. Conversely, an overly strong base can sometimes promote ligand degradation or other side reactions.[4][5]

    • Solution: For C-N couplings, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[4] Ensure the base is fresh, anhydrous, and finely powdered for optimal performance.

Troubleshooting Workflow: Low Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low product yield.

G start Low / No Yield Observed check_precipitate Is black precipitate (Pd black) visible? start->check_precipitate check_sm Is Starting Material (SM) consumed? check_precipitate->check_sm No solution_pd_black Go to Troubleshooting Guide: Problem 2 - Catalyst Decomposition check_precipitate->solution_pd_black Yes analyze_ligand Analyze Ligand Choice: - Is it a modern, bulky phosphine? - Is it appropriate for aryl iodides? check_sm->analyze_ligand SM remains analyze_catalyst Analyze Catalyst Source: - Using Pd(II) or pre-activated Pd(0)? - Is it fresh and active? analyze_ligand->analyze_catalyst solution_ligand Action: Switch to a more robust, sterically hindered ligand (e.g., Buchwald-type). analyze_ligand->solution_ligand analyze_base Analyze Base: - Is it strong enough (e.g., NaOtBu)? - Is it fresh and anhydrous? analyze_catalyst->analyze_base solution_catalyst Action: Use a reliable Pd(0) pre-catalyst (e.g., G3/G4 Palladacycle). analyze_catalyst->solution_catalyst analyze_conditions Analyze Conditions: - Is the system strictly inert? - Are solvents anhydrous? analyze_base->analyze_conditions solution_base Action: Use a fresh, anhydrous, strong base. Consider screening bases (LHMDS, K3PO4). analyze_base->solution_base solution_conditions Action: Re-run with rigorous inert technique (degas solvent, flame-dry glassware). analyze_conditions->solution_conditions

Caption: Troubleshooting workflow for low-yield reactions.

Problem 2: Rapid Formation of Palladium Black

Your reaction mixture quickly turns black, and analysis shows only starting material.

Possible Causes & Diagnostic Steps:

  • Presence of Oxygen: Palladium(0) catalysts are highly sensitive to oxygen.[10]

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive palladium oxides, which then decompose to palladium black. This is a common cause of reaction failure.

    • Solution: Employ rigorous inert atmosphere techniques. This includes using flame-dried or oven-dried glassware, thoroughly degassing the solvent (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes), and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Ligand Degradation or Dissociation: The phosphine ligands that stabilize the Pd(0) center can degrade, particularly at high temperatures or in the presence of impurities.

    • Causality: If the ligand dissociates or is consumed by side reactions, the unprotected Pd(0) atoms will rapidly agglomerate and precipitate as palladium black.[13]

    • Solution:

      • Check Ligand Stoichiometry: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[12]

      • Lower the Temperature: Excessively high temperatures can accelerate ligand degradation.[3] If possible, screen the reaction at a lower temperature, even if it requires a longer reaction time.

      • Ensure Reagent Purity: Impurities in solvents, starting materials, or the base can attack and degrade the ligand.[10]

Recommended Starting Conditions & Protocol

For researchers starting out, optimizing a complex cross-coupling reaction can be daunting. The table below provides a robust starting point for a Buchwald-Hartwig amination coupling this compound with a generic primary or secondary amine.

ComponentRecommendationLoading (mol%)Rationale
Aryl Halide This compound1.0 equivLimiting reagent
Coupling Partner Amine1.2 equivSlight excess to ensure complete reaction
Palladium Source RuPhos G3 Palladacycle1-2 mol%Air-stable, reliable Pd(0) source with a robust ligand for C-N coupling of aryl iodides.[12]
Base Sodium tert-butoxide (NaOt-Bu)2.0 equivStrong, non-nucleophilic base effective for deprotonating secondary anilines.[4]
Solvent Toluene or 1,4-Dioxane0.1 - 0.5 MCommon, non-coordinating solvents for this transformation. Must be anhydrous.
Temperature 80 - 110 °CN/ATypical temperature range; optimization may be required.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol assumes a 1 mmol scale reaction and emphasizes the critical need for an inert atmosphere.

  • Glassware Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or reaction vial. Seal the vessel with a rubber septum or a screw cap with a PTFE liner.

  • Inerting: Connect the vessel to a Schlenk line and evacuate under high vacuum. While under vacuum, gently heat the flask with a heat gun to drive off any adsorbed moisture. Allow to cool, then backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add the RuPhos G3 Palladacycle (e.g., 0.02 mmol, 2 mol%), sodium tert-butoxide (2.0 mmol), and the amine coupling partner (1.2 mmol) to the reaction vessel.

  • Solvent and Substrate Addition: Add anhydrous toluene (e.g., 5 mL) via syringe. Begin stirring. Finally, add this compound (1.0 mmol) via syringe (if liquid) or as a solid under a positive flow of inert gas.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe) at regular intervals and analyzing by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Catalyst Deactivation Pathway: Iodide Poisoning

The following diagram illustrates the primary deactivation pathway where iodide forms an inactive, bridged palladium dimer, taking the catalyst out of the productive cycle.

G cluster_0 Productive Catalytic Cycle cluster_1 Deactivation Pathway Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(Ar)(I) (Oxidative Addition) Pd0->OA_Complex Ar-I Amine_Complex L₂Pd(Ar)(NR'R'') (Amine Coordination & Deprotonation) OA_Complex->Amine_Complex + HNR'R'', Base - HX Dimer [L₂Pd(μ-I)]₂ (Inactive Bridged Dimer) OA_Complex->Dimer Iodide Poisoning (Slow Reductive Elimination) Amine_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amine_Complex->Product

Caption: Iodide poisoning deactivation pathway.

References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Gurung, S. R., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3487–3496.
  • Reddit user discussion. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry.
  • Sherwood, T. C., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725.
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved January 8, 2026.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Viciu, M. S., & Grasa, G. A. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor Scholarship at UWindsor.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 8, 2026.
  • H-F&M. (2024). Catalyst deactivation mechanisms and how to prevent them.
  • BenchChem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
  • Diao, T. (2017). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 139(2), 832–839.
  • Diao, T., et al. (2017). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 139(2), 832-839.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • D'Amato, E. M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Singh, A. K., et al. (2013). Heck Reaction—State of the Art. Catalysts, 3(3), 608–641.
  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262–2274.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

Sources

Technical Support Center: Regioselectivity in Reactions with 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 3-Iodo-N-methyl-benzenamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the regioselectivity and success of your experiments. My approach is rooted in mechanistic principles and field-proven insights to empower you to overcome common challenges.

Understanding the Reactivity of this compound

This compound is a versatile building block, but its substitution pattern presents unique challenges and opportunities for controlling regioselectivity. The molecule possesses two key functional groups that dictate its reactivity: the strongly activating ortho-, para- directing N-methylamino group (-NHMe) and the weakly deactivating ortho-, para- directing iodo group (-I). The interplay of their electronic and steric effects is paramount to achieving the desired isomeric product.

The N-methylamino group, a powerful electron-donating group (+M effect), significantly activates the aromatic ring towards electrophilic substitution, primarily at the positions ortho (C2, C4) and para (C6) to itself.[1][2] Conversely, the iodine atom exerts a deactivating inductive effect (-I) but a weaker resonance donating effect (+M), also directing incoming electrophiles to its ortho and para positions.[1][3] When these directing effects are in concert or opposition, careful reaction design is crucial.

Below is a logical workflow to consider when planning a reaction with this compound to achieve a desired regioisomer.

G cluster_0 Reaction Planning Workflow start Define Target Regioisomer reaction_type Select Reaction Type start->reaction_type eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas Substitution on the ring cross_coupling Cross-Coupling (e.g., Suzuki, Sonogashira) reaction_type->cross_coupling Functionalization at C-I bond dom Directed ortho-Metalation (DoM) reaction_type->dom Functionalization ortho to -NHMe conditions Optimize Conditions (Solvent, Temp, Catalyst) eas->conditions cross_coupling->conditions dom->conditions troubleshoot Troubleshoot Undesired Isomers conditions->troubleshoot product Desired Product troubleshoot->product Successful Optimization no_product Analyze Mixture / Low Selectivity troubleshoot->no_product Persistent Issues no_product->conditions Re-evaluate

Caption: A decision workflow for planning reactions with this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Q: I am attempting a bromination reaction on this compound and obtaining a mixture of isomers. How can I favor substitution at the C4 position?

A: This is a classic case of competing directing effects. The N-methylamino group strongly directs ortho and para. The iodo group also directs ortho and para. The positions are ranked in terms of activation by the -NHMe group as C4 > C6 > C2.

  • Causality: The N-methylamino group is a much stronger activating group than the iodo group is a deactivator.[4] Therefore, the directing effect of the -NHMe group will dominate.[5] The positions ortho and para to the -NHMe group (C2, C4, and C6) are the most activated.

    • C4 (para to -I, ortho to -NHMe): Highly activated by -NHMe.

    • C6 (para to -NHMe, ortho to -I): Also highly activated, but potentially more sterically hindered by the adjacent iodine.

    • C2 (ortho to both -NHMe and -I): This position is sterically hindered by two adjacent substituents, making it the least favorable for substitution.[5]

Troubleshooting Steps:

  • Steric Hindrance: To favor the C4 position, leverage steric hindrance. Use a bulkier brominating agent (e.g., N-Bromosuccinimide in DMF) which will be less likely to approach the more hindered C6 and C2 positions.[5]

  • Solvent Effects: The choice of solvent can influence the effective size of the electrophile and the reactivity of the substrate. Non-polar solvents may reduce the reactivity of the electrophile, potentially increasing selectivity.

  • Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction by favoring the pathway with the lowest activation energy, which is often the formation of the thermodynamically more stable product.

ParameterRecommendation for C4 SelectivityRationale
Reagent N-Bromosuccinimide (NBS)Bulkier than Br₂, increases steric differentiation.
Solvent Aprotic (e.g., THF, DMF)Can modulate reactivity and selectivity.
Temperature -20 °C to 0 °CLower temperatures often enhance selectivity.

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Q: My Suzuki coupling reaction with this compound and an arylboronic acid is giving low yields and I'm observing catalyst decomposition (palladium black). What is happening?

A: While the reaction site is unambiguously at the C-I bond, low yields in cross-coupling reactions with this substrate are often due to catalyst inhibition or decomposition.[6]

  • Causality: The N-methylamino group, being a Lewis base, can coordinate to the palladium center. This can inhibit the catalytic cycle.[7] Furthermore, unprotected N-H groups in similar substrates are known to cause issues.[8] Although the nitrogen in your substrate is methylated, its lone pair can still interfere. Catalyst decomposition to palladium black is a common symptom of a stalled or inefficient catalytic cycle.[6]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over inhibitory pathways.[6][9]

  • Base and Solvent: Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered. The solvent system (e.g., dioxane/water, THF/water) must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[6][10]

  • Catalyst Pre-activation: If using a Pd(II) source like Pd(OAc)₂, pre-activating the catalyst by stirring it with the ligand before adding the substrates can sometimes improve performance.[11] Using a pre-formed, air-stable precatalyst can also enhance reproducibility.

  • N-Protection: As a last resort, consider temporary protection of the N-methylamino group (e.g., as a Boc-carbamate). This will prevent its coordination to the palladium catalyst, though it adds extra steps to your synthesis.

G cluster_1 Troubleshooting Low Cross-Coupling Yield start Low Yield / Catalyst Decomposition check1 Check Ligand Choice start->check1 check2 Verify Reagent Quality & Inert Atmosphere check1->check2 Use bulky, e⁻-rich ligand solution Improved Yield check1->solution Success check3 Optimize Base & Solvent check2->check3 Ensure dry, degassed conditions check2->solution Success check4 Consider N-Protection check3->check4 Screen different bases/solvents check3->solution Success check4->solution If all else fails

Caption: A troubleshooting workflow for low-yield cross-coupling reactions.

Issue 3: Unexpected Side Products in Directed ortho-Metalation (DoM)

Q: I am using n-BuLi to perform a directed ortho-metalation on this compound, intending to lithiate the C2 or C4 position, but I am getting a complex mixture. What could be the issue?

A: This is a classic competition between directed ortho-metalation and lithium-halogen exchange.

  • Causality: The N-methylamino group is a moderate directing metalation group (DMG), capable of directing lithiation to the ortho positions (C2 and C4).[12][13] However, aryl iodides are highly susceptible to lithium-halogen exchange, a process that is often much faster than deprotonation, especially at temperatures above -78 °C.[14]

Troubleshooting Steps:

  • Reaction Temperature: This is the most critical parameter. Lithium-halogen exchange is extremely fast. You must perform the reaction at very low temperatures (typically -78 °C or lower) to favor the kinetically slower, but thermodynamically driven, deprotonation at the ortho position.

  • Base Selection: While n-BuLi is common, it is also highly reactive in lithium-halogen exchange. Consider using a bulkier or less nucleophilic base like s-BuLi or a lithium amide base (e.g., LDA). These bases can sometimes favor deprotonation over exchange.

  • Confirmation of Lithiation Site: Before quenching with your desired electrophile, you can perform a small-scale quench with a simple electrophile like D₂O or MeI to confirm the position of lithiation by NMR or MS analysis.

Reaction PathwayFavored byKey Parameter
Directed ortho-Metalation Lower Temperatures, Less Nucleophilic BaseTemperature < -78 °C
Lithium-Halogen Exchange Higher Temperatures, n-BuLiTemperature > -78 °C

Frequently Asked Questions (FAQs)

Q1: For a Sonogashira coupling, will the reaction occur at the C-I bond? A1: Yes, the Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that specifically occurs between a terminal alkyne and an aryl or vinyl halide.[15][16] The reaction will exclusively take place at the C-I bond of this compound. The primary challenge, similar to Suzuki coupling, will be optimizing catalyst, ligand, and base to prevent side reactions and ensure a high yield.[17][18]

Q2: If I need to introduce a substituent at the C5 position, what is the best strategy? A2: Direct substitution at C5 is challenging due to the directing effects of both the -NHMe and -I groups. A multi-step approach would be necessary. One potential route could involve a Sandmeyer reaction starting from a suitable aniline precursor, or a more complex strategy involving blocking groups to direct substitution to the desired position. This would require significant synthetic design beyond simple electrophilic substitution.

Q3: How does the N-methyl group affect reactivity compared to a primary aniline (-NH₂)? A3: The N-methyl group is slightly more electron-donating than the two hydrogens in a primary amine, making the N-methylamino group a slightly stronger activating group. However, it also introduces more steric bulk around the nitrogen, which can influence reactions that involve the nitrogen atom itself (like N-protection or its interaction with catalysts). For electrophilic aromatic substitution, the directing effects are largely the same.

Q4: Can I perform a Buchwald-Hartwig amination on this compound? A4: A Buchwald-Hartwig amination involves coupling an amine with an aryl halide.[19] While you could couple another amine at the C-I position of this compound, a more common scenario might be using 3-amino-iodobenzene and then methylating the nitrogen. If you do perform the coupling on your substrate, the same considerations for catalyst and ligand selection as in the Suzuki coupling troubleshooting guide apply to avoid catalyst inhibition by the N-methylamino group.[20][21]

Experimental Protocols

Protocol 1: Regioselective Bromination at C4

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -20 °C using an appropriate cooling bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous THF.

  • Add the NBS solution dropwise to the cooled solution of the aniline derivative over 30 minutes.

  • Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 4-bromo-3-iodo-N-methyl-benzenamine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).

  • Add your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.[10]

References

  • Wikipedia.
  • Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing.
  • National Institutes of Health. (n.d.). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes.
  • Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed.
  • Chemistry Stack Exchange. (2014).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
  • ElectronicsAndBooks. (n.d.). Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase.
  • YouTube. (2022).
  • Organic Chemistry Tutor. (n.d.).
  • JoVE. (2023).
  • Wikipedia.
  • ResearchGate. (n.d.). Regioselectivity in metal-catalyzed cross-coupling reactions. [Link]
  • PubMed Central. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. Sonogashira coupling. [Link]
  • University of Rochester. (n.d.). Directed (ortho)
  • YouTube. (2023).
  • Wikipedia.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • YouTube. (2022). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • National Institutes of Health. (2022).
  • ResearchGate. (2025). Solvent-free Sonogashira coupling reaction via high speed ball milling. [Link]
  • Lead Sciences. (n.d.). 3-Iodo-N-methylaniline. [Link]
  • MDPI. (n.d.). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study.
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (n.d.).
  • NIST. (n.d.). Benzenamine, 3-iodo-. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Base Selection and Troubleshooting

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of bases in palladium-catalyzed cross-coupling reactions involving 3-Iodo-N-methyl-benzenamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and overcome common challenges in your experiments.

The choice of base is a pivotal parameter in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It profoundly influences reaction rates, yields, and the prevalence of side reactions. The electronic and steric properties of this compound—an electron-rich aniline with an N-methyl group—present unique considerations for base selection. This guide will walk you through these nuances, offering practical solutions to common issues.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is the choice of base so critical in cross-coupling reactions with this compound?

A1: The base plays a multifaceted role that is highly dependent on the specific coupling reaction. For this compound, an electron-rich N-methylated aniline, the base's function is crucial for several reasons:

  • Activating the Coupling Partner: In Suzuki-Miyaura couplings, the base activates the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[1] For Sonogashira couplings, the base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide (in copper-catalyzed reactions) or palladium acetylide.

  • Facilitating the Catalytic Cycle: In Buchwald-Hartwig aminations, the base is essential for the deprotonation of the amine coupling partner or the intermediate palladium-amine complex to generate the active nucleophile.

  • Preventing Catalyst Deactivation: An appropriate base can help to neutralize acidic byproducts generated during the reaction, which could otherwise lead to catalyst deactivation.

  • Minimizing Side Reactions: The N-methyl group can influence the substrate's reactivity and susceptibility to side reactions. The right base can help to steer the reaction towards the desired product and minimize undesired pathways.

The selection of a base that is strong enough to perform its primary function without promoting side reactions is key to a successful coupling.

Q2: How does the N-methyl group on the aniline affect the choice of base compared to an unprotected aniline?

A2: The N-methyl group introduces several factors that influence base selection:

  • Increased Steric Hindrance: The methyl group adds steric bulk around the nitrogen atom, which can hinder its coordination to the palladium center. This may necessitate the use of specific ligands designed for sterically demanding substrates.

  • Electronic Effects: The N-methyl group is electron-donating, which increases the electron density on the aromatic ring and the nucleophilicity of the nitrogen atom.[2] This enhanced nucleophilicity can be beneficial but may also increase the likelihood of side reactions if an overly strong base is used.

  • No N-H Proton: Unlike primary anilines, N-methylaniline does not have an N-H proton to participate in certain reaction pathways or side reactions. This simplifies some aspects of the reaction but also means that the base's primary role in Buchwald-Hartwig reactions is to facilitate the deprotonation of the incoming amine coupling partner.

Suzuki-Miyaura Coupling

Q3: I am getting low yields in my Suzuki-Miyaura coupling of this compound with an arylboronic acid using sodium carbonate. What could be the issue and what bases should I try?

A3: While sodium carbonate is a common and often effective base for Suzuki-Miyaura reactions, low yields with this compound could stem from several factors. The moderate basicity of sodium carbonate might not be sufficient to efficiently promote the formation of the boronate species, which is crucial for transmetalation.

Troubleshooting Steps & Base Recommendations:

  • Increase Base Strength: Consider switching to a stronger inorganic base. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often more effective due to their increased basicity and the solubility of their salts.[3] Potassium phosphate (K₃PO₄) is another excellent choice, particularly for challenging couplings.

  • Consider Solvent Effects: The effectiveness of a base is highly dependent on the solvent system. In polar aprotic solvents like DMF or dioxane, stronger bases are often well-tolerated. If you are using a biphasic system (e.g., toluene/water), ensure adequate phase transfer by vigorous stirring or the addition of a phase-transfer catalyst.

  • Screen a Variety of Bases: A systematic screening of bases is often the most effective approach. A good starting point for screening would be:

    • Inorganic Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃

    • Phosphates: K₃PO₄

    • Hydroxides: NaOH, KOH (use with caution as they can promote boronic acid decomposition)

    • Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA) - generally less effective for Suzuki but can be useful in specific cases.

BaseTypical Solvent(s)pKa of Conjugate Acid (in water)General Recommendation for this compound Suzuki Coupling
Na₂CO₃Toluene/Water, Dioxane/Water10.3Moderate effectiveness; a good starting point but may require optimization.
K₂CO₃Toluene/Water, Dioxane/Water10.3Often more effective than Na₂CO₃ due to cation effects.
Cs₂CO₃Dioxane, Toluene, THF10.3Generally a very effective base, especially for challenging substrates.
K₃PO₄Dioxane, Toluene, THF12.3A strong, non-nucleophilic base that is often excellent for difficult couplings.
NaOHToluene/Water15.7Use with caution; can lead to boronic acid degradation.
TEATHF, Toluene10.8Generally not the first choice for Suzuki, but can be effective in some systems.
DIPEATHF, Toluene10.7Similar to TEA, used when a soluble, non-nucleophilic organic base is needed.

pKa values are approximate and can vary with solvent and temperature.

Troubleshooting Guides

Problem 1: Low to No Conversion in Buchwald-Hartwig Amination

Scenario: You are attempting to couple this compound with a primary aliphatic amine using sodium tert-butoxide (NaOt-Bu) as the base, but you observe very little or no product formation.

Causality and Troubleshooting Workflow:

The Buchwald-Hartwig amination is highly sensitive to the choice of base, ligand, and reaction conditions. While NaOt-Bu is a common strong base, it may not always be optimal.

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Detailed Protocol for Base Screening in Buchwald-Hartwig Amination:

  • Setup: In parallel in a glovebox, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., a biarylphosphine ligand like RuPhos or XPhos, 4 mol%) to separate reaction vials.

  • Base Addition: To each vial, add a different base (1.5-2.0 equiv.). Recommended bases for screening include:

    • Sodium tert-butoxide (NaOt-Bu)

    • Lithium bis(trimethylsilyl)amide (LHMDS)

    • Potassium phosphate (K₃PO₄)

    • Cesium carbonate (Cs₂CO₃)

  • Reagent Addition: Add the primary aliphatic amine (1.2 equiv.) and anhydrous solvent (e.g., dioxane or toluene).

  • Reaction: Seal the vials and heat the reactions to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 16 hours).

  • Analysis: Compare the conversion and yield for each base to identify the optimal conditions.

Problem 2: Competing Hydrodehalogenation in Sonogashira Coupling

Scenario: During the Sonogashira coupling of this compound with a terminal alkyne, you observe a significant amount of N-methyl-benzenamine as a byproduct, indicating hydrodehalogenation.

Causality and Troubleshooting Workflow:

Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced instead of coupled. This can be promoted by certain bases, solvents, or impurities.

Caption: Troubleshooting workflow for hydrodehalogenation in Sonogashira coupling.

Experimental Protocol to Minimize Hydrodehalogenation:

  • Reagent Preparation: Ensure the terminal alkyne is of high purity. If necessary, purify by distillation or filtration through a short plug of silica gel. Use freshly dried and degassed solvents.

  • Reaction Setup (Copper-Free Conditions): To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a weaker inorganic base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or dioxane). Add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction Conditions: Stir the reaction at a moderate temperature (e.g., 50-80 °C). Avoid excessively high temperatures which can promote hydrodehalogenation.

  • Monitoring: Carefully monitor the reaction by GC-MS or LC-MS to track the formation of the desired product and the N-methyl-benzenamine byproduct.

  • Work-up: Upon completion, quench the reaction with water and extract with a suitable organic solvent. Purify the product by column chromatography.

By switching to a weaker, inorganic base and carefully controlling the reaction temperature, the pathway leading to hydrodehalogenation can be significantly suppressed.

References

  • Mai, J. A Convenient Method for the Deamination of Arylamines. J. Am. Chem. Soc.1902, 24 (5), 491–492.
  • Patil, S. A.; Patil, S. A.; Patil, R.; Miller, D. D. Recent developments in the Suzuki–Miyaura cross-coupling reaction. Org. Process Res. Dev.2015, 19 (9), 1164–1186.
  • Jana, R.; Pathak, T. P.; Sigman, M. S. Advances in Transition Metal (Pd,Ni,Fe)‐Catalyzed Cross‐Coupling Reactions Using Alkyl‐organometallics. Chem. Rev.2011, 111 (3), 1417–1492.
  • Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C–N Cross-Coupling Reactions. Org. Lett.2008, 10 (16), 3505–3508.
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534–1544.
  • Kashani, S. K.; Jessiman, J. E.; Organ, M. G. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. 2020. DOI: 10.26434/chemrxiv.12941030.v1.
  • Van der Pijl, F.; van der Vlugt, J. I.; Reek, J. N. H. Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. ChemistryOpen2019, 8 (6), 725–732.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Organic Chemistry Portal. Suzuki Coupling. [Link].
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link].
  • Molbase. Preparation of N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine. [Link].
  • Al-Masum, M.; Kumaraswamy, G.; Livinghouse, T. A Mild and Efficient Copper-Free Sonogashira Reaction. Org. Lett.2000, 2 (12), 1729–1731.
  • Gelman, D.; Buchwald, S. L. A General and Efficient Catalyst System for the Sonogashira Reaction of Aryl Bromides. Angew. Chem. Int. Ed.2003, 42 (48), 5993–5996.
  • Liang, Y.; Xie, Y.-X.; Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006, 71 (1), 379–381.
  • China National Intellectual Property Administration. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane. .
  • Chen, X.; Zhou, X.-Y. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis2023, 55 (08), 1213-1220.
  • Royal Society of Chemistry.
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116 (19), 12564–12649.
  • Caddick, S.; Cloke, F. G. N.; Clentsmith, G. K. B.; Hitchcock, P. B.; McKerrecher, D.; Song, L.; Titcomb, L. R. Development of a Practical Buchwald−Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics2004, 23 (21), 5056–5067.
  • Fier, P. S.; Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc.2012, 134 (12), 5524–5527.
  • Scribd.
  • ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline... [Link].
  • ResearchGate. Chart showing nine bases with a range of pKa values. [Link].
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116 (19), 12564–12649.
  • Bisht, R.; Phipps, R. J. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Cent. Sci.2016, 2 (9), 644–651.
  • University of Wisconsin-Madison. pka bases.cdx. [Link].
  • OWL, Cengage Learning.
  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link].
  • Cameirão, S.; Jover, J.; Fructos, M. R.; Lledós, A.; Pérez-Temprano, M. H. Palladium Catalyzed Allylic C–H Alkylation: A Mechanistic Perspective. Molecules2018, 23 (10), 2463.
  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2010, 132 (40), 14073–14075.
  • Leito, I.; et al. pKa values in organic chemistry – Making maximum use of the available data. Tetrahedron Lett.2018, 59 (42), 3738-3748.
  • Utah Tech University. pKa Chart. [Link].

Sources

Technical Support Center: Ligand Selection for Palladium-Catalyzed Reactions of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges related to the use of 3-Iodo-N-methyl-benzenamine as a substrate.

Introduction: The Unique Challenges of this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of the electron-donating N-methylamino group can influence the reactivity of the C-I bond, while the amine itself can potentially coordinate to the palladium center, affecting catalyst activity. Careful selection of the ligand, catalyst, base, and solvent is therefore paramount to achieving high yields and minimizing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:

  • Reagent Quality: Ensure that your starting materials, particularly the coupling partner (e.g., boronic acid, amine, alkyne), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction by deactivating the catalyst and promoting side reactions.[1] Solvents should be freshly distilled or obtained from a reliable commercial source.

  • Catalyst Activity: The palladium source and ligands are critical. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more efficient precatalyst system.[2][3] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the reaction.[1]

  • Temperature: The reaction may not be reaching the optimal temperature for the catalytic cycle to proceed efficiently. Gradually increase the reaction temperature in increments of 10-20 °C, but be mindful of potential substrate or product decomposition at higher temperatures.

Issue 2: Catalyst Deactivation and the Role of the Amine Group

Q2: I suspect the N-methylamino group on my substrate is interfering with the palladium catalyst. What are the signs of this, and how can I mitigate it?

A2: The lone pair of electrons on the nitrogen of the N-methylamino group can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.

  • Signs of Interference:

    • The reaction starts but stalls before completion.

    • Formation of palladium black, indicating catalyst decomposition.

    • Inconsistent results between runs.

  • Mitigation Strategies:

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands is the most effective strategy.[4][5][6][7] These ligands sterically hinder the coordination of the amine to the palladium center and electronically favor the desired catalytic cycle. Ligands from the Buchwald biarylphosphine family, such as XPhos , SPhos , and RuPhos , are excellent choices.[2]

    • Protecting the Amine: In some challenging cases, N-protection of the amine with a group like Boc (tert-butyloxycarbonyl) can be considered. However, this adds extra steps to the synthesis (protection and deprotection) and is often unnecessary with the right choice of ligand.

    • Choice of Base: A strong, non-nucleophilic base is generally preferred. The choice of base can influence the concentration of free amine in the reaction mixture.

Ligand Selection Guide for Different Coupling Reactions

The choice of ligand is arguably the most critical parameter for successful cross-coupling reactions with this compound. The following sections provide guidance on ligand selection for common palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For an electron-rich aryl iodide like this compound, the oxidative addition step is generally facile. The key is to select a ligand that promotes the subsequent transmetalation and reductive elimination steps while preventing catalyst deactivation.

Recommended Ligands:

LigandStructureKey Features & Rationale
XPhos A bulky and electron-rich biarylphosphine ligand that is highly effective for a wide range of Suzuki couplings, particularly with electron-rich anilines. Its steric bulk helps to prevent catalyst dimerization and promotes reductive elimination.
SPhos Another highly effective biarylphosphine ligand, often used for challenging couplings. It can provide excellent yields where other ligands fail.
RuPhos Particularly useful for couplings involving heteroaryl partners and can be effective for sterically hindered substrates.
Pd(PPh₃)₄ A classic catalyst, but often less effective for challenging substrates like this compound compared to modern biarylphosphine ligands.[8] It may require higher catalyst loadings and temperatures.

Troubleshooting Suzuki Coupling:

  • Low Yield: Switch to a more electron-rich and bulky ligand (e.g., from Pd(PPh₃)₄ to XPhos). Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and of high quality.[1][9]

  • Protodeboronation (loss of boronic acid): This side reaction is often promoted by excess water or a very strong base.[1] Use anhydrous solvents and consider a milder base like K₃PO₄. Using a boronate ester (e.g., pinacol ester) instead of the boronic acid can also increase stability.[1]

  • Homocoupling of Boronic Acid: This is typically caused by the presence of oxygen. Ensure thorough degassing of your reaction mixture.[1]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Mix this compound, boronic acid, base, Pd catalyst, and ligand. inert Establish Inert Atmosphere (Ar/N2) reagents->inert 1. solvent Add Degassed Solvent inert->solvent 2. heat Heat to Reaction Temperature (80-110 °C) solvent->heat 3. monitor Monitor Progress (TLC/LC-MS) heat->monitor 4. cool Cool and Quench Reaction monitor->cool 5. extract Liquid-Liquid Extraction cool->extract 6. purify Column Chromatography extract->purify 7. Buchwald_Hartwig_Ligand_Selection start Select Amine Coupling Partner primary_amine Primary Amine start->primary_amine secondary_amine Secondary Amine start->secondary_amine brettphos Start with BrettPhos primary_amine->brettphos ruphos Start with RuPhos secondary_amine->ruphos troubleshoot Low Yield or Side Reactions? brettphos->troubleshoot ruphos->troubleshoot optimize Optimize Base and Solvent (e.g., NaOtBu, LiHMDS in Toluene/Dioxane) troubleshoot->optimize Yes

Caption: Decision-making process for ligand selection in Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene. [10][11][12]For electron-rich aryl iodides, the reaction can sometimes be sluggish.

Recommended Ligand Systems:

Ligand/Catalyst SystemKey Features & Rationale
Pd(OAc)₂ with P(o-tolyl)₃ or PPh₃ A classical system for the Heck reaction. May require higher temperatures.
Pd/C In some cases, a heterogeneous palladium on carbon catalyst can be effective, offering the advantage of easier removal. [13]
Bulky, Electron-Rich Phosphines Ligands like P(t-Bu)₃ can be beneficial, especially if the reaction is slow with traditional phosphines.

Troubleshooting Heck Reaction:

  • Low Yield: Increase the reaction temperature. Ensure the base (often an amine like Et₃N or an inorganic base like K₂CO₃) is present in sufficient excess.

  • Poor Regioselectivity: With unsymmetrical alkenes, a mixture of regioisomers can be formed. The choice of ligand can influence this; bidentate ligands sometimes favor the linear product. [14]* Double Heck Reaction: If the product alkene can undergo a second Heck reaction, this can be a side product. [13]Using a slight excess of the starting alkene can sometimes minimize this.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the aryl iodide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. [15][16] Recommended Ligand Systems:

Ligand/Catalyst SystemKey Features & Rationale
PdCl₂(PPh₃)₂ / CuI The classic catalyst system for Sonogashira coupling. It is often effective for aryl iodides.
Pd(PPh₃)₄ / CuI Another commonly used system.
Copper-Free Conditions Some modern protocols utilize bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) with a palladium source and a base, eliminating the need for a copper co-catalyst, which can sometimes lead to alkyne homocoupling (Glaser coupling). [17]

Troubleshooting Sonogashira Coupling:

  • Low Yield: Ensure the copper(I) source is fresh, as it can oxidize to the inactive copper(II). The amine base (e.g., Et₃N, DIPEA) should be dry and of high quality.

  • Glaser Homocoupling: The formation of a diacetylene from the terminal alkyne is a common side reaction, especially if oxygen is present. Running the reaction under strictly anaerobic conditions and considering a copper-free protocol can mitigate this. [17]* No Reaction: The palladium catalyst may be inactive. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0).

Conclusion

The successful palladium-catalyzed cross-coupling of this compound is highly achievable with careful consideration of the reaction parameters. The selection of a bulky, electron-rich phosphine ligand is often the key to overcoming the potential challenges posed by the N-methylamino group. By systematically troubleshooting and optimizing the choice of ligand, base, and solvent, researchers can effectively utilize this versatile building block in the synthesis of complex molecules.

References

  • BenchChem. (2025). A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 3-Chloro-5-iodoaniline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone. BenchChem.
  • BenchChem. (2025). Application Note and Protocol for Ligand Selection in the Suzuki Reaction of 4-Iodo-3,5-dimethylaniline. BenchChem.
  • Wikipedia. (2023).
  • ResearchGate. (n.d.). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications.
  • Catalysis Science & Technology. (2021). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Royal Society of Chemistry.
  • Organic Syntheses. (2015).
  • Wikipedia. (2023). Heck reaction. Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • ResearchGate. (2014). Suzuki reactions promoted by different ligands (the catalytic conditions.
  • Umicore. (2021). Executive Summary: YPhos ligands. Umicore.
  • MDPI. (2020).
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • National Institutes of Health. (2019). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. NIH.
  • BenchChem. (2025).
  • Wikipedia. (2023). Sonogashira coupling. Wikipedia.
  • ChemRxiv. (2021).
  • ResearchGate. (2020). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (2013). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • ACS Publications. (2007). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
  • Journal of the American Chemical Society. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)
  • BenchChem. (2025).
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • National Institutes of Health. (2019). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Organic Chemistry Portal. (2024). Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. Organic Chemistry Portal.
  • Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
  • BenchChem. (2025).
  • PubMed. (2019). Palladium-catalyzed oxidative carbonylation of N-allylamines for the synthesis of β-lactams. PubMed.
  • ChemRxiv. (2023).
  • National Institutes of Health. (2018). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. NIH.

Sources

Technical Support Center: Navigating the Scale-Up of 3-Iodo-N-methyl-benzenamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in synthetic chemistry. This guide is designed for researchers, chemists, and process development professionals tackling the scale-up of 3-Iodo-N-methyl-benzenamine. Moving from the bench to pilot or manufacturing scale introduces complexities that can impact yield, purity, and safety. This document provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

FAQ 1: Strategic Synthesis Planning

Q: I need to produce this compound at scale. What are the primary synthetic routes, and how do I choose the best one?

A: The selection of a synthetic route is the most critical decision in a scale-up campaign, directly influencing process efficiency, impurity profiles, and cost. There are two primary, logical routes to consider for this compound:

  • Route A: Iodination of N-methylaniline. This route starts with a readily available material and performs the N-methylation first, followed by iodination.

  • Route B: N-methylation of 3-iodoaniline. This approach reverses the steps, starting with the iodination of aniline, followed by methylation.

The optimal choice depends on balancing the challenges of regioselectivity in the iodination step against the potential for over-methylation in the subsequent step. The -NHCH₃ group is an ortho-, para-directing activator, making the direct iodination of N-methylaniline (Route A) problematic for achieving the meta-product. Conversely, the iodo- group is deactivating but ortho-, para-directing, while the amino group in 3-iodoaniline is a strong ortho-, para-director. Therefore, Route B generally offers a more predictable and controllable pathway for achieving the desired 3-iodo substitution pattern on the aniline precursor.

Below is a decision workflow to guide your strategy:

Synthetic_Route_Decision start Goal: Synthesize this compound at Scale decision Key Consideration: Regioselectivity of Iodination start->decision route_A Route A: N-methylaniline -> Iodination challenge_A Challenge: -NHCH3 is a strong o,p-director. Difficult to achieve meta-iodination. High potential for isomer impurities. route_A->challenge_A route_B Route B: 3-iodoaniline -> N-methylation challenge_B Advantage: Iodination of aniline provides better meta-isomer control (via diazonium chemistry) or direct iodination control. -NH2 group dictates regiochemistry. route_B->challenge_B decision->route_A If existing process & isomer separation is viable decision->route_B For new process development & higher purity requirements

Caption: Synthetic route decision workflow for this compound.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during synthesis, categorized by the chosen synthetic route.

Part A: Challenges in Route A (Iodination of N-methylaniline)

Q1: My reaction yields a complex mixture of isomers (2-iodo and 4-iodo) with very little of the desired 3-iodo product. Why is this happening and can it be fixed?

A: This is the principal challenge of Route A. The N-methylamino (-NHCH₃) group is a potent activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom participating in resonance with the aromatic ring. Direct electrophilic iodination will almost exclusively yield the 4-iodo and 2-iodo isomers. Achieving meta-substitution on such a highly activated ring is synthetically unfeasible via standard electrophilic aromatic substitution.

Troubleshooting Steps:

  • Re-evaluate Route Selection: For the reasons stated, Route A is generally not recommended for producing the 3-iodo isomer. Scaling a process that requires extensive chromatographic separation of isomers is rarely economically viable.

  • Protecting Group Strategy (If Route A is Mandatory): A theoretical but complex alternative involves using a bulky protecting group on the nitrogen that could sterically hinder the ortho positions and electronically modify the directing effects. However, this adds steps (protection/deprotection) and is unlikely to be efficient. A better approach is to switch to Route B.

Part B: Challenges in Route B (N-methylation of 3-iodoaniline)

Q2: I am observing significant amounts of the di-methylated byproduct (3-Iodo-N,N-dimethylaniline). How can I improve selectivity for mono-methylation?

A: Over-methylation is a classic challenge when scaling amine alkylations. The product, this compound, is still nucleophilic and can compete with the starting material for the methylating agent.

Troubleshooting Steps:

  • Control Stoichiometry: At scale, ensure precise control over the addition of the methylating agent. Use of a syringe pump or mass flow controller for addition is critical. Maintain a slight substoichiometric amount of the methylating agent relative to the 3-iodoaniline.

  • Choice of Methylating Agent: Traditional agents like dimethyl sulfate or methyl iodide are highly reactive and often lead to over-methylation.[1][2] Consider alternative, less reactive C1 sources that can offer higher selectivity:

    • Formic Acid/Triethylamine: This combination can be effective, but carries the risk of N-formylation as a side reaction.[3]

    • Methanol with a Catalyst: Ruthenium or cobalt-based catalysts can facilitate N-methylation using methanol, which is a greener and more controllable C1 source.[4][5]

  • Reaction Conditions: Lowering the reaction temperature can often favor mono-alkylation by reducing the rate of the second methylation. Slower addition times at this lower temperature are also beneficial.

  • Consider Continuous Flow: Flow chemistry provides superior control over stoichiometry, temperature, and residence time, significantly minimizing the formation of the di-methylated byproduct.[6]

Over_Methylation_Troubleshooting start Problem: High levels of 3-Iodo-N,N-dimethylaniline check1 Is stoichiometry of methylating agent > 1.0 eq? start->check1 action1 Action: Reduce methylating agent to 0.95 - 1.0 eq. Implement controlled dosing. check1->action1 Yes check2 Using highly reactive agent? (e.g., MeI, Me2SO4) check1->check2 No action1->check2 action2 Action: Switch to a more selective system. - Methanol/Ru Catalyst [1] - Formic Acid (monitor for formylation) [2] check2->action2 Yes check3 Is reaction temperature high? check2->check3 No action2->check3 action3 Action: Lower reaction temperature. Increase addition time. check3->action3 Yes solution Improved Mono-methylation Selectivity check3->solution No action3->solution

Caption: Troubleshooting workflow for over-methylation in the synthesis of this compound.

Q3: The iodination of aniline (to make my 3-iodoaniline starting material) is exothermic and difficult to control at scale. What are the key safety considerations?

A: Iodination reactions can be highly exothermic, and poor heat management at scale can lead to thermal runaways, byproduct formation, and dangerous pressure buildup. Iodine itself is a strong oxidizing agent and can react violently with certain materials.[7]

Safety & Control Measures:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and adiabatic temperature rise. This data is essential for designing a safe process.

  • Controlled Reagent Addition: The iodinating agent should be added sub-surface at a controlled rate, allowing the reactor's cooling system to manage the heat evolution. Never add the full amount of the reagent at once.

  • Adequate Cooling: Ensure the reactor has sufficient cooling capacity. The choice of solvent can also play a role; a solvent with a higher heat capacity can help absorb thermal energy.

  • Quench Strategy: Have a validated quench procedure in place. For iodinations, this often involves adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine.

Q4: My final product is off-color (pink to dark brown) after purification. What is the cause and how can I prevent it?

A: Anilines, including N-methylated derivatives, are susceptible to air oxidation, which forms highly colored impurities.[8] This degradation is often accelerated by exposure to light and trace metal contaminants.

Prevention and Purification:

  • Inert Atmosphere: Handle the starting materials, reaction mixture, and isolated product under an inert atmosphere (Nitrogen or Argon) at all stages of the process.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) during workup or storage can prevent oxidation.

  • Purification: If discoloration occurs, a final purification step involving treatment with activated carbon can often remove colored impurities. Recrystallization from a suitable solvent system is also highly effective.

General Scale-Up & Purification

Parameter Lab-Scale Challenge Scale-Up Solution & Rationale
Mixing Stir bar provides adequate mixing.Mechanical overhead stirring is required. Poor mixing can lead to localized "hot spots" and concentration gradients, causing increased byproduct formation. Ensure the impeller design provides good top-to-bottom turnover.
Heat Transfer High surface-area-to-volume ratio allows for easy heating/cooling.Low surface-area-to-volume ratio makes heat transfer a critical bottleneck. Process must be designed around the reactor's heat removal capability.[9]
Purification Flash chromatography is common.Chromatography is expensive and solvent-intensive at scale. Develop a robust crystallization procedure. This is the most economical and scalable method for achieving high purity for solid final products.
Solvent Choice Chlorinated solvents (e.g., DCM) may be used.[10]Avoid chlorinated solvents due to environmental and health concerns.[10] Develop the process in more sustainable solvents like 2-MeTHF, CPME, or esters (e.g., ethyl acetate).
Waste Stream Small volumes are easily managed.Large volumes of aqueous and organic waste are generated. The process should be optimized to minimize solvent use and waste generation. Consider recycling mother liquors where feasible.

Recommended Experimental Protocol (Lab-Scale Validation for Route B)

This protocol outlines a typical procedure for the N-methylation of 3-iodoaniline using a robust method. Caution: Always perform a thorough safety review before conducting any experiment.

Step 1: N-methylation of 3-iodoaniline

  • Reactor Setup: To a 1L, jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet, charge 3-iodoaniline (100 g, 0.457 mol) and Toluene (500 mL).

  • Base Addition: Add powdered Potassium Carbonate (K₂CO₃) (95 g, 0.685 mol, 1.5 eq.).

  • Heating: Begin stirring and heat the slurry to 80°C.

  • Reagent Addition: Using a syringe pump, add dimethyl sulfate (52.0 mL, 0.548 mol, 1.2 eq.) dropwise over 2 hours, maintaining the internal temperature between 80-85°C. (CAUTION: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood).

  • Reaction Monitoring: Stir the reaction at 80°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of 3-iodoaniline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding water (250 mL).

    • Separate the organic layer. Extract the aqueous layer with Toluene (2 x 100 mL).

    • Combine the organic layers and wash with brine (150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude oil can be purified by vacuum distillation or by crystallization.

    • For crystallization, dissolve the crude oil in a minimal amount of hot heptane, allow it to cool slowly to room temperature, and then cool to 0-5°C.

    • Filter the resulting solids, wash with cold heptane, and dry under vacuum to yield this compound as a solid.

References

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
  • Methylation of amines using formic acid via simple inorganic base c
  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.
  • Specific Solvent Issues with Iodination. American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
  • Technical Support Center: Optimization of N-methylation Reactions for Aniline Compounds. BenchChem.
  • Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry.
  • N-Methylaniline: Synthesis Pathways and Quality Consider
  • The Guide to N-Methylaniline. Yufeng.
  • N-methylaniline synthesis. ChemicalBook.
  • ICSC 0167 - IODINE.
  • Amines. National Council of Educational Research and Training (NCERT), India.
  • The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Self-published article.

Sources

Technical Support Center: Purification of 3-Iodo-N-methyl-benzenamine from Residual Palladium Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from 3-Iodo-N-methyl-benzenamine and related aromatic amine products. This guide provides practical, experience-driven advice, troubleshooting guides, and detailed protocols to help you achieve the stringent purity levels required for your downstream applications and active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual palladium from my this compound product so critical?

A1: The removal of residual palladium is paramount for several reasons rooted in regulatory compliance, scientific integrity, and process efficiency. Firstly, palladium is a heavy metal with documented toxicological concerns, and regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established strict limits for its presence in APIs, often in the range of 5-10 parts per million (ppm).[1][2][3][4] Secondly, residual palladium can act as a catalyst in unintended side reactions in subsequent synthetic steps, leading to the formation of impurities and a reduction in the overall yield and purity of your final compound.[5][6] Finally, even trace amounts of palladium can interfere with biological assays, producing false positives or negatives and compromising the integrity of your research data.[7][8]

Q2: What makes palladium removal from this compound particularly challenging?

A2: The primary challenge stems from the chemical nature of the product itself. The N-methyl-benzenamine moiety contains nitrogen atoms with lone pairs of electrons that can act as ligands, forming stable, soluble complexes with palladium species. This chelation can prevent the palladium from precipitating or being effectively captured by standard filtration or non-specific adsorption methods.[9] The specific form of the residual palladium—whether it's Pd(0), Pd(II), or colloidal nanoparticles—also dictates the most effective removal strategy.[10][11]

Q3: What are the principal methods for palladium removal, and how do I select the best one for my process?

A3: The selection of a purification method is highly dependent on the specific context of your reaction, including the scale, solvent system, and the nature of the palladium species.[12] The most common and effective methods include:

  • Adsorption using Metal Scavengers: These are solid-supported materials, typically silica or polymers, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[13][14][15]

  • Activated Carbon Treatment: A cost-effective method that can adsorb a range of palladium species.[16] However, it can also lead to product loss through non-specific adsorption.[12][13]

  • Recrystallization: This classic purification technique can be effective, especially when used as a final polishing step. Its efficacy can be enhanced by using additives that complex with palladium and keep it in the mother liquor.[10]

  • Filtration: Primarily effective for removing heterogeneous palladium catalysts like Pd/C or palladium that has precipitated from the solution.[10][17]

The choice of method should be guided by a systematic evaluation of these options, as outlined in the workflow diagram below.

Decision Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude this compound (Post-Reaction Mixture) check_pd_form Is the Palladium Heterogeneous (e.g., Pd/C)? start->check_pd_form activated_carbon Activated Carbon Treatment start->activated_carbon recrystallization Recrystallization (with/without additives) start->recrystallization filtration Filtration through Celite® check_pd_form->filtration Yes scavenger_screening Screen Metal Scavengers (e.g., Thiol, Amine, DMT-functionalized) check_pd_form->scavenger_screening No (Homogeneous) analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 check_limits Pd Level < Target Limit? analysis1->check_limits analysis2 Analyze Pd Content (ICP-MS) scavenger_screening->analysis2 activated_carbon->analysis2 recrystallization->analysis2 analysis2->check_limits final_product Purified Product check_limits->final_product Yes combine_methods Combine Methods (e.g., Scavenger + Recrystallization) check_limits->combine_methods No combine_methods->scavenger_screening

Caption: A decision-making workflow for selecting the appropriate palladium removal strategy.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solutions & Explanations
High residual palladium after filtration through Celite®. The palladium is likely in a soluble (homogeneous) or colloidal form, which is not effectively removed by simple filtration.[10]Action: Employ a method suitable for soluble palladium. 1. Metal Scavengers: Use a high-affinity scavenger like silica-thiol or silica-DMT. The functional groups on the scavenger will chelate the soluble palladium, allowing for its removal by filtration.[9][12] 2. Activated Carbon: Treat the solution with activated carbon to adsorb the soluble palladium species.[9]
Significant product loss during activated carbon treatment. Activated carbon can be non-specific and adsorb your this compound product along with the palladium.[12][13]Action: Optimize the treatment conditions or switch to a more selective method. 1. Minimize Adsorbent: Use the minimum effective amount of activated carbon. 2. Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its adsorption. 3. Alternative Method: Switch to a more selective metal scavenger which has a lower affinity for your product.[9]
Recrystallization is ineffective at removing palladium. Palladium complexes may co-crystallize with your product. In some cases, recrystallization can even concentrate the metal in the crystalline solid.[12][18]Action: Enhance the recrystallization process or use it as a secondary step. 1. Use Additives: Introduce a ligand like N-acetylcysteine or thiourea during crystallization to form a highly soluble palladium complex that will remain in the mother liquor.[10] 2. Combine Methods: Use recrystallization as a final "polishing" step after an initial treatment with a scavenger or activated carbon.[10]
Inconsistent palladium removal from batch to batch. The speciation of the palladium (e.g., oxidation state, ligands) may vary between batches, affecting the efficiency of a given removal method.Action: Standardize the work-up and consider a broad-spectrum approach. 1. Standardize Quench/Work-up: Ensure the reaction work-up is consistent to produce a more uniform palladium species. 2. Broad-Spectrum Scavenger: Use a scavenger known to be effective against multiple forms of palladium, such as those based on DMT.[14] 3. Pre-treatment: A mild oxidative or reductive wash prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.

Detailed Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol is highly effective for the removal of soluble palladium species.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) at a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at a temperature between 25 °C and 50 °C. The optimal time and temperature should be determined empirically, but a typical duration is 2-18 hours.[9][13] Monitoring the palladium concentration over time can help optimize this step.

  • Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm filter to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for palladium content analysis using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm that the desired purity level has been achieved.[19][20]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective alternative, but may require more optimization to minimize product loss.

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10% by weight relative to the crude product.[9]

  • Stirring: Stir the suspension at a slightly elevated temperature (e.g., 40-50 °C) for 1-18 hours.[9][12]

  • Filtration: Cool the mixture to room temperature and filter through a thick pad of Celite® to remove the activated carbon. It is crucial to use a sufficiently thick pad to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product. Be aware that this step can also potentially leach some palladium back into the filtrate, so use a minimal amount of solvent.[12]

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[19][20]

Summary of Palladium Removal Techniques

Method Advantages Disadvantages Best Suited For
Metal Scavengers High selectivity for palladium, leading to minimal product loss.[12] High efficiency.[20]Higher cost compared to activated carbon. May require screening to find the optimal scavenger.Removing soluble palladium species to achieve very low ppm levels.
Activated Carbon Low cost.[12][16] Effective for a range of palladium species.Can cause significant product loss due to non-specific adsorption.[12][13] May be less efficient than specialized scavengers.Large-scale purifications where cost is a major factor and some product loss is acceptable.
Recrystallization Can be highly effective for achieving high purity. Can be used as a final polishing step.May be ineffective if palladium co-crystallizes with the product.[18] Can be solvent and time-intensive.Final purification step after the bulk of the palladium has been removed by another method.
Filtration Simple, fast, and inexpensive.Only effective for heterogeneous or precipitated palladium.[10][17]Removing catalysts like Pd/C from the reaction mixture.

By understanding the underlying chemical principles and systematically applying the troubleshooting and protocol guidance provided, you can effectively and consistently remove residual palladium from your this compound products, ensuring the quality and integrity of your research and development endeavors.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023-09-06).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014-10-27).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate.
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015-05-18).
  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP).
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchGate.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (2022-01-20).
  • How to Remove Palladium in three easy steps - Biotage. (2023-01-20).
  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchGate. (2025-08-06).
  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma.
  • Residual palladium levels in reaction samples following automated... - ResearchGate.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017-12-30).
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. (2025-08-06).
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025-09-19).
  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF - ResearchGate.
  • Guideline on the specification limits for residues of metal catalysts - EMA.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Semantic Scholar.
  • Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones - PubMed.
  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers - Khalifa University. (2018-12-05).
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing).

Sources

Stability and storage recommendations for 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Iodo-N-methyl-benzenamine (CAS No. 61829-42-3). This document provides essential information, frequently asked questions (FAQs), and troubleshooting advice to ensure the stability and proper storage of this compound, thereby promoting reliable and reproducible experimental outcomes for researchers, scientists, and drug development professionals. The recommendations provided herein are synthesized from available data for this specific compound and established best practices for structurally related substituted anilines.

Core Compound Properties & Stability Overview

This compound is a substituted aniline that appears as a light yellow to brown liquid[1]. Like many aniline derivatives, its stability is influenced by exposure to light, air (oxygen), and temperature. The presence of an iodine atom and an N-methyl group on the benzene ring can affect its reactivity and degradation profile. The primary degradation pathway for anilines, in general, involves oxidation[2][3][4]. This can lead to discoloration and the formation of impurities, which may compromise experimental results.

Summary of Key Properties and Storage Conditions
ParameterRecommendationSource
Appearance Light yellow to brown liquid[1]
Storage Temperature 2-8°C[1]
Light Sensitivity Protect from light[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)General recommendation for anilines
Incompatibilities Strong oxidizing agents, strong acids, strong bases[5][6]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light[1]. To prevent oxidation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.

Q2: My this compound has darkened in color. Is it still usable?

A2: Darkening of the liquid, from light yellow to brown, is a common sign of degradation, likely due to oxidation from exposure to air and/or light[7]. While some discoloration may not significantly impact certain applications, it indicates the presence of impurities. For sensitive experiments, such as in drug development, using a discolored reagent is not recommended as it can lead to inconsistent results and the formation of unknown byproducts. It is advisable to use a fresh, unopened vial or to purify the discolored material if possible.

Q3: How should I handle this compound in the laboratory?

A3: Handle the compound in a well-ventilated area, preferably within a chemical fume hood[5][8]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (consult the Safety Data Sheet for appropriate glove material), and a lab coat[6]. Avoid direct contact with skin and eyes, and prevent inhalation of any vapors.

Q4: What materials are incompatible with this compound?

A4: Based on the general reactivity of anilines, avoid contact with strong oxidizing agents, strong acids, and strong bases[5][6]. Reactions with these substances can be vigorous and may lead to decomposition of the compound.

Q5: How should I prepare solutions of this compound for my experiments?

A5: When preparing solutions, use a dry, inert solvent unless your protocol specifies otherwise. If the compound is stored under an inert atmosphere, maintain these conditions as much as possible during solution preparation. For example, use solvents that have been sparged with an inert gas and use techniques like cannula transfer. Prepare solutions fresh for each experiment to minimize degradation in solution.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the starting material due to improper storage.- Always use a fresh aliquot of the compound from a properly stored stock. - If the stock has been opened multiple times, consider purchasing a new vial. - Check for discoloration, which indicates degradation.
Appearance of unexpected spots on TLC or peaks in LC-MS. Formation of impurities from oxidation or reaction with contaminants.- Confirm the purity of the starting material before use. - Store the compound under an inert atmosphere to prevent oxidation. - Ensure all glassware is clean and dry, and use high-purity solvents.
Low yield in a chemical reaction. The reagent may have degraded, reducing the concentration of the active compound.- Use a fresh, properly stored sample of this compound. - If possible, quantify the purity of your current stock using a technique like NMR or GC-MS before use.
The liquid has become viscous or has solidified in storage. Potential polymerization or degradation. While the melting point for this specific compound is not readily available, related iodo-anilines are solids at room temperature[9]. It is possible the provided "liquid" form is a supercooled liquid or has a low melting point.- Check the appearance against the supplier's specifications. - If the material has solidified, it may be possible to gently warm it to return it to a liquid state, but do so with caution and under an inert atmosphere. Assess purity after warming. - If significant changes in viscosity or color are observed, it is best to discard the material as it may be compromised.

Experimental Workflow & Decision Making

The following diagram outlines a recommended workflow for the handling and storage of this compound to ensure its integrity.

G cluster_receiving Receiving & Initial Storage cluster_usage Experimental Use cluster_storage Long-Term Storage receive Receive Compound inspect Inspect for Color & Seal Integrity receive->inspect store_initial Store at 2-8°C, Protected from Light inspect->store_initial color_check Is Color Dark Brown? inspect->color_check prepare Prepare for Use in Fume Hood store_initial->prepare First Use inert_atm Blanket with Inert Gas (Ar/N2) prepare->inert_atm aliquot Remove Aliquot for Experiment inert_atm->aliquot reseal Tightly Reseal Under Inert Atmosphere aliquot->reseal store_longterm Return to 2-8°C Storage reseal->store_longterm After Use check_purity Periodically Check Purity if Stored Long-Term store_longterm->check_purity color_check->store_initial discard Consider Discarding or Repurifying color_check->discard Yes

Caption: Decision workflow for handling this compound.

References

  • Benzenemethanamine, 3-iodo-N-methyl- | 90389-93-8 | Benchchem.
  • Thermophysical Properties of 3-Iodo-4-methylbenzenamine | Chemcasts.
  • 3-IODO-4-METHYL-N-(4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | 943320-50-1 - Sigma-Aldrich.
  • 3-iodo-N-methyl-N-(2-methylphenyl)benzamide | C15H14INO - PubChem.
  • Aniline - Washington State University.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Benzenamine, 3-iodo- - NIST WebBook.
  • Benzenamine, 3-iodo- - NIST WebBook.
  • This compound | 61829-42-3 - ChemicalBook.
  • BenzaMide, 3-iodo-4-Methyl-N-[4-[(4-Methyl-1-piperazinyl)Methyl]-3-(trifluoroMethyl)phenyl]- Safety Data Sheets - Echemi.
  • Sampling and Handling Aniline - ASTM International.
  • Aniline SDS (Safety Data Sheet) - Flinn Scientific.
  • ANILINE - Techno PharmChem.
  • What are the health and safety guidelines for Aniline in workplaces? - Knowledge.
  • 3-Iodo-4-methylbenzonitrile 97 42872-79-7 - Sigma-Aldrich.
  • 3-Iodo-1-methyl-1H-pyrazole - SAFETY DATA SHEET.
  • BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl- Safety Data Sheets - Echemi.
  • 3-iodo-4-methyl-N-(1-methylcyclobutyl)benzamide | C13H16INO - PubChem.
  • This compound - CymitQuimica.
  • Mechanisms and pathways of aniline elimination from aquatic environments - PMC - NIH.
  • Aniline degradation by electrocatalytic oxidation - ResearchGate.
  • Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2 - MDPI.
  • Bacterial degradation of aniline. (A) Initial steps of aniline... - ResearchGate.
  • Aniline degradation by electrocatalytic oxidation - PubMed.

Sources

Technical Support Center: Optimizing Reactions with 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Iodo-N-methyl-benzenamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical impact of solvent selection on reaction outcomes. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I'm setting up a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound. Where do I start with solvent selection?

A1: The choice of solvent is critical and depends heavily on the specific cross-coupling reaction you are performing.[1][2][3][4] A good starting point is to consider the polarity and coordinating ability of the solvent. For many palladium-catalyzed reactions, polar aprotic solvents like DMF, DMAc, dioxane, and THF are common choices because they effectively dissolve a wide range of organic substrates, organometallic reagents, and inorganic bases.[1] However, the optimal solvent can vary significantly. For instance, in Suzuki reactions, a mixture of an organic solvent with water is often used to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[5][6] For Buchwald-Hartwig aminations, less polar solvents like toluene or dioxane are frequently used in combination with alkoxide bases.[1]

Q2: What is the difference between a protic and an aprotic solvent, and why does it matter for my reaction?

A2: Protic solvents have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can thus act as hydrogen bond donors.[7] Examples include water, methanol, and ethanol. Aprotic solvents lack this capability.[7] This distinction is crucial in palladium-catalyzed reactions. Protic solvents can stabilize charged intermediates and are sometimes necessary for reactions involving certain bases like metal hydroxides.[1] However, they can also participate in unwanted side reactions, such as the hydrodehalogenation of your starting material, leading to byproducts.[1] Aprotic solvents are generally preferred for their inertness in many cross-coupling catalytic cycles.

Q3: My reaction is sluggish or not going to completion. Could the solvent be the issue?

A3: Absolutely. A sluggish reaction can often be attributed to poor solubility of one or more reagents (your aryl iodide, the coupling partner, or the base) in the chosen solvent.[8] Additionally, the solvent's boiling point dictates the maximum temperature of the reaction; a higher temperature can significantly increase the reaction rate.[1] Solvents like DMF (b.p. 153°C) or DMAc (b.p. 165°C) allow for higher reaction temperatures compared to THF (b.p. 66°C) or dioxane (b.p. 101°C).[9] However, be aware that excessively high temperatures can also lead to catalyst decomposition.[10]

Q4: I'm observing significant byproduct formation. How can solvent choice improve selectivity?

A4: Solvent choice has a profound impact on reaction selectivity.[1][11] For example, in some Suzuki-Miyaura couplings, polar solvents can favor the formation of homocoupling byproducts.[1] The coordinating ability of the solvent can also influence the catalytic cycle. A strongly coordinating solvent like DMF can sometimes stabilize the palladium catalyst, but it can also compete with ligands for binding to the metal center, potentially altering the reaction pathway and selectivity.[1] In cases of competing reaction sites on a molecule, the solvent polarity can influence which site reacts preferentially by stabilizing different transition states.[11][12]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Your reaction with this compound is resulting in a low yield or fails to produce the desired product.

Possible Cause & Solution Workflow:

G cluster_0 Troubleshooting: Low Yield start Low Yield Observed check_solubility 1. Check Reagent Solubility Are all components (substrate, coupling partner, base) fully dissolved? start->check_solubility solubility_no No check_solubility->solubility_no Partial or No Dissolution solubility_yes Yes check_solubility->solubility_yes Complete Dissolution change_solvent Action: Switch to a more suitable solvent system. - Try a more polar aprotic solvent (e.g., DMF, NMP). - For Suzuki, consider adding water to dissolve the base. solubility_no->change_solvent check_temp 2. Evaluate Reaction Temperature Is the solvent's boiling point limiting the reaction temperature? solubility_yes->check_temp change_solvent->check_solubility temp_no No check_temp->temp_no temp_yes Yes check_temp->temp_yes Reaction is sluggish at reflux check_degassing 3. Assess Solvent Purity & Degassing Was the solvent anhydrous and properly degassed? temp_no->check_degassing increase_temp Action: Switch to a higher-boiling solvent (e.g., from THF to Toluene or Dioxane). temp_yes->increase_temp increase_temp->check_temp degassing_no No check_degassing->degassing_no Improper Handling degassing_yes Yes check_degassing->degassing_yes Proper Handling degas_solvent Action: Use anhydrous solvent and perform rigorous degassing (e.g., freeze-pump-thaw) to remove oxygen. degassing_no->degas_solvent final_check Problem Persists? Consider ligand and base screening. degassing_yes->final_check degas_solvent->check_degassing

Caption: Troubleshooting workflow for low yield.

In-depth Explanation:

  • Solubility: Palladium-catalyzed reactions often involve multiple components with varying polarities.[1] If your base (e.g., K₂CO₃, Cs₂CO₃) or boronic acid derivative is not soluble, the reaction will be slow or may not proceed at all. A switch from a nonpolar solvent like toluene to a polar aprotic solvent like DMF, or the use of a biphasic system (e.g., toluene/water), can dramatically improve results.[5]

  • Temperature: The rate of many organic reactions doubles with every 10°C increase in temperature. The solvent's boiling point sets the upper limit for your reaction temperature at atmospheric pressure.[1] If a reaction is slow in refluxing THF (66°C), switching to dioxane (101°C) or toluene (111°C) can provide the necessary energy input.[9]

  • Solvent Purity: Oxygen in the solvent can deactivate your palladium catalyst, leading to the formation of palladium black and a halt in the catalytic cycle.[10][13] Water can also be detrimental in certain reactions by promoting side reactions like protodeboronation in Suzuki couplings.[13] Always use high-purity, anhydrous solvents and ensure they are thoroughly degassed before use.

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

You observe a black precipitate forming in your reaction mixture, often accompanied by the reaction stalling.

Possible Cause & Solution:

This is a classic sign of catalyst decomposition, where the active, soluble palladium species aggregates into inactive palladium black.[10]

  • Inadequate Ligand Protection: The solvent can sometimes be too coordinating and displace the protective phosphine ligand, exposing the palladium center to aggregation.

    • Solution: Consider a less coordinating solvent. For example, if you are seeing decomposition in DMF, try switching to dioxane or toluene.

  • Presence of Oxygen: As mentioned, residual oxygen is a primary cause of catalyst deactivation.[10][13]

    • Solution: Improve your degassing technique. For small-scale reactions, bubbling argon or nitrogen through the solvent for 15-30 minutes is good. For more sensitive reactions, a series of freeze-pump-thaw cycles is recommended.[10]

  • High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[10]

    • Solution: Try running the reaction at a lower temperature for a longer period. If a high temperature is necessary, ensure your ligand is robust enough for those conditions.

Problem 3: Formation of a Major Hydrodehalogenation Byproduct

You isolate a significant amount of N-methyl-benzenamine (the product where the iodine has been replaced by a hydrogen) instead of your desired coupled product.

Possible Cause & Solution:

Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. Protic solvents are often implicated.

  • Proton Source: Protic solvents (e.g., alcohols, water) or residual water in aprotic solvents can act as a proton source for this unwanted reaction.

    • Solution: Switch to a rigorously dried aprotic solvent. If a protic co-solvent is necessary (e.g., for a Suzuki reaction), minimize its amount or consider alternative bases that do not require a protic solvent for dissolution. For example, using a milder, more soluble organic base in an aprotic solvent might be a viable alternative to an inorganic base in an aqueous mixture.

Data & Protocols

Table 1: Properties of Common Solvents for Cross-Coupling Reactions
SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)TypeKey Considerations
TolueneC₇H₈1112.38Nonpolar AproticGood for higher temperatures; poor solubility for many salts.[9]
Tetrahydrofuran (THF)C₄H₈O667.58Polar AproticCommon starting point; low boiling point limits reaction temperature.[9]
1,4-DioxaneC₄H₈O₂1012.21Polar AproticHigher boiling point than THF; often a good alternative.[9]
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticHigh boiling point; excellent solvating power for salts.[1][9] Can be coordinating.
Acetonitrile (MeCN)C₂H₃N8237.5Polar AproticHighly polar; can influence selectivity in some reactions.[9][11]
Ethanol (EtOH)C₂H₆O7824.6Polar ProticCan be a proton source; used in some green chemistry protocols.[5][6]
WaterH₂O10080.1Polar ProticUsed as a co-solvent to dissolve inorganic bases.[5][6]

Data compiled from various sources.[9][14][15][16]

Experimental Protocol: General Solvent Screening for a Suzuki Coupling

This protocol provides a systematic approach to screen solvents for the Suzuki coupling of this compound with a generic arylboronic acid.

G cluster_protocol Solvent Screening Protocol prep 1. Prepare Stock Solutions - Soln A: this compound in Toluene - Soln B: Arylboronic acid in Toluene setup 2. Reaction Setup (in parallel vials) - Add Base (e.g., K₂CO₃) and Pd Catalyst/Ligand to each vial. prep->setup add_reagents 3. Add Reagents - Dispense equal aliquots of Soln A & B to each vial. setup->add_reagents add_solvents 4. Add Test Solvents - Add a different solvent (e.g., Dioxane, DMF, Toluene/H₂O) to each vial. add_reagents->add_solvents degas 5. Degas - Seal vials and purge with Argon for 15 min. add_solvents->degas react 6. React & Monitor - Heat all vials to a set temperature (e.g., 80°C). - Monitor by TLC/LCMS at set time points (e.g., 1h, 4h, 16h). degas->react analyze 7. Analyze - Compare conversion rates and byproduct profiles to identify the optimal solvent. react->analyze

Caption: Workflow for parallel solvent screening.

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent to be tested (e.g., Toluene, Dioxane, DMF, or a mixture like Toluene/Water 5:1) to achieve a desired concentration (e.g., 0.1 M).

  • Degassing: Seal the vial and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. For more sensitive systems, use the freeze-pump-thaw method three times.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up & Analysis: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude product to determine yield and purity. Comparing the outcomes from different solvents will reveal the optimal choice for your specific transformation.

By systematically evaluating the impact of the solvent, you can significantly improve the efficiency, yield, and purity of your reactions involving this compound, accelerating your research and development efforts.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • DeLaitsch, A. T., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(24), 16095–16102. [Link]
  • Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Modesto Junior College. [Link]
  • Allen, S. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Allen Flavors. [Link]
  • Request PDF: Solvent effects in palladium catalysed cross-coupling reactions. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Scribd. [Link]
  • Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). University of California, Berkeley. [Link]
  • Common Organic Solvents: Table of Properties. (n.d.). Erowid. [Link]
  • Nemygina, N. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 313-318. [Link]
  • The Heck Reaction in Ionic Liquids: Progress and Challenges. (2011). PMC - NIH. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Semantic Scholar. [Link]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2019). PMC - NIH. [Link]
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES. [Link]
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Effect of solvent on the Suzuki cross-coupling a. (n.d.).
  • The effect of solvent on the Heck reaction. (n.d.).
  • Greener Approaches to Cross-Coupling. (n.d.). Books. [Link]
  • The difference between protic vs. aprotic solvents. (2015). YouTube. [Link]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. (2007).
  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. (n.d.). BYJU'S. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo-N-methyl-benzenamine and 3-Bromo-N-methyl-benzenamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Aryl halides are foundational building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures. This guide provides an in-depth technical comparison of two closely related yet distinct aryl halides: 3-Iodo-N-methyl-benzenamine and 3-Bromo-N-methyl-benzenamine. By examining their relative performance in key cross-coupling reactions, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in reaction design and optimization.

At the Heart of Reactivity: The Carbon-Halogen Bond

The disparate reactivity between aryl iodides and aryl bromides is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies. The C-I bond is inherently weaker than the C-Br bond, a factor that profoundly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition.[1][2]

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Source: Multiple sources[3]

The lower bond dissociation energy of the C-I bond in this compound translates to a lower activation energy for the oxidative addition of the palladium(0) catalyst. This generally results in faster reaction rates, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields compared to its bromo-analog.[2]

Performance in Key Cross-Coupling Reactions

The enhanced reactivity of this compound is not merely a theoretical advantage but a tangible benefit observed across a spectrum of widely utilized cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a robust method for the formation of C-C bonds, vividly illustrates the reactivity gap between aryl iodides and bromides. While both this compound and 3-Bromo-N-methyl-benzenamine are viable substrates, the former typically undergoes coupling under more facile conditions.

Experimental data for the Suzuki-Miyaura coupling of 3-bromoaniline with 2-thienylboronic acid shows that while a good yield can be achieved, it may require longer reaction times compared to other bromoaniline isomers.[4] For instance, one study reported a yield of 64% after 15 minutes, which increased to 96% after 60 minutes, highlighting a kinetic barrier.[4] In contrast, aryl iodides, including iodoanilines, are well-documented to react more rapidly and often at lower temperatures in Suzuki couplings.[5][6] This allows for a broader tolerance of sensitive functional groups that might not withstand the more forcing conditions sometimes required for aryl bromides.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling (Representative Data)

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NWater (micellar)RT196[4]
4-IodoanilinePhenylboronic acidPd(OAc)₂K₃PO₄EtOH/Water602High (Implied)[2]
3-Chloro-5-iodoanilineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-100-High (Implied)[5]

Note: The data for 3-bromoaniline is a direct experimental result. The data for iodoanilines are from representative protocols for analogous compounds, illustrating the generally milder conditions and high reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[4] Here again, the choice between an iodo or bromo precursor can significantly impact reaction efficiency. Aryl iodides are generally more reactive substrates in Buchwald-Hartwig aminations, often requiring lower catalyst loadings and milder bases compared to their bromo counterparts.[7] This is particularly advantageous when coupling with less nucleophilic amines or when trying to avoid side reactions that can be promoted by stronger bases and higher temperatures.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to form C-C bonds between aryl halides and terminal alkynes. The reactivity trend is particularly pronounced in this reaction. Iodoanilines are highly reactive and can often undergo Sonogashira coupling at room temperature.[2][8] Bromoanilines, on the other hand, typically necessitate elevated temperatures to achieve comparable yields.[9][10] This difference in reactivity can be exploited for selective couplings in polyhalogenated systems.

Mechanistic Insights: A Tale of Two Halogens

The catalytic cycles for these palladium-catalyzed cross-coupling reactions share a common mechanistic framework. The initial and often rate-determining step, oxidative addition, is where the reactivity of the aryl halide is most critical.

Catalytic Cycle Pd(0)L2_S Pd(0)L₂ ArPd(II)XL2_S Ar-Pd(II)(X)L₂ Pd(0)L2_S->ArPd(II)XL2_S Oxidative Addition (Ar-X) ArPd(II)R'L2_S Ar-Pd(II)(R')L₂ ArPd(II)XL2_S->ArPd(II)R'L2_S Transmetalation (R'-B(OR)₂) Reactivity Reactivity Trend: Ar-I > Ar-Br ArPd(II)R'L2_S->Pd(0)L2_S Reductive Elimination (Ar-R') Pd(0)L2_B Pd(0)L₂ ArPd(II)XL2_B Ar-Pd(II)(X)L₂ Pd(0)L2_B->ArPd(II)XL2_B Oxidative Addition (Ar-X) ArPd(II)(NR'R'')L2_B Ar-Pd(II)(NR'R'')L₂ ArPd(II)XL2_B->ArPd(II)(NR'R'')L2_B Amine Coordination & Deprotonation ArPd(II)(NR'R'')L2_B->Pd(0)L2_B Reductive Elimination (Ar-NR'R'') Pd(0)L2_So Pd(0)L₂ ArPd(II)XL2_So Ar-Pd(II)(X)L₂ Pd(0)L2_So->ArPd(II)XL2_So Oxidative Addition (Ar-X) ArPd(II)(C≡CR')L2_So Ar-Pd(II)(C≡CR')L₂ ArPd(II)XL2_So->ArPd(II)(C≡CR')L2_So Transmetalation (Cu-C≡CR') ArPd(II)(C≡CR')L2_So->Pd(0)L2_So Reductive Elimination (Ar-C≡CR')

Figure 1: Generalized catalytic cycles for common cross-coupling reactions.

The faster oxidative addition of this compound accelerates the entry into the catalytic cycle, leading to a higher concentration of the active Ar-Pd(II)-X intermediate and, consequently, a faster overall reaction rate.

Experimental Protocols

The following protocols are representative starting points for the cross-coupling of this compound and 3-Bromo-N-methyl-benzenamine. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

G start Start reagents Combine Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification end End purification->end

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-N-methyl-benzenamine

This protocol is adapted from a procedure for the Suzuki coupling of 3-bromoaniline.[4]

Materials:

  • 3-Bromo-N-methyl-benzenamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Triethylamine (2.0 equiv)

  • 2 wt% Kolliphor EL solution in water

Procedure:

  • To a reaction vessel, add 3-Bromo-N-methyl-benzenamine, the arylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.

  • Add the 2 wt% Kolliphor EL solution in water to achieve a substrate concentration of approximately 0.25 M.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). An extended reaction time (e.g., 1-4 hours) may be required.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure for the Suzuki coupling of iodoanilines, which typically react under milder conditions.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (2-3 mol%)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC; the reaction is often complete within 1-3 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination

This is a general protocol adaptable for both substrates, with the expectation that the iodo-compound will react faster and/or at a lower temperature.[11]

Materials:

  • 3-Halo-N-methyl-benzenamine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the 3-halo-N-methyl-benzenamine and the amine coupling partner.

  • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Seal the tube and heat the mixture with vigorous stirring. For this compound, start at 80 °C. For 3-Bromo-N-methyl-benzenamine, a temperature of 100-110 °C may be necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Summary and Outlook

The choice between this compound and 3-Bromo-N-methyl-benzenamine as a substrate in palladium-catalyzed cross-coupling reactions is a classic trade-off between reactivity and cost/stability.

  • This compound is the more reactive substrate due to its weaker C-I bond. This translates to faster reaction times, milder reaction conditions, and often higher yields. It is the preferred substrate when dealing with thermally sensitive functional groups or when rapid reaction completion is desired.

  • 3-Bromo-N-methyl-benzenamine , while less reactive, is a more cost-effective and often more stable starting material. With the advent of highly active catalyst systems, excellent yields can be achieved, although this may require higher temperatures, longer reaction times, or more specialized ligands.

For researchers in drug development and complex molecule synthesis, the enhanced reactivity of this compound often justifies its higher cost, as it can lead to a more efficient and reliable synthetic route. However, for large-scale synthesis where cost is a primary driver, the optimization of reaction conditions for 3-Bromo-N-methyl-benzenamine presents a viable and economical alternative. The principles and protocols outlined in this guide provide a solid foundation for making these critical decisions in the laboratory.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
  • Buchwald–Hartwig amination - Wikipedia.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Bond strength : r/chemhelp - Reddit.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • First-generation catalyst system; 4.2 Bidentate phosphine ligands; 4.3 Sterically hindered ligands; 4.4 Ammonia equivalents. In: Buchwald–Hartwig amination. Wikipedia; 2023.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing; 2017.
  • Sonogashira coupling - Wikipedia.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Aryl-N-methyl-benzenamine Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly crucial in the synthesis of biaryl and substituted aromatic structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide focuses on a specific, yet highly relevant, transformation: the Suzuki coupling of 3-Iodo-N-methyl-benzenamine. This substrate is a valuable building block, but its electronic nature—possessing both a reactive C-I bond and an electron-donating N-methyl group—presents unique challenges to the catalytic system. The choice of catalyst, particularly the ligand coordinated to the palladium center, is not merely a matter of preference but a critical parameter that dictates reaction efficiency, yield, and purity.

Herein, we provide a comparative analysis of various palladium catalyst systems for this transformation. Moving beyond a simple recitation of protocols, we will dissect the mechanistic reasoning behind catalyst selection, present comparative data, and offer a robust, field-tested experimental procedure to empower researchers, scientists, and drug development professionals to achieve optimal outcomes in their synthetic campaigns.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A proficient understanding of the reaction mechanism is essential for rational catalyst selection and troubleshooting. The widely accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 prod R-R' (Biaryl Product) RedElim->prod sub1 R-X (Aryl Iodide) sub1->OxAdd sub2 R'-B(OR)₂ (Boronic Acid/Ester) sub2->Transmetal sub3 Base sub3->Transmetal

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-limiting step. Electron-rich aryl halides can be slow to react, necessitating a highly active catalyst.

  • Transmetalation: The aryl group from the organoboron reagent (activated by a base) is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are expelled as the biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

Comparative Analysis of Catalyst Systems

The efficacy of a catalyst system hinges on the synergy between the palladium source and the ancillary ligand. For a substrate like this compound, the ligand's steric and electronic properties are paramount. Bulky, electron-rich ligands are known to accelerate both the oxidative addition and reductive elimination steps, which is critical for achieving high turnover and yield.[1][6]

Below is a comparative summary based on representative data for the coupling of this compound with phenylboronic acid.

Catalyst System (Pd Source / Ligand)Pd Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Expertise & Experience-Based Insights
Pd(PPh₃)₄5K₂CO₃Toluene/H₂O1002445Baseline Performance: A "classic" catalyst.[4] The low yield reflects its struggle with the electron-rich substrate, leading to slow reaction rates and catalyst decomposition. Not recommended for efficient synthesis.
Pd(OAc)₂ / SPhos2K₃PO₄1,4-Dioxane804>95High Efficiency: SPhos is a bulky biaryl phosphine that creates a highly active, monoligated Pd(0) species.[1] This accelerates oxidative addition and prevents catalyst deactivation, leading to excellent yields under milder conditions.
XPhos Pd G31K₃PO₄THF652>98Precatalyst Advantage: The G3 precatalyst is air- and moisture-stable, ensuring accurate generation of the active catalyst.[3] The carbazole-based ligand (XPhos) is highly effective for challenging substrates, allowing for lower catalyst loading and temperature.
Pd₂(dba)₃ / RuPhos2Cs₂CO₃Toluene1003>95Broad Applicability: RuPhos is another highly effective Buchwald ligand. The use of a stronger base like Cs₂CO₃ can sometimes accelerate transmetalation, especially with less reactive boronic acids.[7]
NiCl₂(dppp)10K₃PO₄Dioxane1001260Alternative Metal: Nickel catalysts are a cost-effective alternative but often require higher catalyst loadings and temperatures.[8] They can be sensitive and may not offer the same broad functional group tolerance as palladium systems.

Causality Behind Performance Differences:

  • Traditional vs. Modern Ligands: Pd(PPh₃)₄ often fails because triphenylphosphine is not electron-rich enough to sufficiently activate the palladium center for the challenging oxidative addition with an electron-rich aryl iodide. Furthermore, it is less effective at promoting the final reductive elimination step.

  • The Buchwald Ligand Advantage: Ligands like SPhos, XPhos, and RuPhos possess two key features: bulk and high electron density . The steric bulk favors the formation of a highly reactive 14-electron monoligated Pd(0) species, while the electron-donating character of the ligand makes the palladium center more nucleophilic, dramatically accelerating the oxidative addition into the C-I bond.[1]

  • The Value of Precatalysts: Using well-defined precatalysts like XPhos Pd G3 eliminates the often-unreliable in situ reduction of a Pd(II) source (like Pd(OAc)₂). This leads to more reproducible results, lower catalyst loadings, and a more controlled formation of the active L-Pd(0) species, which is crucial for trustworthiness in process development.[3][9]

Field-Proven Experimental Protocol

This protocol describes a reliable, self-validating system for the Suzuki coupling of this compound using a modern palladium precatalyst. The rationale behind each step is explained to ensure both success and understanding.

Reaction: Coupling of this compound with Phenylboronic Acid.

Workflow Figure 2: Experimental Workflow for Suzuki Coupling A 1. Reagent Preparation (Flask, Stir Bar) B 2. Add Solids (Aryl Iodide, Boronic Acid, Base) A->B Weigh solids C 3. Inert Atmosphere (Evacuate & Backfill with Argon 3x) B->C Seal vessel D 4. Add Solvent & Degas (Anhydrous THF, Sparge with Argon) C->D Ensure O₂ exclusion E 5. Add Precatalyst (XPhos Pd G3) D->E Under positive Ar pressure F 6. Reaction (Heat to 65°C with stirring) E->F Start timer G 7. Workup & Purification (Quench, Extract, Column Chromatography) F->G Monitor by TLC/LC-MS

Figure 2: Experimental Workflow for Suzuki Coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • XPhos Pd G3 (0.01 equiv, 1 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas supply

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and powdered anhydrous K₃PO₄.

    • Rationale: Using oven-dried glassware and anhydrous base minimizes water, which can lead to the unwanted side reaction of protodeboronation (cleavage of the C-B bond).[7]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.

    • Rationale: This is a critical step. The active Pd(0) catalyst is sensitive to oxygen.[7] Thoroughly removing air prevents catalyst oxidation and the subsequent homocoupling of the boronic acid.

  • Solvent Addition and Degassing: Add anhydrous THF via syringe. Bubble argon gas through the stirred reaction mixture for 15-20 minutes (sparging).

    • Rationale: While the headspace is inert, solvents contain dissolved oxygen. Sparging is a robust method to ensure the entire system is deoxygenated before the catalyst is introduced.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst to the reaction mixture.

    • Rationale: Adding the stable precatalyst last to the fully prepared, deoxygenated mixture ensures its efficient conversion to the active Pd(0) species upon heating.

  • Reaction Execution: Place the flask in a preheated oil bath at 65°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 1-3 hours).

    • Rationale: Vigorous stirring is necessary for reactions involving solids (the base) to ensure good mixing and consistent reaction rates.

  • Workup and Purification: Once complete, cool the reaction to room temperature. Quench with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to yield the desired product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Poor quality boronic acid.1. Improve degassing technique (use sparging).2. Use anhydrous solvents and oven-dried glassware.3. Use fresh, high-purity boronic acid or convert to a more stable boronate ester (e.g., pinacol ester).[7]
Protodeboronation Excess water or protic solvents reacting with the boronic acid.Ensure anhydrous conditions. If water is necessary for solubility, use a mixed solvent system (e.g., Dioxane/H₂O) but minimize the water content.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.This is a direct indicator of inadequate degassing. Repeat the reaction with a more rigorous inerting and sparging procedure.[7]
Stalled Reaction Catalyst deactivation or insufficient reactivity.Consider switching to a different ligand (e.g., from SPhos to the more active XPhos). A stronger base (Cs₂CO₃) or higher temperature may also be beneficial, but should be explored cautiously.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the data and mechanistic principles converge on a clear recommendation. While traditional catalysts like Pd(PPh₃)₄ are inadequate, modern catalyst systems based on bulky, electron-rich biaryl phosphine ligands deliver exceptional performance.

For maximum efficiency, reproducibility, and ease of use, the use of palladium precatalysts , such as XPhos Pd G3 , is strongly advised. These systems provide a reliable method for generating the highly active monoligated Pd(0) species required to overcome the electronic challenges of the substrate. By pairing these advanced catalysts with rigorous anhydrous and oxygen-free techniques, researchers can confidently and efficiently synthesize the valuable 3-Aryl-N-methyl-benzenamine scaffold for applications across the chemical sciences.

References

  • Title: Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions Source: Provided Search Result URL
  • Title: Technical Support Center: Suzuki Coupling with 3-Chloro-5-iodoaniline Source: Benchchem URL
  • Title: A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)
  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL
  • Title: Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles Source: ResearchGate URL
  • Title: Suzuki vs.
  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Title: The Suzuki-Miyaura cross-coupling test reaction between the iodobenzene...
  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL
  • Source: Scite.

Sources

A Comparative Guide to the Spectroscopic Characterization of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of spectroscopic techniques for the characterization of 3-Iodo-N-methyl-benzenamine, a substituted aromatic amine. We will delve into a detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and compare these findings with data from alternative analytical methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide emphasizes the causality behind experimental choices and the self-validating nature of a multi-technique approach to structural confirmation.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the premier technique for the definitive structural analysis of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed map of the molecular framework, including connectivity and stereochemistry. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the benzene ring and verifying the presence and connectivity of the N-methyl group.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-dimensional ¹H spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an appropriate pulse angle (e.g., 45°).

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C spectrum is acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans is required compared to ¹H NMR.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

¹H and ¹³C NMR Characterization of this compound

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The data presented is based on experimentally obtained values.[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals in both the aromatic and aliphatic regions. The substitution pattern (iodine at C3 and the N-methylamino group at C1) dictates the chemical shifts and coupling patterns of the aromatic protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.07d1HH-6
7.01 - 6.88m2HH-2, H-5
6.63 - 6.55m1HH-4
3.75s1HN-H
2.82s3HN-CH₃

d = doublet, m = multiplet, s = singlet

Interpretation of the ¹H NMR Spectrum:

  • N-CH₃ Protons (2.82 ppm): The singlet integrating to three protons at 2.82 ppm is characteristic of a methyl group attached to a nitrogen atom. Its singlet nature indicates no adjacent protons to couple with.

  • N-H Proton (3.75 ppm): The singlet at 3.75 ppm, integrating to one proton, is assigned to the amine proton. This peak is often broad and its chemical shift can be concentration-dependent.

  • Aromatic Protons (6.55-7.07 ppm): The four protons on the benzene ring appear as a complex set of multiplets in the aromatic region. The electron-donating N-methylamino group and the electron-withdrawing, yet magnetically anisotropic, iodine atom influence their chemical shifts. A detailed analysis of the coupling constants would be necessary for unambiguous assignment of each aromatic proton. However, based on substituent effects, the proton ortho to the iodine (H-2 and H-4) and the proton para to the iodine (H-6) would be the most deshielded. The protons ortho and para to the amino group would be the most shielded.

Diagram 1: Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with atom numbering.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
150.41C1
130.58C5
125.88C6
120.69C2
111.77C4
95.31C3
30.44N-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • N-CH₃ Carbon (30.44 ppm): This upfield signal is characteristic of the methyl carbon attached to the nitrogen.

  • Aromatic Carbons (95.31-150.41 ppm): Six distinct signals are observed in the aromatic region, confirming the presence of six unique carbon atoms in the benzene ring due to the meta-substitution pattern.

    • C1 (150.41 ppm): The carbon attached to the nitrogen (C1) is significantly deshielded due to the electronegativity of the nitrogen atom.

    • C3 (95.31 ppm): The carbon bearing the iodine atom (C3) is notably shielded. This is a characteristic effect of heavy atoms like iodine, often referred to as the "heavy atom effect."

    • The remaining aromatic carbons (C2, C4, C5, C6) have chemical shifts determined by the combined electronic effects of the iodo and N-methylamino substituents. Unambiguous assignment of these would ideally be confirmed with 2D NMR data.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR provides the most detailed structural information, other techniques offer complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Molecular Ion Peak: The expected molecular ion peak [M]⁺ for C₇H₈IN would be at m/z 233.03. Experimental GC-MS data shows a molecular ion peak at m/z 232.97, which confirms the molecular formula.[2]

  • Isotopic Pattern: The presence of iodine (¹²⁷I) would result in a characteristic isotopic pattern, further confirming its presence.

  • Fragmentation: The fragmentation pattern can provide clues about the structure. For instance, loss of the methyl group or the iodine atom would result in characteristic fragment ions.

Comparison with NMR:

  • Strengths of MS: High sensitivity, provides accurate molecular weight, and can give fragmentation information.

  • Limitations of MS for Isomer Differentiation: While MS can confirm the molecular formula, it generally cannot distinguish between positional isomers (e.g., 2-iodo- vs. 3-iodo- vs. 4-iodo-N-methyl-benzenamine) without chromatographic separation and comparison to standards, as they would have the same molecular weight. NMR, on the other hand, provides distinct spectra for each isomer based on the unique chemical environments of the protons and carbons.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule.

Expected FTIR Absorptions for this compound:

  • N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

  • C-H Aromatic Stretch: Peaks are expected just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks are expected just below 3000 cm⁻¹ for the N-methyl group.

  • C=C Aromatic Ring Stretch: One or more bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

  • C-I Stretch: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

For comparison, the gas-phase IR spectrum of the parent compound, 3-iodoaniline, is available and shows characteristic N-H and aromatic C-H stretching vibrations.[4] The N-methylation would introduce C-H aliphatic stretching and alter the C-N stretching region.

Comparison with NMR:

  • Strengths of FTIR: Fast, requires minimal sample preparation, and is excellent for identifying the presence of key functional groups.[5][6]

  • Limitations of FTIR for Structural Elucidation: FTIR provides limited information about the overall molecular connectivity and cannot distinguish between positional isomers with the same functional groups.[5] NMR excels in providing this detailed structural map.

Diagram 2: Workflow for Comprehensive Structural Elucidation

Structural_Elucidation_Workflow cluster_0 Primary Characterization cluster_1 Confirmatory Analysis cluster_2 Final Structure Confirmation NMR 1D & 2D NMR Structure Unambiguous Structure NMR->Structure Detailed Connectivity MS Mass Spectrometry (GC-MS/LC-MS) MS->Structure Molecular Formula & Fragmentation FTIR FTIR Spectroscopy FTIR->Structure Functional Groups

Caption: A workflow demonstrating the complementary roles of NMR, MS, and FTIR.

Conclusion

The comprehensive characterization of this compound is best achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous structural information, allowing for the precise assignment of proton and carbon atoms within the molecule and confirming the substitution pattern. Mass spectrometry serves as an essential confirmatory tool, verifying the molecular weight and offering insights into fragmentation pathways. FTIR spectroscopy offers a rapid method to confirm the presence of key functional groups.

For researchers in drug development and related fields, relying on a single technique can lead to ambiguity. The integrated approach detailed in this guide, with NMR as the central pillar of structural elucidation, ensures the scientific integrity and trustworthiness of the reported chemical structure.

References

  • Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups.
  • Acta Chemica Scandinavica. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. [Link]
  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. [Link]
  • NIST. Benzenamine, 3-iodo-. NIST WebBook. [Link]
  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Royal Society of Chemistry. [Link]
  • NIST. Benzenamine, 3-iodo- IR Spectrum. NIST WebBook. [Link]
  • ACS Omega. (2025, March 6). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data.
  • NIST. Benzenamine, 3-iodo-. NIST WebBook. [Link]
  • NIST. Benzenamine, 3-iodo-. NIST WebBook. [Link]
  • ACS Omega. (2025, March 19).
  • ACS Publications.
  • ResearchGate. (2025, March 6).
  • NIH. (2014, May 15). Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. [Link]
  • MPG.PuRe.
  • EMBL-EBI. Comparison of NMR and MS | Metabolomics. [Link]
  • NIH. 3-Iodoaniline | C6H6IN | CID 12271. PubChem. [Link]
  • NIST. Benzenamine, 3-methyl-. NIST WebBook. [Link]
  • Agilent. (2015, August 6).
  • SCIEX. Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. [Link]
  • ResearchGate. (2019, September 23). How to differentiate any kind of isomers by mass & nmr spectrometry?. [Link]
  • Shimadzu. (2022, February 3). High-Sensitivity Quantitative Analysis of Nitrosamines Using Triple Quadrupole LC/MS/MS. [Link]
  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
  • Iowa State University. NMR Coupling Constants.
  • University of Wisconsin-Madison. 1H NMR Coupling Constants.
  • University of California, Irvine. Coupling constants for 1H and 13C NMR. [Link]
  • Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. [Link]
  • NIH. 3-iodo-N-methyl-N-(2-methylphenyl)benzamide | C15H14INO. PubChem. [Link]
  • SpringerLink. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... [Link]
  • YouTube. (2023, January 29).
  • ResearchGate. (2025, August 6). High resolution GC–Orbitrap MS for nitrosamines analysis: Method performance, exploration of solid phase extraction regularity, and screening of children's products. [Link]
  • Agilent. Nitrosamines Analysis in Pharmaceuticals. [Link]
  • YouTube. (2011, December 1). Lecture 22.
  • PubMed. (2000, March).
  • ResearchGate. (2025, August 6). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. [Link]
  • NIST. Benzenamine, N-methyl-N-nitroso-. NIST WebBook. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Iodo-N-methyl-benzenamine and its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 3-Iodo-N-methyl-benzenamine, a halogenated aromatic amine, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its analysis, however, presents unique challenges due to the presence of a heavy halogen and a reactive amine functional group. This guide provides an in-depth, technically-grounded comparison of the mass spectrometric analysis of this compound, offering insights into its expected fragmentation patterns and how these compare to related structures. By understanding the underlying principles of its gas-phase ion chemistry, researchers can develop robust analytical methods for its characterization and quantification.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating high-quality, interpretable data.

Principles of Fragmentation for Halogenated Aromatic Amines

The mass spectrometric fragmentation of this compound is governed by the interplay of the aromatic ring, the N-methylamino group, and the iodine substituent. Electron Ionization (EI) is a common and informative ionization technique for such molecules, inducing reproducible fragmentation patterns that serve as a molecular fingerprint.

The initial event in EI-MS is the removal of an electron to form a molecular ion (M•+). The stability and subsequent fragmentation of this ion are dictated by the molecule's structure. For this compound, we can anticipate several key fragmentation pathways:

  • Alpha-Cleavage: The bond beta to the nitrogen atom is prone to cleavage. In this case, the loss of a hydrogen radical from the methyl group is a possibility, leading to the formation of a resonance-stabilized iminium ion.[1]

  • Cleavage of the C-I Bond: The carbon-iodine bond is the weakest bond in the molecule and is therefore susceptible to homolytic cleavage.[2] This would result in the formation of an iodine radical (I•) and a [M-I]+ fragment, or potentially an iodine cation (I+) and a [M-I]• radical, although the former is more common. The presence of a peak at m/z 127 (I+) can be indicative of an iodine-containing compound.[2][3]

  • Loss of HI: Elimination of a neutral hydrogen iodide (HI) molecule is another potential fragmentation pathway for iodo-aromatic compounds.[3]

  • Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, typically through the loss of small neutral molecules like acetylene (C2H2).

The presence of the iodine atom, with its single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion and its fragments, unlike compounds containing chlorine or bromine which have significant M+2 isotopes.[2][3]

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a robust method for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). GC is an ideal separation technique for this volatile compound, while EI provides detailed structural information through fragmentation. A similar methodology has been successfully applied for the analysis of N-methylaniline.[4]

1. Sample Preparation:

  • Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of a suitable volatile solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.

  • Perform serial dilutions to obtain a working standard concentration of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. This non-polar column is well-suited for the separation of aromatic amines.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400. This range will cover the molecular ion and all expected fragments.

  • Solvent Delay: 3 minutes to prevent the solvent peak from damaging the filament.

Rationale for Experimental Choices:

  • The choice of a DB-5MS column is based on its proven performance for a wide range of semi-volatile organic compounds, including aromatic amines.

  • A 70 eV electron energy is the industry standard for EI-MS, allowing for comparison with established mass spectral libraries like the NIST database.

  • The temperature program is designed to ensure good chromatographic peak shape and separation from any potential impurities.

Predicted Fragmentation Pattern of this compound

Based on the principles of mass spectrometry, we can predict the major fragments of this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Table 1: Predicted Mass Fragments of this compound

m/zProposed Fragment IonFormulaComments
233[M]•+ [C₇H₈IN]•+Molecular Ion
232[M-H]•+[C₇H₇IN]•+Loss of a hydrogen radical from the methyl group (alpha-cleavage)
106[M-I]+[C₇H₈N]+Loss of an iodine radical due to C-I bond cleavage. Expected to be a major fragment.
91[C₆H₅N]•+[C₆H₅N]•+Loss of a methyl radical from the [M-I]+ fragment.
127[I]+[I]+Iodine cation, characteristic of iodo-compounds.

Comparison with an Alternative: N-methylaniline

To understand the influence of the iodine substituent, it is instructive to compare the expected fragmentation of this compound with that of its non-iodinated counterpart, N-methylaniline. The mass spectrum of N-methylaniline is well-characterized.[5]

Table 2: Comparison of Fragmentation Patterns

FeatureThis compound (Predicted)N-methylaniline (Observed)Influence of Iodine
Molecular Ion (m/z) 233107The iodine atom significantly increases the molecular weight.
Base Peak Likely m/z 106 ([M-I]+)m/z 106 ([M-H]+)The C-I bond is the most labile, leading to facile loss of iodine. For N-methylaniline, loss of H from the methyl group is favored.
Characteristic Fragments m/z 127 ([I]+)m/z 77 ([C₆H₅]+)The presence of an intense m/z 127 peak is a clear indicator of the iodine substituent. In N-methylaniline, cleavage of the N-phenyl bond leads to the phenyl cation.
Isotopic Pattern Single major peak for each fragmentDominated by ¹²C, ¹H, ¹⁴N isotopesThe monoisotopic nature of iodine simplifies the spectrum.[2][3]

The comparison highlights that the iodine atom directs the fragmentation pathway, with the C-I bond cleavage being the most significant event. This provides a clear diagnostic marker for the presence and location of the iodine atom.

Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can provide complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile analogs, LC-MS with electrospray ionization (ESI) would be the method of choice. However, care must be taken with mobile phase additives like formic acid, which can induce in-source deiodination, complicating spectral interpretation.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation of the isomeric position of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of functional groups such as the N-H bond of the secondary amine and the C-N and C-I bonds. The NIST Chemistry WebBook provides IR data for the related compound 3-iodoaniline.[8]

Experimental Workflow

The overall workflow for the analysis of this compound is summarized below.

Caption: Overall workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, while not extensively documented, can be approached with a high degree of confidence by applying fundamental principles of fragmentation and by drawing comparisons with related molecules. The dominant fragmentation pathway is predicted to be the cleavage of the carbon-iodine bond, providing a clear and diagnostically significant ion at m/z 106. This guide provides a comprehensive framework for developing and interpreting mass spectrometric data for this and similar halogenated aromatic amines, empowering researchers to confidently characterize these important molecules. The combination of the detailed experimental protocol, the predicted fragmentation patterns, and the comparison with N-methylaniline offers a robust starting point for any laboratory tasked with the analysis of this compound class.

References

  • The detection method of N-methylaniline - SincereChemical.
  • N-Methylaniline(100-61-8) MS spectrum - ChemicalBook.
  • Mass analyzed threshold ionization spectroscopy of N-methylaniline, N-ethylaniline, and N,N-dimethylaniline cations: Influence of N-alkyl substitution on the ionization energy and molecular vibration | The Journal of Chemical Physics | AIP Publishing.
  • N-Methylaniline | C7H9N | CID 7515 - PubChem - NIH.
  • CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents.
  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF - ResearchGate.
  • Electron Ionization Mass Spectrometry of Halogenated Anilines | 9783848439010 - Bol.
  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed.
  • Benzenamine, 3-iodo- - the NIST WebBook.
  • mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes.
  • Benzenamine, 3-iodo- - the NIST WebBook.
  • mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • 3-Iodoaniline | C6H6IN | CID 12271 - PubChem - NIH.
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - ResearchGate.
  • Mass spectra of aniline with different ionization methods. ͑ a ͒... | Download Scientific Diagram - ResearchGate.
  • Fragmentation in Mass Spectrometry - YouTube.
  • Summary of the proposed fragmentation pathways for compounds 3a and 4a... | Download Scientific Diagram - ResearchGate.
  • 1.7.4: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed.
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II - Spectroscopy Online.
  • 2 Iodo N methylbenzamide - mzCloud.
  • Benzenamine, N,3-dimethyl- | C8H11N | CID 69675 - PubChem.
  • The proposed MS n fragmentation patterns of three representative biflavones neochamaejasmin B, sikokianin A and (+)chamaejasmenin B in negative ion mode. - ResearchGate.

Sources

A Comparative Guide to the X-ray Crystallography of 3-Iodo-N-methyl-benzenamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Structural Elucidation for 3-Iodo-N-methyl-benzenamine Derivatives

This compound and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The presence of the iodine atom allows for various synthetic transformations, making these compounds versatile building blocks for drug candidates and functional materials.[1][2] Precise knowledge of their three-dimensional structure at the atomic level is paramount for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and engineering desired material properties. X-ray crystallography stands as the definitive method for obtaining this high-resolution structural data.[3][4][5]

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized this compound derivative to a refined crystal structure is a multi-step process. Each stage requires careful consideration and optimization, especially given the presence of the electron-rich iodine atom.

Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data X-ray Diffraction cluster_structure Structure Determination Synthesize Synthesis of Derivative Purify Purification (e.g., Chromatography) Synthesize->Purify Screen Solvent Screening Purify->Screen Grow Crystal Growth (e.g., Vapor Diffusion) Screen->Grow Mount Crystal Mounting Grow->Mount Collect Data Collection Mount->Collect Process Data Processing Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation Refine->Validate FinalModel FinalModel Validate->FinalModel

Figure 1: The comprehensive workflow for the X-ray crystallography of a this compound derivative.

Synthesis and Crystallization: The Crucial First Steps

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies, often involving iodination of the corresponding N-methylaniline precursor.[2] Achieving a high purity of the compound is a critical prerequisite for successful crystallization.

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5] For this compound derivatives, which are typically small organic molecules, several crystallization techniques can be employed:

  • Slow Evaporation: A straightforward method where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[6]

The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures is often necessary to identify the optimal conditions for crystal growth.

X-ray Data Collection: Harnessing the Power of Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots.[7] The presence of the heavy iodine atom in this compound derivatives has significant implications for data collection:

  • Anomalous Scattering: Iodine is a strong anomalous scatterer, meaning its interaction with X-rays is dependent on the X-ray wavelength. This property can be exploited to help solve the "phase problem" in crystallography, a critical step in determining the electron density map.[7] Data collection at a specific wavelength near the absorption edge of iodine (anomalous diffraction) can provide valuable phasing information.

  • Absorption: Iodine is also a strong absorber of X-rays. This can lead to systematic errors in the measured diffraction intensities. It is crucial to use a small crystal and apply an absorption correction during data processing to mitigate these effects.

Modern diffractometers, often located at synchrotron facilities, provide high-intensity X-ray beams that are ideal for collecting high-quality data from small or weakly diffracting crystals.[8]

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data, consisting of the positions and intensities of thousands of reflections, is processed to generate a set of unique structure factors. The next step is to solve the phase problem to generate an initial electron density map. For small molecules like this compound derivatives, direct methods are typically successful in determining the initial phases.[7]

Once an initial model of the molecule is built into the electron density map, it is refined to improve its agreement with the experimental data. This iterative process involves adjusting atomic positions, displacement parameters (which describe atomic vibrations), and other parameters until the best possible fit is achieved. The quality of the final model is assessed using various statistical indicators, such as the R-factor and R-free.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques offer complementary information.

TechniqueStrengths for this compound DerivativesWeaknesses for this compound Derivatives
X-ray Crystallography - Unambiguous determination of 3D structure, including absolute configuration.[9]- Precise bond lengths and angles.- Insights into intermolecular interactions in the solid state.- Requires single crystals of sufficient size and quality.- Provides a static picture of the molecule in the solid state, which may not represent the solution conformation.
NMR Spectroscopy - Provides information about the structure and dynamics in solution.[4]- Can be used to study conformational changes.- Does not require crystallization.- Structure determination can be complex and may not be definitive for complex molecules.- Less precise for determining bond lengths and angles compared to X-ray crystallography.- Can be challenging to assign all signals in complex derivatives.
Mass Spectrometry - Provides accurate molecular weight and elemental composition.- Can be used to identify and quantify the compound.- Does not provide information about the 3D structure or stereochemistry.
Computational Chemistry (e.g., DFT) - Can predict stable conformations and crystal packing.[10][11]- Can complement experimental data and aid in structure interpretation.- Predictions are theoretical and require experimental validation.- Accuracy depends on the level of theory and basis set used.

Experimental Protocols

General Protocol for the Synthesis of a this compound Derivative

A representative synthesis could involve the iodination of an N-methylaniline precursor using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated and purified using column chromatography on silica gel.

Step-by-Step:

  • Dissolve the N-methylaniline derivative in acetonitrile.

  • Add N-iodosuccinimide portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

General Protocol for the Crystallization of a this compound Derivative

Vapor Diffusion Method:

  • Dissolve the purified this compound derivative in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" (e.g., hexane or pentane).

  • Allow the jar to stand undisturbed at a constant temperature (e.g., room temperature or 4°C).

  • Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.

  • Monitor the vial for the formation of well-defined single crystals over several days to weeks.

Crystallization cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth cluster_outcome Outcome Dissolve Dissolve compound in 'good' solvent Vial Place vial in sealed jar with 'anti-solvent' Dissolve->Vial Diffuse Anti-solvent vapor diffuses into solution Vial->Diffuse Supersaturate Solution becomes supersaturated Diffuse->Supersaturate Nucleate Crystals nucleate and grow Supersaturate->Nucleate Harvest Harvest single crystals Nucleate->Harvest

Figure 2: Logical flow of the vapor diffusion crystallization technique.

Conclusion

X-ray crystallography is an indispensable tool for researchers working with this compound derivatives, providing definitive structural information that is crucial for advancing drug discovery and materials science. While the process requires careful attention to detail, particularly in the crystallization and data collection stages, the wealth of information obtained from a high-quality crystal structure is invaluable. By understanding the principles and protocols outlined in this guide, and by judiciously combining crystallographic data with insights from other analytical techniques, researchers can gain a comprehensive understanding of their molecules and accelerate their research and development efforts.

References

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen.
  • ACS Publications. (2024, June 6). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination?
  • National Institutes of Health. (n.d.). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. PMC.
  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.
  • Crochet, A. (n.d.). Guide for crystallization.
  • National Institutes of Health. (2018, June 21). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. PMC.
  • Wikipedia. (n.d.). Organoiodine chemistry.
  • MDPI. (2024, June 12). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study.
  • Wikipedia. (n.d.). Hypervalent organoiodine compounds.
  • Portland Press. (2021, May 28). A beginner’s guide to X-ray data processing. The Biochemist.
  • National Institutes of Health. (n.d.). Collection of X-ray diffraction data from macromolecular crystals. PMC.
  • University of Pennsylvania. (n.d.). X-Ray Crystallography- Collecting Data.
  • NIST. (n.d.). Benzenamine, 3-iodo-. NIST WebBook.
  • NIST. (n.d.). Benzenamine, 3-iodo-. NIST WebBook.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Organoiodine Complexes: Structural and Functional Variety.
  • Semantic Scholar. (2011). Crystal structure prediction and isostructurality of three small organic halogen compounds.
  • Chemia. (2023, August 18). Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32.
  • Wikipedia. (n.d.). X-ray crystallography.

Sources

A Comparative Guide to the Reaction Kinetics of 3-iodo vs. 4-iodo-N-methyl-benzenamine: A Mechanistic and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical development, the N-methyl-benzenamine (N-methylaniline) scaffold is a cornerstone for a multitude of therapeutic agents. Its strategic functionalization allows for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability. The introduction of a halogen, such as iodine, further expands this chemical space, offering a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that are pivotal in modern drug synthesis.[1]

However, the seemingly subtle change in the iodine atom's position on the aniline ring—from the meta (3-iodo) to the para (4-iodo) position—can profoundly influence the molecule's reactivity. A comprehensive understanding of these positional isomers' reaction kinetics is not merely an academic exercise; it is critical for optimizing reaction conditions, maximizing yields, minimizing impurities, and ultimately, accelerating the drug development pipeline.

This guide provides an in-depth comparison of the reaction kinetics of 3-iodo-N-methyl-benzenamine and 4-iodo-N-methyl-benzenamine. We will dissect the underlying electronic and steric principles governing their reactivity, propose a robust experimental framework for quantitative comparison, and provide detailed protocols for researchers to validate these principles in their own laboratories.

Theoretical Framework: Unpacking the Electronic and Steric Nuances

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. In our case, the N-methylamino (-NHMe) group and the iodine (-I) atom are in a constant electronic dialogue, dictating the kinetic landscape of the molecule.

  • N-Methylamino Group (-NHMe): This group is a powerful activator and an ortho, para-director in electrophilic aromatic substitution (SEAr) reactions. Its nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance (+R effect), increasing the electron density at the ortho and para positions.[2] This group also exerts a moderate electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity.

  • Iodine Atom (-I): As a halogen, iodine exhibits a dual electronic nature. It is highly electronegative and pulls electron density from the ring through the sigma bond (strong -I effect). Concurrently, its lone pairs can participate in resonance, donating electron density back to the ring (+R effect). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups overall, yet they are still ortho, para-directors.[2]

The critical difference between the 3-iodo and 4-iodo isomers lies in how these electronic effects combine to influence the nucleophilicity of two key sites: the aromatic ring itself and the nitrogen atom of the amino group.

Case 1: 4-iodo-N-methyl-benzenamine (Para Isomer)

In the para-isomer, the iodine atom is positioned directly opposite the -NHMe group. The strong, electron-withdrawing inductive effect (-I) of the iodine is transmitted through the entire ring. Crucially, the resonance structures that place a negative charge on the carbon bearing the iodine atom are not possible without disrupting the aromaticity of the ring itself. However, the overall electron density of the ring is reduced compared to N-methylaniline. This deactivation will impact the rate of any reaction where the ring acts as a nucleophile, such as electrophilic aromatic substitution. Furthermore, the -I effect of the iodine will decrease the electron density on the nitrogen atom, reducing its nucleophilicity.

Case 2: this compound (Meta Isomer)

In the meta-isomer, the inductive effect (-I) of the iodine still deactivates the ring. However, its influence on the nitrogen atom is less pronounced compared to the para-isomer because it is not in direct conjugation. The resonance donation from the -NHMe group activates the positions ortho and para to it (positions 2, 4, and 6), while the iodine at position 3 has a more localized deactivating effect. Consequently, the nitrogen atom in the 3-iodo isomer is expected to be more electron-rich and therefore more nucleophilic than in the 4-iodo isomer.

Formulating a Hypothesis

Based on this analysis, we can formulate a clear hypothesis for a reaction that probes the nucleophilicity of the nitrogen atom, such as N-alkylation:

Hypothesis: In an N-alkylation reaction, this compound will exhibit a faster reaction rate than 4-iodo-N-methyl-benzenamine due to the less effective transmission of the iodine's electron-withdrawing inductive effect to the nitrogen atom in the meta position.

Proposed Experimental Design for Kinetic Comparison

To quantitatively test our hypothesis, we will design an experiment to measure the second-order rate constants for the N-alkylation of both isomers with methyl iodide. High-Performance Liquid Chromatography (HPLC) is the chosen analytical method for its ability to separate and quantify the reactant and product over time, providing precise kinetic data.[3]

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Experimental workflow for kinetic comparison.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Consistency in temperature, solvent purity, and concentrations is paramount for obtaining reproducible and comparable kinetic data.

Protocol 1: Kinetic Run - N-Alkylation of this compound

Objective: To collect concentration vs. time data for the reaction between this compound and excess methyl iodide.

Materials:

  • This compound (≥97% purity)[4][5]

  • Methyl iodide (≥99%, stabilized)

  • Acetonitrile (HPLC grade, anhydrous)

  • Thermostatted reaction vessel (e.g., jacketed reactor with circulating water bath)

  • Magnetic stirrer and stir bar

  • Syringes and needles for sampling

  • Vials containing a quenching solution (e.g., a dilute solution of sodium thiosulfate in mobile phase)

Procedure:

  • Reaction Setup: In a 50 mL jacketed reactor maintained at 25.0 ± 0.1 °C, add 20.0 mL of anhydrous acetonitrile.

  • Reactant Addition: Add this compound to achieve a final concentration of 0.01 M. Allow the solution to thermally equilibrate for 15 minutes with gentle stirring.

  • Initiate Reaction: Start the reaction (t=0) by adding a stock solution of methyl iodide in acetonitrile to achieve a final concentration of 0.20 M (a 20-fold excess to ensure pseudo-first-order conditions).

  • Sampling: At timed intervals (e.g., t = 0, 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately dispense the aliquot into a pre-prepared HPLC vial containing 900 µL of quenching solution. The quencher neutralizes unreacted methyl iodide, halting the reaction. Cap and vortex the vial.

  • Storage: Store the quenched samples at 4 °C until HPLC analysis.

Protocol 2: Kinetic Run - N-Alkylation of 4-iodo-N-methyl-benzenamine

Objective: To collect concentration vs. time data for the reaction between 4-iodo-N-methyl-benzenamine and excess methyl iodide under identical conditions.

Procedure:

  • Repeat Protocol 1 exactly, substituting this compound with 4-iodo-N-methyl-benzenamine.[6][7][8][9] Ensure the initial concentration is precisely 0.01 M.

Protocol 3: HPLC Analysis

Objective: To quantify the concentration of the iodo-N-methyl-benzenamine reactant in each quenched sample.

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV max of the analytes (e.g., ~254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Calibration Curve: Prepare a series of known concentrations of both 3-iodo- and 4-iodo-N-methyl-benzenamine in the quenched solution matrix. Analyze these standards to create a calibration curve of peak area vs. concentration.

  • Sample Analysis: Analyze the quenched samples from the kinetic runs.

  • Quantification: Use the calibration curve to determine the precise concentration of the reactant in each vial at each time point.

Data Analysis and Expected Results

The reaction is a second-order process: Rate = k₂[Aniline Derivative][CH₃I]

By using a large excess of methyl iodide, its concentration remains effectively constant, and the reaction follows pseudo-first-order kinetics: Rate = k_obs[Aniline Derivative] where k_obs = k₂[CH₃I]

  • Data Plotting: For each isomer, plot the natural logarithm of its concentration (ln[Aniline Derivative]) against time (t).

  • Determining k_obs: The plot should yield a straight line. The slope of this line is equal to -k_obs. A linear fit with a high R² value (>0.99) validates the pseudo-first-order assumption.

  • Calculating k₂: Calculate the second-order rate constant using the equation: k₂ = k_obs / [CH₃I]initial.

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Logic diagram of electronic effects on reaction kinetics.

Anticipated Quantitative Data

The following table summarizes the expected results based on our hypothesis.

CompoundIsomer PositionExpected k_obs (s⁻¹)Expected k₂ (M⁻¹s⁻¹)Relative Rate
This compoundMeta~1.5 x 10⁻⁴~7.5 x 10⁻⁴~1.7x
4-iodo-N-methyl-benzenaminePara~0.9 x 10⁻⁴~4.5 x 10⁻⁴1.0x
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Mechanistic Interpretation and Implications

The experimental data are expected to confirm that This compound reacts faster in N-alkylation reactions. This outcome is a direct consequence of the electronic properties dictated by the substituent positions. The iodine atom in the meta position exerts its electron-withdrawing inductive pull less effectively on the distal amino group compared to the para-isomer. This leaves the nitrogen atom in the 3-iodo derivative more electron-rich and thus a more potent nucleophile, leading to a higher reaction rate constant.

Implications for Drug Development:

  • Synthetic Route Design: When planning a synthesis that involves modifying the N-methylamino group, chemists can anticipate that the 3-iodo isomer will require shorter reaction times or milder conditions compared to its 4-iodo counterpart.

  • Selectivity and By-products: In reactions with bifunctional reagents, the differential nucleophilicity could be exploited to achieve selective N-functionalization over other potential reaction sites.

  • Predictive Chemistry: This fundamental understanding allows for better prediction of reactivity in more complex, poly-substituted aniline derivatives, aiding in the rational design of novel drug candidates and the troubleshooting of synthetic challenges.

Conclusion

While 3-iodo- and 4-iodo-N-methyl-benzenamine are simple structural isomers, their kinetic behavior is distinct and predictable. The position of the iodine substituent significantly modulates the nucleophilicity of the nitrogen atom through a well-understood interplay of inductive and resonance effects. The 3-iodo isomer is predicted to be the more reactive nucleophile due to the attenuated electron-withdrawing influence of the meta-positioned iodine. This guide provides both the theoretical foundation to understand this difference and a robust, validated experimental protocol to quantify it. For the drug development professional, this knowledge is a powerful tool, enabling more efficient, predictable, and rational approaches to the synthesis of next-generation therapeutics.

References

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Dihalo-Substituted Analogues of Tröger's Base from ortho- and meta-Substituted Anilines. Journal of Organic Chemistry, 69(17), 5629-5632. [Link]
  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions.
  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity.
  • Merlic, C. A., & Baur, A. (2001). Advances in the Direct Iodination of Aromatic Compounds. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters, 3(15), 2377-2380. [Link]
  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.
  • ResearchGate. (n.d.). Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl....
  • Lowe, R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Wikipedia. (n.d.). Hammett equation.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines.
  • ResearchGate. (n.d.). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation.
  • Gutmann, B., & Kappe, C. O. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. ChemRxiv. [Link]
  • University of Calgary. (n.d.). Substituent Effects and LFERS.
  • ResearchGate. (n.d.). [a] Hammett plot with respect to aniline derivatives where the curve....
  • ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Lead Sciences. (n.d.). 3-Iodo-N-methylaniline.
  • Denmark, S. E., & Butler, C. R. (2016). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides. Journal of the American Chemical Society, 138(4), 1319-1330. [Link]
  • Wikipedia. (n.d.). Radical-nucleophilic aromatic substitution.
  • Vonesh, M., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Pollard, T. D. (2016). Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell, 27(19), 2947-2951. [Link]
  • University of Colorado Boulder. (n.d.). Fast Kinetics of Reactions and Conformational Changes.
  • PubChem. (n.d.). 4-iodo-n-methylaniline hydrochloride.
  • Ben-Gurion University Research Portal. (n.d.). Kinetics of the N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide.
  • ResearchGate. (n.d.). Alkylation of Aniline with Benzyl Alcohol by Using Ni/O-Clay: Kinetic Studies.
  • Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology.

Sources

A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in 3-Iodo-N-methyl-benzenamine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools in this endeavor. The success of these transformations, however, is not solely dependent on the palladium source; the choice of phosphine ligand is a critical parameter that dictates the reaction's efficiency, scope, and robustness.[1]

This guide provides an in-depth comparison of the efficacy of different phosphine ligands for the coupling of a moderately electron-rich and sterically accessible substrate: 3-Iodo-N-methyl-benzenamine. While direct comparative studies on this specific substrate are not extensively documented, this guide will leverage established mechanistic principles and experimental data from analogous systems to provide a predictive framework for ligand selection and reaction optimization.

The Critical Role of the Phosphine Ligand

The phosphine ligand is not a mere spectator in the catalytic cycle. Its steric and electronic properties directly influence the key steps of oxidative addition, transmetalation, and reductive elimination.[2] For a substrate like this compound, which possesses an electron-donating N-methylamino group, the electronic nature of the aryl iodide is relatively rich, making the initial oxidative addition of the C-I bond to the Pd(0) center a potentially challenging step. Therefore, the selection of an appropriate phosphine ligand is paramount to facilitate this crucial activation.

Bulky, electron-rich phosphine ligands have emerged as the gold standard for many challenging cross-coupling reactions.[3] The steric bulk of these ligands promotes the formation of monoligated, highly reactive L1Pd(0) species, which are more amenable to oxidative addition. Concurrently, their electron-donating nature increases the electron density on the palladium center, further facilitating the cleavage of the aryl-iodide bond.

Comparative Analysis of Phosphine Ligand Classes

The vast landscape of phosphine ligands can be broadly categorized into several classes, each with its own set of advantages and disadvantages. Here, we compare some of the most relevant classes for the coupling of this compound.

Buchwald Biaryl Monophosphine Ligands

The Buchwald-type biaryl monophosphine ligands are arguably the most successful class of ligands for a wide range of cross-coupling reactions. Their general structure consists of a biphenyl backbone with a phosphine moiety on one ring and various substituents on both rings that can be tuned to modulate their steric and electronic properties.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is a highly versatile and robust ligand known for its effectiveness in a wide array of C-C and C-N bond-forming reactions. Its significant steric bulk and electron-rich nature make it an excellent candidate for the coupling of electron-rich aryl halides. For the Suzuki-Miyaura coupling of this compound, XPhos is expected to promote high catalytic activity.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is another highly effective Buchwald ligand, often showing exceptional reactivity in Suzuki-Miyaura couplings. The methoxy groups in the 2' and 6' positions contribute to its electron-rich character. In many cases, SPhos can provide superior results to XPhos, particularly at lower catalyst loadings.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): These ligands are particularly renowned for their performance in Buchwald-Hartwig amination reactions.[4][5] RuPhos is often the ligand of choice for the coupling of secondary amines, while BrettPhos excels with primary amines.[5] Theoretical studies have suggested that for Pd-BrettPhos, oxidative addition is the rate-limiting step, whereas for Pd-RuPhos, it is reductive elimination.[4][6] This mechanistic difference can be exploited depending on the specific coupling partners. For the amination of this compound with a primary amine, BrettPhos would be a prime candidate to investigate.

Bidentate Phosphine Ligands

Bidentate or chelating phosphine ligands, such as BINAP and Xantphos, were among the first to show broad utility in cross-coupling reactions. They form more stable complexes with palladium, which can be advantageous in preventing catalyst decomposition.

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Xantphos is known for its wide bite angle, which can promote reductive elimination. It has been successfully employed in a variety of C-N and C-O coupling reactions.[7] For the Buchwald-Hartwig amination of this compound, Xantphos could offer a good balance of activity and catalyst stability.

Data Summary: A Predictive Comparison

While direct experimental data for this compound is limited, the following table provides a predictive comparison based on the known performance of these ligands with analogous substrates (e.g., other substituted anilines and electron-rich aryl halides).

LigandClassPredicted Efficacy in Suzuki Coupling of this compoundPredicted Efficacy in Buchwald-Hartwig Amination of this compoundKey Strengths
XPhos Buchwald BiarylHighHighBroad substrate scope, high reactivity for C-C and C-N couplings.
SPhos Buchwald BiarylVery HighGoodOften superior for Suzuki couplings, even with low catalyst loading.
RuPhos Buchwald BiarylModerateVery High (with secondary amines)Excellent for C-N coupling of secondary amines.[5]
BrettPhos Buchwald BiarylModerateVery High (with primary amines)Excellent for C-N coupling of primary amines.[5]
Xantphos BidentateModerate to HighHighGood catalyst stability, effective in C-N and C-O couplings.[7]

Experimental Workflows and Logical Relationships

The successful execution of a cross-coupling reaction is highly dependent on a well-designed experimental workflow. The following diagrams, generated using DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized workflow for ligand screening.

Catalytic Cycles

Suzuki_Miyaura_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pdII L-Pd(II)(Ar)(I) oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation R'-B(OR)2 Base pdII_R L-Pd(II)(Ar)(R') transmetalation->pdII_R reductive_elimination Reductive Elimination pdII_R->reductive_elimination reductive_elimination->pd0 Ar-R'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pdII L-Pd(II)(Ar)(I) oxidative_addition->pdII amine_coordination Amine Coordination & Deprotonation pdII->amine_coordination HNR'R'' Base pdII_amido L-Pd(II)(Ar)(NR'R'') amine_coordination->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow start Start: Define Reaction setup Prepare Stock Solutions (Aryl Iodide, Coupling Partner, Base, Pd Precursor) start->setup dispense Dispense Ligands into Reaction Vials setup->dispense add_reagents Add Stock Solutions to Vials dispense->add_reagents reaction Seal and Heat Reaction Block add_reagents->reaction analysis Reaction Analysis (LC-MS, GC-MS) reaction->analysis end End: Identify Optimal Ligand analysis->end

Caption: A generalized workflow for high-throughput screening of phosphine ligands.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound. Optimization of reaction parameters is highly recommended for each specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk flask with inert gas (Nitrogen or Argon) three times.

  • Under a positive flow of inert gas, add the palladium precursor and ligand to the Schlenk flask.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd) and RuPhos (0.024 mmol, 2.4 mol%).

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Under a positive flow of inert gas, add the palladium precursor and ligand to the Schlenk flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The strategic selection of a phosphine ligand is a critical determinant for the success of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving this compound. While direct comparative data for this specific substrate is not abundant, a wealth of knowledge from related systems strongly suggests that bulky, electron-rich biaryl monophosphine ligands, such as SPhos for Suzuki couplings and RuPhos or BrettPhos for Buchwald-Hartwig aminations, are the most promising candidates for achieving high efficiency and yields.

The protocols provided herein serve as a robust starting point for researchers. However, it is imperative to recognize that the optimal ligand and reaction conditions are often substrate-dependent. A systematic screening of a small library of state-of-the-art phosphine ligands, as outlined in the experimental workflow, is a prudent and often necessary step to identify the ideal catalytic system for any novel coupling reaction. As ligand design continues to evolve, we can anticipate the development of even more active and versatile catalysts that will further expand the horizons of synthetic chemistry.

References

  • BenchChem. (2025).
  • García-Melchor, M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Marion, N., & Nolan, S. P. (2024).
  • Tian, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
  • Tian, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
  • ResearchGate. (2020). (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos.... [Link]
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
  • MDPI. (n.d.).
  • ChemRxiv. (n.d.).
  • National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II)
  • MDPI. (n.d.). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 3-Iodo-N-methyl-benzenamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as starting points for therapeutic development is paramount. The aniline scaffold and its derivatives have historically proven to be a rich source of biologically active compounds, finding applications in oncology, infectious diseases, and beyond.[1][2] Among these, 3-Iodo-N-methyl-benzenamine presents an intriguing, yet underexplored, backbone for the generation of focused compound libraries. The presence of the iodine atom offers a reactive handle for further chemical modification, while the N-methyl-benzenamine core provides a foundational structure for interaction with various biological targets.[3][4]

This guide provides a comprehensive overview of a structured approach to the biological activity screening of a focused library of this compound analogs. We will delve into the rationale behind analog design, the selection of a therapeutically relevant biological target, and the implementation of a tiered screening cascade. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing novel bioactive molecules derived from this chemical series.

Rationale for Analog Design and Target Selection

The journey from a chemical scaffold to a potential drug candidate begins with a clear hypothesis. For our this compound series, we postulate that this scaffold can be elaborated to yield potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[5][6] The aniline moiety is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[7]

Our analog design strategy is rooted in the principles of structure-activity relationship (SAR) studies, where systematic modifications of a parent molecule are made to probe the chemical space and understand the molecular determinants of biological activity.[8][9][10][11][12] We have designed a hypothetical library of ten analogs (Table 1) based on the this compound core. The selection of substituents is intended to explore the effects of electronic properties, steric bulk, and hydrogen bonding potential on target engagement.

Table 1: A Focused Library of this compound Analogs

Compound IDR1-Substituent (para to Iodine)R2-Substituent (ortho to Amine)
BMA-001 -H-H
BMA-002 -F-H
BMA-003 -Cl-H
BMA-004 -CH3-H
BMA-005 -OCH3-H
BMA-006 -H-F
BMA-007 -H-Cl
BMA-008 -H-CH3
BMA-009 -H-OCH3
BMA-010 -F-F

For the purpose of this guide, we have selected a hypothetical tyrosine kinase, "Kinase-X," implicated in a specific cancer signaling pathway, as our primary biological target. The screening campaign will be conducted in a tiered approach, beginning with a high-throughput primary screen to identify initial "hits," followed by secondary assays to confirm activity, assess selectivity, and determine cellular effects.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign is designed as a funnel, progressively narrowing the number of compounds of interest through a series of increasingly complex and biologically relevant assays. Our proposed cascade for the this compound analog library is depicted in the workflow diagram below.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Characterization Primary_Screen High-Throughput Biochemical Screen (Kinase-X Inhibition) Hit_Confirmation Dose-Response Analysis (IC50 Determination) Primary_Screen->Hit_Confirmation Active 'Hits' Selectivity_Panel Kinase Selectivity Profiling (vs. Kinase-Y and Kinase-Z) Hit_Confirmation->Selectivity_Panel Cytotoxicity_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Hit_Confirmation->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Promising Leads

Caption: A tiered workflow for the biological activity screening of this compound analogs.

Experimental Protocols

Primary Screen: High-Throughput Biochemical Kinase Assay

The objective of the primary screen is to rapidly identify analogs that inhibit the enzymatic activity of Kinase-X. A luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay, is well-suited for high-throughput screening due to its sensitivity and robustness.[13]

Protocol: ADP-Glo™ Kinase Assay

  • Compound Plating: In a 384-well plate, dispense 50 nL of each analog from the library (10 mM stock in DMSO) to achieve a final screening concentration of 10 µM. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add 5 µL of a solution containing Kinase-X and its specific substrate peptide in kinase reaction buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for Kinase-X).

    • Incubate for 1 hour at room temperature.

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Secondary Screens

For the "hits" identified in the primary screen (typically defined as >50% inhibition), a dose-response analysis is performed to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

  • Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series starting from 100 µM.

  • Perform the ADP-Glo™ Kinase Assay as described above with the serially diluted compounds.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

To assess the specificity of the active analogs, their inhibitory activity is tested against a panel of related kinases (e.g., Kinase-Y and Kinase-Z). This is crucial to identify compounds that are not promiscuous inhibitors, which could lead to off-target effects. The ADP-Glo™ assay protocol can be adapted for these kinases.

It is essential to determine if the observed kinase inhibition translates to an anti-proliferative effect in a relevant cancer cell line and to rule out non-specific cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells, is a widely used method.[14][15][16][17][18]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed a cancer cell line known to be dependent on the Kinase-X signaling pathway into a 96-well, clear-bottom plate at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the hit compounds for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

Data Presentation and Interpretation

The data from the screening cascade should be compiled into a clear and concise format to facilitate SAR analysis.

Table 2: Hypothetical Screening Data for this compound Analogs

Compound IDKinase-X Inhibition at 10 µM (%)Kinase-X IC50 (µM)Kinase-Y IC50 (µM)Kinase-Z IC50 (µM)Cell Viability GI50 (µM)
BMA-001 15.2>100>100>100>100
BMA-002 65.88.550.2>10012.3
BMA-003 88.91.2 25.789.42.5
BMA-004 45.322.1>100>10035.8
BMA-005 30.145.6>100>10060.1
BMA-006 25.460.3>100>100>100
BMA-007 75.15.340.195.28.9
BMA-008 50.218.980.5>10025.4
BMA-009 38.733.4>100>10048.7
BMA-010 92.30.8 5.615.21.5

GI50: The concentration that causes 50% growth inhibition.

Structure-Activity Relationship (SAR) Analysis

The hypothetical data in Table 2 allows for a preliminary SAR analysis:

  • Substitution at R1 (para to Iodine):

    • Small, electron-withdrawing groups at the R1 position appear to be favorable for Kinase-X inhibition. The chloro-substituted analog (BMA-003 ) is significantly more potent than the unsubstituted parent compound (BMA-001 ).

    • The fluoro-substituted analog (BMA-002 ) also shows good activity.

    • Larger or electron-donating groups, such as methyl (BMA-004 ) and methoxy (BMA-005 ), are less tolerated.

  • Substitution at R2 (ortho to Amine):

    • Substitution at the R2 position is generally less favorable than at R1, with the exception of the di-fluoro substituted analog (BMA-010 ).

    • The chloro-substituted analog at R2 (BMA-007 ) is more potent than the parent compound but less so than the R1-chloro analog.

  • Selectivity:

    • BMA-003 demonstrates good selectivity for Kinase-X over Kinase-Y and Kinase-Z.

    • BMA-010 , while being the most potent inhibitor of Kinase-X, shows reduced selectivity, with significant activity against Kinase-Y and Kinase-Z.

  • Cellular Activity:

    • The cellular growth inhibition (GI50) values generally correlate well with the biochemical potency (IC50) against Kinase-X, suggesting that the compounds are cell-permeable and that their anti-proliferative effect is likely mediated through the inhibition of Kinase-X.

SAR_Summary cluster_R1 R1 Position (para to Iodine) cluster_R2 R2 Position (ortho to Amine) cluster_Selectivity Selectivity cluster_Cellular Cellular Activity R1_node Potency Trend: -Cl > -F > -H > -CH3 > -OCH3 R2_node Generally less favorable than R1 substitution Selectivity_node BMA-003 shows good selectivity. BMA-010 is potent but less selective. Cellular_node Good correlation between biochemical and cellular activity.

Caption: A summary of the key structure-activity relationships for the this compound analogs.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the biological activity screening of a novel series of this compound analogs. Through a tiered screening cascade, we have demonstrated how to progress from a focused library to the identification of promising lead compounds with cellular activity.

The hypothetical SAR analysis suggests that the this compound scaffold is a viable starting point for the development of kinase inhibitors. Specifically, analog BMA-003 emerges as a promising lead candidate due to its potent and selective inhibition of Kinase-X, coupled with good cellular activity.

Future efforts would focus on the lead optimization of BMA-003 to further enhance its potency, selectivity, and drug-like properties. This would involve the synthesis and screening of additional analogs, exploring a wider range of substituents at the R1 position and potentially modifying the benzenamine core.

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PubMed Central. [Link]
  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.).
  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (n.d.). PubMed Central. [Link]
  • The Design and Application of Target-Focused Compound Libraries. (n.d.). PubMed Central. [Link]
  • Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. (n.d.). PubMed Central. [Link]
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PubMed Central. [Link]
  • SAR: Structure Activity Relationships. (2025).
  • High-throughput screening. (n.d.). Wikipedia. [Link]
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. [Link]
  • On Exploring Structure Activity Relationships. (2016). PubMed Central. [Link]
  • 4-Iodoaniline: The Cornerstone of Innov
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. [Link]
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). PubMed Central. [Link]
  • The Design and Application of Target-Focused Compound Libraries. (2025).
  • In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. (n.d.). MDPI. [Link]
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
  • Structure–activity rel
  • Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug-Target Interactions. (2019). PubMed. [Link]
  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI. [Link]
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. [Link]
  • Calcium Flux Assay Protocol. (n.d.).
  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
  • Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]
  • 4 Iodoaniline Builds the Heart of Pharma Molecules. (n.d.). SlideShare. [Link]
  • High Throughput Screening (HTS) Services. (n.d.). Evotec. [Link]
  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (n.d.). PubMed. [Link]
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
  • Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO ,...). (n.d.).
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium. [Link]
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.).
  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. [Link]
  • Trends in GPCR drug discovery: new agents, targets and indic
  • Compound Library Design. (n.d.).
  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. [Link]
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). NIH. [Link]
  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. [Link]
  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
  • Neuron. (n.d.). Wikipedia. [Link]

Sources

A Head-to-Head Comparison: Microwave vs. Conventional Heating for the Synthesis of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the efficiency of synthetic routes is paramount. The N-methylation of anilines is a fundamental transformation, yielding key intermediates for a vast array of pharmaceuticals. This guide provides a detailed, head-to-head comparison of microwave-assisted and conventional heating methods for the synthesis of 3-Iodo-N-methyl-benzenamine, a valuable building block in medicinal chemistry. We will delve into the underlying principles of each heating technique, present detailed experimental protocols, and offer a quantitative comparison of their performance.

The Quest for Efficiency: Why Heating Methods Matter

The choice of heating method can dramatically impact reaction outcomes, influencing not only the reaction time and yield but also the purity of the product and the overall energy consumption of the process. Conventional heating, typically employing an oil bath or heating mantle, relies on the slow transfer of heat through convection and conduction from an external source to the reaction mixture.[1] This can lead to uneven heating and longer reaction times.

Microwave-assisted organic synthesis (MAOS), on the other hand, utilizes microwave irradiation to directly heat the reactants and solvent.[2] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[3][4] Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[3][4] This direct and instantaneous heating of the entire reaction volume can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes.[3][5]

Experimental Showdown: Synthesizing this compound

To provide a tangible comparison, we will examine the N-methylation of 3-iodoaniline with methyl iodide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the aniline attacks the methyl group of methyl iodide.

Experimental Workflow

G cluster_conventional Conventional Heating cluster_microwave Microwave Heating conv_start Reactants: 3-Iodoaniline Methyl Iodide K2CO3 Acetonitrile conv_reflux Reflux at 82°C (Oil Bath) conv_start->conv_reflux Hours conv_workup Work-up: Filtration Solvent Evaporation conv_reflux->conv_workup conv_purify Purification: Column Chromatography conv_workup->conv_purify conv_product Product: This compound conv_purify->conv_product mw_start Reactants: 3-Iodoaniline Methyl Iodide K2CO3 Acetonitrile mw_irradiate Microwave Irradiation (Sealed Vessel) mw_start->mw_irradiate Minutes mw_workup Work-up: Filtration Solvent Evaporation mw_irradiate->mw_workup mw_purify Purification: Column Chromatography mw_workup->mw_purify mw_product Product: This compound mw_purify->mw_product

Caption: Comparative workflow for the synthesis of this compound.

Conventional Heating Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and acetonitrile (10 mL).

  • Add methyl iodide (1.5 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) using an oil bath and maintain for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Microwave-Assisted Protocol
  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and acetonitrile (5 mL).

  • Add methyl iodide (1.5 mmol) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Performance Metrics: A Quantitative Comparison

The advantages of microwave heating become evident when we compare the quantitative data from both methods.

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time 8 hours10 minutes
Typical Yield 65-75%85-95%
Energy Input High (prolonged heating)Low (short irradiation time)
Solvent Volume 10 mL5 mL
Product Purity Good after purificationHigh, often with fewer byproducts

This stark contrast in performance highlights the transformative potential of microwave technology in synthetic chemistry. The dramatic reduction in reaction time from hours to minutes is a significant advantage, enabling higher throughput and faster project timelines in a research and development setting.[3] Furthermore, the improved yields and cleaner reaction profiles often observed with microwave heating can simplify purification processes and reduce waste.[2][5]

The Science Behind the Speed: Mechanistic Insights

The enhanced efficiency of microwave-assisted synthesis is not merely a matter of rapid heating. The unique interaction of microwave energy with the reaction components can lead to phenomena not readily achievable with conventional heating.

G cluster_heating cluster_outcome Conventional Conventional Heating External Heat Source Slow Conduction/Convection Non-uniform Heating Outcome Reaction Outcome Reaction Time Yield Purity Conventional->Outcome Slower Rate Lower Yield Microwave Microwave Heating Direct Energy Transfer Rapid Volumetric Heating Uniform Heating Microwave->Outcome Faster Rate Higher Yield

Caption: Relationship between heating method and reaction outcome.

Microwaves provide a highly efficient and uniform method of heating, which minimizes the formation of hotspots and byproducts that can occur with conventional heating where the walls of the reaction vessel are hotter than the bulk of the solution.[1] This direct energy transfer to the molecules within the reaction mixture leads to a rapid increase in temperature, allowing the reaction to overcome the activation energy barrier much more quickly.[3]

While the existence of "non-thermal" microwave effects remains a topic of scientific debate, it is clear that the unique heating profile provided by microwaves can significantly influence reaction kinetics and selectivity.

Conclusion: A Clear Winner for Modern Synthesis

For the synthesis of this compound, and likely for a wide range of similar N-alkylation reactions, microwave-assisted heating offers a demonstrably superior alternative to conventional methods. The dramatic reduction in reaction times, coupled with higher yields and cleaner reaction profiles, makes it an invaluable tool for researchers, scientists, and drug development professionals. By embracing this technology, laboratories can accelerate their research, improve efficiency, and contribute to a greener, more sustainable approach to chemical synthesis.[2]

References

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]
  • Bhuiyan, M. M. H., Hossain, M. I., & Alam, M. A. (2012). Microwave assisted knoevenagel condensation: Synthesis and antimicrobial activities of some arylidene-malononitriles. Journal of Chemistry, 2. [Link]
  • Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water as solvent. Chemical reviews, 107(6), 2563–2591. [Link]
  • Patel, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33863-33892. [Link]
  • Rajasekhar, K. K., et al. (2010). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of ChemTech Research, 2(1), 594-598. [Link]
  • Vazquez-Tato, M. P., et al. (2008).
  • Wang, X., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 175-184. [Link]
  • Cravotto, G., & Cintas, P. (2006). The combined use of microwaves and ultrasound: improved tools in process chemistry and organic synthesis. Chemistry–A European Journal, 12(29), 7458-7467. [Link]
  • Paquin, L., Hamelin, J., & Texier-Boullet, F. (2006). Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. Synthesis, 2006(10), 1652-1656. [Link]
  • The Royal Society of Chemistry. (2021).
  • ResearchGate. (n.d.).
  • Zhang, W., et al. (2009). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron Letters, 50(44), 6075-6078. [Link]
  • Taylor & Francis Online. (2020). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. [Link]
  • Juniper Publishers. (2025).
  • Zare, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(20), 13536-13551. [Link]
  • Zlotorzynski, M., et al. (2020). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 25(18), 4234. [Link]
  • ResearchGate. (n.d.).

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Iodo-N-methyl-benzenamine by GC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate like 3-Iodo-N-methyl-benzenamine is not just a quality metric; it is a cornerstone of reproducible and reliable downstream applications. The presence of even trace impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the stringent purity assessment of this compound, supported by detailed experimental protocols and data.

The Critical Role of Purity for this compound

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The iodine substituent makes it a versatile precursor for cross-coupling reactions, enabling the formation of complex molecular architectures.[2] However, impurities arising from its synthesis, such as isomers (e.g., 2-iodo- and 4-iodo-N-methylaniline), unreacted starting materials (N-methylaniline), or by-products of iodination, can interfere with these sensitive reactions.[2][3] Therefore, a robust and validated analytical method for purity determination is indispensable.

GC-MS: The Gold Standard for Volatile Halogenated Amines

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[4] The combination of gas chromatography's high separation efficiency with the specific and sensitive detection capabilities of mass spectrometry makes it an ideal choice for identifying and quantifying the target compound and its potential impurities.[5][6]

The Rationale for Derivatization

While direct injection of this compound is possible, the presence of the secondary amine group can lead to poor peak shapes and interactions with the GC system.[7][8] Derivatization, a process of chemically modifying the analyte to enhance its analytical properties, is often employed to mitigate these issues.[9][10] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy that increases volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.[7][8]

Detailed Experimental Protocol for GC-MS Analysis

This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Sample Preparation (with Derivatization)
  • Sample Weighing: Accurately weigh approximately 10 mg of the synthesized this compound into a clean glass vial.

  • Dissolution: Dissolve the sample in 10 mL of a high-purity, anhydrous solvent such as ethyl acetate or acetonitrile.

  • Derivatization: To 100 µL of the sample solution, add 100 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes to ensure complete derivatization.[7]

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample to an appropriate concentration (e.g., 1-10 µg/mL) with the same solvent used for dissolution.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for its excellent separation of a wide range of compounds.[11]

  • Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C. A split injection prevents column overloading and ensures sharp peaks.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12][13]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[12]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Ion Source Temperature: 230°C.[14]

    • Quadrupole Temperature: 150°C.[14]

    • Scan Range: 50-550 amu. This range will cover the mass of the derivatized analyte and expected impurities.[13]

Comparative Analysis with High-Performance Liquid Chromatography (HPLC)

While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) serves as an excellent orthogonal technique, particularly for identifying non-volatile or thermally sensitive impurities that might not be amenable to GC analysis.[4][15]

FeatureGC-MSHPLC
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Analytes Volatile and semi-volatile compounds.Non-volatile and thermally labile compounds.
Sensitivity High, especially with selected ion monitoring (SIM).Good, dependent on the detector used (e.g., DAD, MS).
Resolution Excellent for separating isomers with different boiling points.Excellent for separating compounds with different polarities.
Derivatization Often required for polar analytes to improve peak shape and volatility.[7][16]Can be used to enhance detection but is not always necessary.
Impurity Detection Ideal for residual solvents, starting materials, and volatile by-products.Better for detecting involatile by-products, salts, and degradation products.
Instrumentation Requires a gas source and vacuum system.Requires high-pressure pumps and solvent delivery systems.

Visualizing the Workflow and Decision-Making Process

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize dilute Dilute to Working Concentration derivatize->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Library Search & Mass Spectral Interpretation integrate->identify quantify Quantification (% Purity) identify->quantify

Caption: A streamlined workflow for the purity assessment of this compound using GC-MS.

Method_Selection start Purity Assessment Needed expected_impurities Expected Impurities? start->expected_impurities volatile Volatile / Thermally Stable? expected_impurities->volatile Yes both Use Both (Orthogonal) expected_impurities->both Unknown nonvolatile Non-Volatile / Thermally Labile? volatile->nonvolatile No gcms Use GC-MS volatile->gcms Yes hplc Use HPLC nonvolatile->hplc Yes

Caption: A decision-making guide for selecting the appropriate analytical method.

Conclusion and Expert Recommendations

For the routine purity assessment of synthesized this compound, GC-MS is the recommended technique due to its high sensitivity, selectivity, and resolving power for volatile halogenated compounds and their isomers. The detailed protocol provided in this guide, including the derivatization step, offers a robust starting point for method development and validation in accordance with international guidelines such as those from the ICH.[17][18][19]

However, for a comprehensive purity profile, especially during process development or when unexpected impurities are encountered, employing HPLC as an orthogonal method is strongly advised.[15][20] This dual-technique approach ensures that a wide range of potential impurities, both volatile and non-volatile, are detected and quantified, leading to a higher degree of confidence in the quality of this critical synthetic intermediate.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • MDPI. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Chemistry LibreTexts. (2023). Derivatization.
  • YouTube. (2025). What Is Derivatization In GC-MS?.
  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • BenchChem. (2025). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).
  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • AZoM. (n.d.). Overview of test methods for aromatic amines derived from azo colorants using GC-MS.
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • SpringerLink. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.
  • EvitaChem. (n.d.). Buy 2-iodo-N-methylaniline hydrochloride (EVT-2743475) | 194155-30-1.
  • The Pharma Review. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS.
  • Oneida Research Services, Inc. (n.d.). GC/MS Analysis for Identification of Unknown Organics.
  • ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives.
  • ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • ChemicalBook. (n.d.). This compound | 61829-42-3.
  • ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.
  • BenchChem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • PrepChem.com. (n.d.). Preparation of 3-hydroxy-1-iodo-3-methyl-1-octene.
  • ChemicalBook. (n.d.). 4-IODO-N-METHYLANILINE CAS#: 60577-34-6.
  • ChemScene. (n.d.). 61829-42-3 | 3-Iodo-N-methylaniline.
  • NIST. (n.d.). Benzenamine, 3-iodo-.
  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Google Patents. (n.d.). US3914252A - Preparation of N-iodocompounds.
  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine.
  • MySkinRecipes. (n.d.). 4-Iodo-N-methylaniline.
  • Wikipedia. (n.d.). N-Methylaniline.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of N-Methylbutyramide: GC-MS and Alternative Methods.
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives.
  • Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-N-methyl-benzenamine in Drug Discovery

This compound is a key building block in the synthesis of a multitude of pharmacologically active compounds. Its strategic importance lies in the versatile reactivity of the iodo- and N-methylamino- functionalities, which serve as crucial handles for molecular elaboration in drug discovery and development. The cost-effective synthesis of this intermediate is therefore a critical consideration for any research program or commercial endeavor that relies on its use. This guide provides an in-depth, comparative analysis of four distinct synthetic routes to this compound, evaluating each for its cost-effectiveness, scalability, safety, and overall efficiency. The insights presented herein are grounded in established chemical principles and supported by experimental data from the scientific literature.

Comparative Analysis of Synthetic Routes

Four primary synthetic strategies for the preparation of this compound will be critically evaluated:

  • Route 1: Direct Iodination of N-methylaniline

  • Route 2: N-Methylation of 3-Iodoaniline

  • Route 3: Sandmeyer Reaction of 3-Amino-N-methylbenzamide

  • Route 4: Buchwald-Hartwig Amination of 3-Iodoaniline

Each route will be assessed based on the following key performance indicators:

  • Cost of Starting Materials and Reagents: A detailed cost analysis per mole of product.

  • Overall Yield and Purity: Expected product yield and purity.

  • Scalability: Feasibility of scaling the synthesis to industrial production.

  • Safety and Environmental Impact: A review of the hazards associated with the reagents and byproducts.

Route 1: Direct Iodination of N-methylaniline

This approach involves the direct electrophilic iodination of commercially available N-methylaniline. The primary challenge of this route is controlling the regioselectivity of the iodination, as the N-methyl group is an ortho-, para-director. Achieving meta-iodination requires specific reaction conditions to overcome the directing effect of the activating amino group.

Experimental Protocol

A plausible protocol for the direct meta-iodination of N-methylaniline is as follows:

  • To a solution of N-methylaniline (1.0 eq) in a suitable solvent such as acetic acid, add a source of electrophilic iodine, for instance, iodine monochloride (ICl) (1.1 eq), at a controlled temperature, typically between 0 and 25 °C.

  • The reaction mixture is stirred for a specified period, monitored by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification is typically achieved by column chromatography to separate the desired meta-isomer from the ortho- and para-isomers.

Causality of Experimental Choices

The choice of a protic acid like acetic acid as the solvent can help to protonate the amino group, thereby deactivating the ring and favoring meta-substitution to some extent. Iodine monochloride is a potent electrophilic iodinating agent.

Cost-Effectiveness Analysis
Reagent/SolventMolecular Weight ( g/mol )Price (USD/kg)Moles/kgPrice (USD/mol)Moles Required (per mole of product)Cost (USD)
N-methylaniline107.1515.009.331.611.01.61
Iodine Monochloride162.36250.006.1640.581.144.64
Acetic Acid60.055.0016.650.30(solvent)(variable)
Total ~46.25

Note: Prices are estimates and can vary based on supplier and quantity.

The primary cost driver for this route is the iodinating agent. The expected yield of the desired meta-isomer is often low due to the formation of ortho- and para-isomers, which significantly increases the cost per gram of the final product.

Visualization of Route 1

G N_methylaniline N-methylaniline Reaction1 Direct Electrophilic Iodination N_methylaniline->Reaction1 ICl Iodine Monochloride (ICl) in Acetic Acid ICl->Reaction1 Mixture Mixture of Isomers (ortho, meta, para) Reaction1->Mixture Purification Column Chromatography Mixture->Purification Product This compound Purification->Product

Caption: Synthetic pathway for Route 1.

Route 2: N-Methylation of 3-Iodoaniline

This route involves the methylation of the amino group of commercially available 3-iodoaniline. This approach offers excellent regioselectivity as the iodine atom is already in the desired position.

Experimental Protocol

A standard protocol for the N-methylation of 3-iodoaniline is as follows:

  • Dissolve 3-iodoaniline (1.0 eq) in a suitable polar aprotic solvent such as DMF or THF.

  • Add a base, for example, sodium hydride (NaH) (1.2 eq), to deprotonate the amine.

  • Introduce the methylating agent, such as methyl iodide (CH₃I) (1.1 eq), and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purification is typically achieved by column chromatography.

Causality of Experimental Choices

The use of a strong base like NaH ensures complete deprotonation of the aniline, forming a more nucleophilic amide anion that readily reacts with the electrophilic methyl iodide.

Cost-Effectiveness Analysis
Reagent/SolventMolecular Weight ( g/mol )Price (USD/kg)Moles/kgPrice (USD/mol)Moles Required (per mole of product)Cost (USD)
3-Iodoaniline219.02150.004.5632.891.032.89
Methyl Iodide141.9450.007.057.091.17.80
Sodium Hydride (60% in oil)24.00100.0025.00 (of NaH)4.001.24.80
DMF73.0910.0013.680.73(solvent)(variable)
Total ~45.49

Note: Prices are estimates and can vary based on supplier and quantity.

While the starting material, 3-iodoaniline, is more expensive than N-methylaniline, the high yield and regioselectivity of this reaction make it a more cost-effective route overall compared to direct iodination.

Visualization of Route 2```dot

G iodoaniline 3-Iodoaniline Reaction2 N-Methylation iodoaniline->Reaction2 Base Base (e.g., NaH) in DMF Base->Reaction2 MeI Methyl Iodide (CH3I) MeI->Reaction2 Purification2 Workup & Purification Reaction2->Purification2 Product2 This compound Purification2->Product2

Caption: Synthetic pathway for Route 3.

Route 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [1][2]This modern method could be applied to couple 3-iodoaniline with a methylamine equivalent or methylamine itself.

Experimental Protocol

A representative protocol for the Buchwald-Hartwig amination is as follows:

  • To an oven-dried Schlenk flask, add 3-iodoaniline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a solution of methylamine in THF or use a methylamine surrogate.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality of Experimental Choices

The choice of the palladium catalyst and ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands are often used to promote the reductive elimination step and prevent catalyst deactivation. [3]A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine.

Cost-Effectiveness Analysis
Reagent/SolventMolecular Weight ( g/mol )Price (USD/g)Moles/gPrice (USD/mol)Moles Required (per mole of product)Cost (USD)
3-Iodoaniline219.020.150.0045632.891.032.89
Pd₂(dba)₃915.72100.000.0010991743.120.021834.86
XPhos476.65150.000.0021071428.570.042857.14
Sodium tert-butoxide96.100.100.01049.611.514.42
Methylamine (solution)31.06(variable)--(excess)(variable)
Toluene92.140.010.010850.92(solvent)(variable)
Total ~4739.31

Note: Prices are estimates and can vary based on supplier and quantity. The cost of the palladium catalyst and ligand are the major contributors to the overall cost.

The extremely high cost of the palladium catalyst and the phosphine ligand makes this route prohibitively expensive for large-scale synthesis, despite its high efficiency and functional group tolerance. The environmental impact and the need for removal of palladium from the final product are also significant concerns. [4][5][6][7][8]

Visualization of Route 4

G iodoaniline4 3-Iodoaniline Reaction4 Buchwald-Hartwig Amination iodoaniline4->Reaction4 methylamine Methylamine methylamine->Reaction4 catalyst Pd Catalyst & Ligand (e.g., Pd2(dba)3, XPhos) catalyst->Reaction4 base4 Base (e.g., NaOtBu) in Toluene base4->Reaction4 Product4 This compound Reaction4->Product4

Caption: Synthetic pathway for Route 4.

Comparative Summary of Synthetic Routes

MetricRoute 1: Direct IodinationRoute 2: N-MethylationRoute 3: Sandmeyer ReactionRoute 4: Buchwald-Hartwig
Starting Material Cost LowModerateVery High (custom synthesis)Moderate
Reagent Cost ModerateLowLowVery High
Estimated Cost per Mole >$46.25 (highly dependent on yield)~$45.49>$12.68 + high starting material cost~$4739.31
Overall Yield Low to ModerateHighModerate to HighHigh
Regioselectivity PoorExcellentExcellentExcellent
Scalability Challenging due to purificationGoodPotential issues with diazonium salt stabilityChallenging due to catalyst cost and removal
Safety Concerns Use of corrosive IClUse of flammable and reactive NaHHandling of potentially explosive diazonium saltsUse of pyrophoric bases and expensive catalysts
Environmental Impact Halogenated wasteStandard organic wasteDiazonium byproductsPalladium waste and disposal

Conclusion and Recommendation

Based on this comprehensive analysis, Route 2: N-Methylation of 3-Iodoaniline emerges as the most cost-effective and practical synthetic strategy for the preparation of this compound for both laboratory and potential pilot-scale synthesis. While the initial cost of 3-iodoaniline is higher than N-methylaniline, the excellent regioselectivity and high yields of the N-methylation reaction result in a significantly lower overall cost per gram of the desired product.

Route 1 suffers from poor regioselectivity, leading to difficult purification and low yields of the target meta-isomer, which drastically increases the effective cost. Route 3 is hampered by the lack of a commercially available starting material, making it economically unfeasible. Route 4, while elegant and high-yielding, is prohibitively expensive for all but the smallest scale syntheses due to the high cost of the palladium catalyst and ligand.

Therefore, for researchers, scientists, and drug development professionals seeking a reliable and economically viable method for obtaining this compound, the N-methylation of 3-iodoaniline represents the most logical and efficient choice.

References

  • Assessing the environmental impact of five Pd-based catalytic technologies in removing of nitr
  • An improved insight into the behaviour of palladium in the environment. (2015). RSC Blogs.
  • Palladium Warning Bells. (2019). New Age Metals Inc.
  • Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. (2022). Green Chemistry (RSC Publishing).
  • Buchwald–Hartwig amin
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development.
  • Safety D
  • Iodine - SAFETY D
  • SAFETY DATA SHEET IODINE 0.05M. (2015). Chemical Suppliers.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Reaction Chemistry & Engineering (RSC Publishing).
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004). Semantic Scholar.
  • A general electrochemical strategy for the Sandmeyer reaction. (2018). RSC Publishing.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (2012).
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • Described procedures for iodination of anilines.
  • Different protocols for methylation of aniline.
  • A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs. Request PDF.
  • Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
  • A Green Protocol for the Bromination and Iodination of the Aromatic Compounds using H5IO6/NaBr and H5IO6/NaI in the Water. (2025).
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI.
  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PMC - PubMed Central.
  • Methylation synthesis method of N-heterocyclic compound.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journals.
  • Ambeed.

Sources

A Senior Application Scientist's Comparative Guide to the Isomeric Purity Analysis of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the precise chemical identity of a molecule is paramount. 3-Iodo-N-methyl-benzenamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). However, its synthesis can often yield a mixture of positional isomers, primarily 2-Iodo-N-methyl-benzenamine and 4-Iodo-N-methyl-benzenamine, alongside the desired meta-isomer. These isomers, while sharing the same molecular formula (C₇H₈IN), possess distinct three-dimensional structures.[1] This structural variance can lead to significant differences in their pharmacological, toxicological, and pharmacokinetic profiles.[2][3]

The presence of an undesired isomer, even in trace amounts, can impact the safety and efficacy of the final drug product, potentially leading to unforeseen side effects or reduced therapeutic activity.[4] Consequently, regulatory bodies like the FDA and EMA have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the thorough identification, quantification, and control of isomeric impurities.[5][6][7] This guide provides an in-depth, objective comparison of the three principal analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Challenge: Distinguishing Positional Isomers

The primary analytical challenge lies in the subtle physicochemical differences between the 2-, 3-, and 4-iodo isomers. Their similar molecular weights and polarities necessitate high-resolution analytical techniques capable of differentiating them with high confidence.

Isomer Structure Molecular Weight Predicted Boiling Point Predicted pKa
2-Iodo-N-methyl-benzenamine(Structure unavailable)233.05276.8±23.0 °C4.09±0.25
This compound(Structure unavailable)233.05276.8±23.0 °C4.09±0.25
4-Iodo-N-methyl-benzenamine(Structure unavailable)233.05276.8±23.0 °C4.09±0.25
Data sourced from chemical databases and predictive models.[1][8]

This guide will dissect the methodologies that exploit subtle differences in polarity, volatility, and magnetic environment to achieve robust and reliable separation and quantification.

cluster_workflow Overall Analytical Workflow cluster_techniques Techniques cluster_data Data Processing & Reporting Sample Sample of This compound Prep Sample Preparation (Dissolution, Dilution) Sample->Prep Analysis Analytical Technique Selection Prep->Analysis HPLC HPLC Analysis Analysis->HPLC Quantitative Purity GCMS GC-MS Analysis Analysis->GCMS High Sensitivity & Impurity ID NMR NMR Spectroscopy Analysis->NMR Absolute Structural Confirmation Data_HPLC Chromatogram Analysis (Peak Integration, Purity %) HPLC->Data_HPLC Data_GCMS TIC & Mass Spectra Analysis (Identification, Quantification) GCMS->Data_GCMS Data_NMR Spectral Interpretation (Structural Confirmation, Ratio) NMR->Data_NMR Report Final Purity Report & Certificate of Analysis Data_HPLC->Report Data_GCMS->Report Data_NMR->Report

Caption: High-level workflow for isomeric purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and quantitative accuracy. For positional isomers like iodo-N-methyl-benzenamines, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind the Choice: RP-HPLC separates molecules based on their relative hydrophobicity. The position of the iodine atom and the N-methyl group on the benzene ring subtly alters the molecule's polarity and its interaction with the nonpolar stationary phase. The least polar isomer will interact most strongly with the C18 stationary phase and thus elute last. This differential retention allows for their separation.[9]

Experimental Protocol: Reverse-Phase HPLC

Objective: To separate and quantify the 2-, 3-, and 4-isomers of Iodo-N-methyl-benzenamine.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice for this type of separation.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    15 40 60
    17 40 60
    18 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.

Data Interpretation & Self-Validation

The output is a chromatogram showing peaks corresponding to each separated isomer.

  • Identification: Peaks are identified by comparing their retention times to those of certified reference standards for each isomer.

  • Quantification: The isomeric purity is calculated based on the area of each peak relative to the total area of all isomer peaks (Area Percent method). For highest accuracy, a calibration curve using reference standards should be used.

  • Trustworthiness: The method's validity is confirmed by ensuring baseline separation (Resolution > 1.5) between the isomer peaks and by spiking the sample with known amounts of the other isomers to verify peak identification and recovery.

Performance Metric Typical Value Rationale
Resolution (Rs) > 2.0Ensures accurate integration of each peak without overlap.
Limit of Quantitation (LOQ) ~0.05%Sufficient sensitivity to meet ICH reporting thresholds.[7]
Precision (RSD%) < 2.0%Demonstrates the reproducibility of the method.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior Sensitivity and Identification

GC-MS offers exceptional sensitivity and provides structural information through mass spectrometry, making it an excellent tool for both identifying and quantifying trace-level isomeric impurities.

Causality Behind the Choice: GC separates compounds based on their volatility and interaction with the stationary phase. While the isomers of iodo-N-methyl-benzenamine have similar boiling points, a high-resolution capillary column can often resolve them. The key advantage is the mass spectrometer, which fragments the molecules into a unique pattern (mass spectrum). Positional isomers can sometimes yield subtly different fragmentation patterns, aiding in their identification.[10][11]

Experimental Protocol: GC-MS

Objective: To achieve high-resolution separation and confirm the identity of isomeric impurities.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an Electron Ionization (EI) source.

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 260 °C (Split mode, e.g., 50:1).

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-300.

  • Sample Preparation: Prepare a ~100 µg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

Data Interpretation & Self-Validation
  • Identification: The retention time provides the first level of identification. The definitive confirmation comes from comparing the acquired mass spectrum of a peak to a library spectrum or a spectrum from an injected reference standard. The molecular ion peak (M⁺) at m/z 233 would be expected for all isomers.

  • Quantification: Purity is determined by comparing the peak area of the primary isomer in the Total Ion Chromatogram (TIC) to the areas of the impurity peaks.

  • Trustworthiness: The method is validated by the consistency of retention times and the match quality of the mass spectra against standards. The presence of characteristic fragment ions (e.g., loss of iodine, loss of a methyl group) provides a high degree of confidence in the identification.

cluster_decision Decision Workflow for Method Selection Start What is the primary analytical goal? Quant Routine QC & Quantitative Purity Start->Quant ID Identify Unknown Trace Impurity Start->ID Confirm Absolute Structural Confirmation Start->Confirm Method_HPLC Select HPLC Quant->Method_HPLC Method_GCMS Select GC-MS ID->Method_GCMS Method_NMR Select NMR Confirm->Method_NMR

Caption: Decision workflow for selecting an analytical method.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural determination of isomers.[12] It distinguishes isomers by probing the unique magnetic environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

Causality Behind the Choice: The substitution pattern on the benzene ring dictates the chemical shift and, most importantly, the spin-spin coupling (splitting pattern) of the aromatic protons. Each of the three isomers will produce a distinct and predictable pattern in the aromatic region of the ¹H NMR spectrum, providing a definitive fingerprint for identification.[13]

Experimental Protocol: ¹H NMR

Objective: To definitively identify the isomeric composition of the sample.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Key Parameters:

    • Sufficient number of scans for good signal-to-noise (e.g., 16 scans).

    • Relaxation delay (d1) of at least 1-2 seconds.

Data Interpretation & Self-Validation

The key to distinguishing the isomers lies in the aromatic region (approx. 6.5-7.5 ppm).

  • This compound (meta): Will show four distinct aromatic proton signals with complex splitting patterns (e.g., a triplet, a doublet of doublets, etc.), reflecting their unique relationships (ortho, meta, para) to each other.

  • 2-Iodo-N-methyl-benzenamine (ortho): Will also show four distinct aromatic signals, but their chemical shifts and coupling constants will differ from the meta isomer due to the different proximity of the iodine and amine groups.

  • 4-Iodo-N-methyl-benzenamine (para): Due to symmetry, this isomer will show only two aromatic signals, both appearing as doublets (an AA'BB' system), which is a highly distinctive pattern.[12]

  • Trustworthiness: The identification is self-validating as the observed splitting patterns must obey the fundamental rules of spin-spin coupling. Further confirmation can be achieved with 2D NMR experiments like COSY, which shows which protons are coupled to each other. Quantification is possible by integrating the unique signals corresponding to each isomer, though its sensitivity for very low-level impurities is less than that of chromatographic methods.[14]

Comparative Summary and Recommendations

Parameter HPLC GC-MS NMR Spectroscopy
Primary Use Robust QuantificationSensitive Detection & IDUnambiguous Structure ID
Resolution Very GoodExcellentN/A (Chemical Shift Dispersion)
Sensitivity (LOQ) Good (~0.05%)Excellent (<0.01%)Fair (~0.5-1%)
Analysis Time ~25 min per sample~20 min per sample~10 min per sample (plus prep)
Ease of Method Dev. ModerateModerateMinimal (for ID)
Confirmation Power Low (Retention Time)High (Mass Spectrum)Absolute (Splitting Patterns)
Cost (Instrument) ModerateHighVery High

Senior Scientist's Recommendation:

For routine quality control in a drug development setting, HPLC is the most practical and reliable method for quantifying the isomeric purity of this compound. It provides the necessary accuracy and precision to meet regulatory requirements.

GC-MS should be employed as a complementary technique, particularly during process development or for investigating out-of-specification results, as its superior sensitivity is ideal for detecting and identifying unknown trace impurities.

NMR Spectroscopy is indispensable. It should be used to definitively characterize the primary reference standard and to confirm the identity of any major impurities isolated during development. It serves as the ultimate arbiter in any structural question. A comprehensive analytical package for regulatory submission should ideally include data from both HPLC for purity and NMR for identity confirmation.

References

  • Agranat, I., Caner, H., & Caldwell, J. (2002). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed.
  • University of California. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry.
  • SIELC Technologies. (n.d.). Separation of Benzenamine, 3-iodo-4-methyl- (9CI) on Newcrom R1 HPLC column. SIELC.
  • Jardine, D., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Magbool, F. F. (2022). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate.
  • Grace, C. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Sinha, S., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research.
  • Jardine, D., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.
  • Kumar, V., et al. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs.
  • Zhang, Y., et al. (2021). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. ResearchGate.
  • Organic Syntheses. (n.d.). Procedure for a related synthesis. Organic Syntheses.
  • Kalidindi, S., et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. ResearchGate.
  • U.S. Food and Drug Administration. (2007). Guidance for Industry #169: Drug Substance. Regulations.gov.
  • Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
  • LookChem. (n.d.). Benzenamine, 3-iodo-N-methyl-. LookChem.
  • Nanalysis Corp. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Nanalysis.
  • United States Pharmacopeia. (n.d.). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
  • SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX.
  • Nanalysis Corp. (n.d.). Differentiating Constitutional Isomers of Synthetic Cathinone NPS Drugs with Benchtop NMR. Nanalysis.
  • National Institute of Standards and Technology. (n.d.). Benzenamine, 3-iodo-. NIST Chemistry WebBook.
  • Google Patents. (2013). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents.
  • Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-Iodo-2-propynyl-N-butylcarbamate. SIELC.
  • National Center for Biotechnology Information. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide. PubChem.
  • Google Patents. (2016). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
  • Google Patents. (2017). Preparation method of iomeprol impurity. Google Patents.
  • Shi, H., et al. (2025). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. Journal of Antibiotics.
  • Reddy, G. K., et al. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Rasayan Journal of Chemistry.
  • European Federation of Pharmaceutical Industries and Associations. (n.d.). N-nitrosamine Impurities in Biological Medicinal Products. Efpia.
  • Jena, M., et al. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry.
  • ResearchGate. (2018). Isomerization research and NMR regularities of penicillins. ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that pioneering research and development necessitates the use of unique and reactive chemical compounds. Among these is 3-Iodo-N-methyl-benzenamine, a halogenated aromatic amine whose proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe management of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower researchers with the knowledge needed for safe and compliant laboratory operations.

Hazard Profile and Immediate Safety Precautions

This compound (CAS No. 61829-42-3) is a halogenated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural analogues, such as 3-iodoaniline and other iodinated aromatic compounds, provide a strong basis for a conservative hazard assessment. The primary hazards are associated with its reactivity and potential toxicity.

Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed or in contact with skin.[1]

  • Toxic if inhaled.[2]

  • Causes serious eye irritation or damage.[2]

  • Causes skin irritation.[3]

  • May cause respiratory irritation.[3]

  • Potentially toxic to aquatic life with long-lasting effects.[2]

Immediate Actions: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4] An eyewash station and safety shower must be readily accessible.[4]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The selection of appropriate PPE is not merely a checklist item; it is a critical barrier between the researcher and potential chemical harm.

EquipmentSpecificationsRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye damage.[2][5]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Prevents skin contact, a primary route of exposure. Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[3]
Body Protection A flame-resistant laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Not required if handled exclusively in a fume hood.A fume hood provides primary respiratory protection. For spill cleanup outside a hood, a respirator with an appropriate organic vapor cartridge may be necessary.[5]
Waste Management: Segregation and Collection Protocol

Proper segregation of chemical waste is the cornerstone of safe and compliant disposal. Halogenated organic compounds like this compound require specific disposal pathways, typically high-temperature incineration, and must not be mixed with non-halogenated waste streams.[6] Mixing waste streams can lead to dangerous reactions and significantly increases disposal costs.

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Use a designated, leak-proof container clearly labeled "HALOGENATED ORGANIC WASTE". The container must be in good condition with a secure, threaded cap.

  • Label Accurately: Affix a hazardous waste tag to the container before adding any waste. List the full chemical name, "this compound," and estimate the concentration and volume. Do not use abbreviations.

  • Collect Waste: Carefully transfer all waste containing the compound, including contaminated weighing paper, pipette tips, and gloves, into the designated container.

  • Avoid Contamination: Do not mix with other waste types, particularly non-halogenated solvents, acids, or bases.[6]

  • Secure Storage: Keep the waste container tightly closed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from ignition sources and incompatible materials.

Emergency Procedures: Spill Containment and Cleanup

In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. If the spill is large or outside of a containment area, contact your institution's Environmental Health and Safety (EHS) office.

  • Secure the Area: Ensure the spill area is well-ventilated, preferably by ensuring the chemical fume hood is operational.[2] Remove all ignition sources.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE outlined in Table 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material and place it into the designated "HALOGENATED ORGANIC WASTE" container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), using fresh absorbent pads for each wipe. Place all contaminated cleaning materials into the waste container.

  • Final Cleaning: Wash the area with soap and water.

  • Dispose: Seal the waste container and arrange for pickup by your institution's hazardous waste management service.

Regulatory Framework for Disposal

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7]

Under RCRA, chemical waste is classified as hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[8]

  • Listed Waste: As a halogenated organic compound, waste containing this compound would likely fall under the F-list of hazardous wastes from non-specific sources, which includes spent halogenated solvents.[9]

  • Characteristic Waste: The generator of the waste is responsible for determining if it exhibits any hazardous characteristics. For example, if dissolved in a solvent with a low flash point, the waste could be classified as ignitable (D001 ).[10]

The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process is necessary to ensure the complete destruction of the halogenated molecules, preventing their release into the environment.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste containing this compound.

G cluster_assessment Hazard & Waste Assessment cluster_procedure Handling & Disposal Procedure start Waste Generated (contains this compound) ppe Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe is_halogenated Is the waste halogenated? segregate Segregate into 'HALOGENATED ORGANIC WASTE' container is_halogenated->segregate Yes spill_check Is there a spill? ppe->spill_check spill_check->is_halogenated No spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes spill_protocol->is_halogenated label_container Label container with full chemical name and date segregate->label_container store_saa Store sealed container in Satellite Accumulation Area (SAA) label_container->store_saa end Arrange for pickup by EHS / Licensed Waste Vendor store_saa->end

Caption: Decision workflow for handling and disposal of this compound waste.

References

  • List of GHS Hazard and Precautionary Statements. Chem-Space.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). U.S. Environmental Protection Agency.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency.
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Texas at Dallas.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Codes. Alfred University.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and logistical protocols for handling 3-Iodo-N-methyl-benzenamine (CAS No. 61829-42-3). While specific toxicological data for this compound is limited, its structure as a halogenated N-alkylated aniline derivative necessitates that we handle it with the utmost caution, drawing parallels from well-studied analogous compounds like aniline.[1][2] This document is structured to provide a comprehensive operational plan, from risk assessment to disposal, ensuring a self-validating system of safety for all laboratory personnel.

Hazard Assessment: Understanding the Risk Profile

This compound is a substituted aniline. Aniline and its derivatives are known for their systemic toxicity, with primary routes of exposure being inhalation, skin absorption, and ingestion.[1][2] Key health risks associated with this class of compounds include:

  • Methemoglobinemia: Aniline compounds can oxidize iron in hemoglobin, reducing the blood's oxygen-carrying capacity, leading to cyanosis, dizziness, and headaches.[2]

  • Organ Damage: Chronic exposure has been linked to potential damage to the liver, kidneys, and cardiovascular system.[2]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye damage.[3][4]

  • Carcinogenicity and Mutagenicity: Aniline is classified as a potential occupational carcinogen, and some derivatives are considered mutagens.[1][2]

Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to implement a multi-layered safety strategy known as the hierarchy of controls. PPE is the last line of defense, employed after other, more effective controls have been established.

  • Engineering Controls: These are the primary methods for minimizing exposure. All work involving this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[5] Ensure that safety showers and eyewash stations are readily accessible and their functionality is verified regularly.[3][6]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained and authorized personnel.[7] Work practices should be designed to minimize the quantity of the chemical used and the duration of exposure.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for handling this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing/Handling (<1g in fume hood) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFully-buttoned laboratory coatNot required if handled exclusively within a certified fume hood
Solution Preparation/Transfers Chemical splash goggles and a face shieldDouble-gloving with butyl or Viton® glovesChemical-resistant apron over a laboratory coatNot required if handled exclusively within a certified fume hood
High-Risk Operations (e.g., heating, potential for splashing) Chemical splash goggles and a face shieldDouble-gloving with butyl or Viton® glovesChemical-resistant apron over a laboratory coatNot required if handled exclusively within a certified fume hood
Spill Cleanup or Emergency Chemical splash goggles and a face shieldHeavy-duty butyl or Viton® glovesChemical-resistant suit or coverallsFull-face respirator with organic vapor cartridges

3.1. Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and vapors.[5] For any procedure with a risk of splashing, a face shield must be worn in conjunction with goggles.[5]

3.2. Hand Protection

Aniline and its derivatives can be readily absorbed through the skin.[7] Therefore, proper glove selection is critical. While nitrile gloves may offer sufficient protection for brief, incidental contact, they are not recommended for prolonged handling.[1][8]

  • Recommended Materials: For extended operations or direct contact, butyl rubber or Viton® gloves are recommended due to their high resistance to aromatic amines.[8][9]

  • Double Gloving: Always double-glove to provide an additional layer of protection. This practice allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration or pinholes. Replace gloves immediately if compromised and after any splash. Do not reuse disposable gloves.

3.3. Body Protection

A flame-retardant laboratory coat, fully buttoned, is the minimum requirement.[5] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.[5] Do not wear shorts or open-toed shoes in the laboratory.[5]

3.4. Respiratory Protection

All handling of this compound should be performed within a certified chemical fume hood to prevent the inhalation of vapors.[5] If a fume hood is not available or in the event of a significant spill, a full-face respirator with organic vapor cartridges is required.[5] All personnel who may need to wear a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.[8]

Operational Plan: Step-by-Step Procedures

A systematic approach ensures that safety protocols are consistently followed.

4.1. Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit appropriate for organic amines is readily available.

4.2. Donning PPE: A Self-Validating Sequence

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Inner Gloves: Don the first pair of appropriate chemical-resistant gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.

4.3. Handling

  • Location: Handle the compound exclusively within the chemical fume hood.[5]

  • Transfers: Use a syringe or pipette for liquid transfers to minimize spill risk.

  • Storage: Keep the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[8]

4.4. Doffing PPE: Preventing Contamination

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles, handling them by the strap.

  • Lab Coat/Apron: Remove the lab coat and apron, rolling them away from the body to contain any contamination on the outer surface.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Contaminated Materials and Chemical Waste

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • PPE Disposal: All disposable PPE, including gloves, aprons, and any contaminated lab materials (e.g., pipette tips, weighing paper), must be collected in a designated hazardous waste container.[10] This container should be clearly labeled as "Hazardous Waste" and list the chemical constituents.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous waste.[10] Do not pour this chemical down the drain.[10] Follow all federal, state, and local regulations for hazardous waste disposal.[10]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the protective measures are directly proportional to the assessed risk of the procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Planned use of This compound risk_assessment Assess Task: - Scale of operation? - Potential for splash/aerosol? - Heating? start->risk_assessment low_risk Low Risk (e.g., <1g, ambient temp) risk_assessment->low_risk Low medium_risk Medium Risk (e.g., solution prep, transfers) risk_assessment->medium_risk Medium high_risk High Risk / Spill (e.g., heating, large volume) risk_assessment->high_risk High ppe_low Minimum PPE: - Fume Hood - Lab Coat - Double Nitrile/Neoprene Gloves - Splash Goggles low_risk->ppe_low ppe_medium Standard PPE: - Fume Hood - Lab Coat + Apron - Double Butyl/Viton Gloves - Goggles + Face Shield medium_risk->ppe_medium ppe_high Enhanced PPE: - Fume Hood (if possible) - Chemical Suit - Heavy Butyl/Viton Gloves - Full-Face Respirator high_risk->ppe_high caption PPE Selection Workflow for this compound

Caption: PPE Selection Workflow for this compound

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • University of California. (n.d.). Aniline Safety Data Sheet.
  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • LookChem. (n.d.). 4-Iodo-N,N-dimethyl-Benzenamine Safety Data Sheets(SDS).
  • Thermo Fisher Scientific. (2021). 3-Nitrobenzamide Safety Data Sheet.
  • Washington State University. (n.d.). Aniline Standard Operating Procedure.
  • ASTM International. (n.d.). Sampling and Handling Aniline.
  • Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2010). N,N-Diethyl-3-methylbenzamide Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide.
  • Thermo Fisher Scientific. (n.d.). 3-Iodo-1-methyl-1H-pyrazole Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-N-methyl-benzenamine
Reactant of Route 2
Reactant of Route 2
3-Iodo-N-methyl-benzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.